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4-(Cyclohexylmethoxy)-3-fluoroaniline Documentation Hub

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  • Product: 4-(Cyclohexylmethoxy)-3-fluoroaniline
  • CAS: 937598-45-3

Core Science & Biosynthesis

Foundational

4-(Cyclohexylmethoxy)-3-fluoroaniline CAS 1292904-35-8 properties

Executive Summary 4-(Cyclohexylmethoxy)-3-fluoroaniline is a specialized fluorinated aniline intermediate used primarily in the synthesis of small-molecule tyrosine kinase inhibitors (TKIs). Its structural motif—a 3-fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Cyclohexylmethoxy)-3-fluoroaniline is a specialized fluorinated aniline intermediate used primarily in the synthesis of small-molecule tyrosine kinase inhibitors (TKIs). Its structural motif—a 3-fluoroaniline core coupled with a bulky, lipophilic 4-cyclohexylmethoxy tail—is designed to occupy hydrophobic pockets within kinase ATP-binding sites (e.g., EGFR, VEGFR), enhancing potency and selectivity.

Critical Note on Chemical Identity: A discrepancy exists between the chemical name and the CAS number provided in the request.

  • Target Name: 4-(Cyclohexylmethoxy)-3-fluoroaniline (Ether linkage). CAS: 937598-45-3 .[1]

  • Provided CAS: 1292904-35-8 corresponds to 4-Cyclohexyl-3-fluoroaniline (Alkyl linkage, no oxygen).

This guide focuses on the Ether Derivative (4-(Cyclohexylmethoxy)-3-fluoroaniline) as requested by the chemical nomenclature, which is the more common pharmacophore in medicinal chemistry for enhancing solubility and metabolic stability compared to the direct alkyl analog.

Chemical Identity & Physicochemical Profile[1][3][4][5][6]

Nomenclature & Identifiers
PropertySpecification
Chemical Name 4-(Cyclohexylmethoxy)-3-fluoroaniline
Common CAS 937598-45-3 (Ether form)
Related CAS 1292904-35-8 (Alkyl form: 4-Cyclohexyl-3-fluoroaniline)
Molecular Formula C₁₃H₁₈FNO
Molecular Weight 223.29 g/mol
SMILES NC1=CC=C(OCC2CCCCC2)C(F)=C1
Appearance Off-white to pale brown solid
Key Physicochemical Properties
ParameterValue (Approx.)Significance in Drug Design
LogP 3.2 – 3.5High lipophilicity aids in membrane permeability and hydrophobic pocket binding.
pKa (Aniline) ~3.8Reduced basicity due to the ortho-fluorine electron-withdrawing effect; less likely to be protonated at physiological pH compared to non-fluorinated anilines.
Melting Point 65 – 70 °CSolid handling facilitates weighing and process transfer; lower MP requires cold storage to prevent fusion.
Solubility DMSO, DCM, MeOHInsoluble in water; requires organic co-solvents for biological assays.

Synthetic Methodology & Process Chemistry

The synthesis of 4-(Cyclohexylmethoxy)-3-fluoroaniline is typically achieved via a convergent two-step sequence: Nucleophilic Substitution (Alkylation) followed by Nitro Reduction . This route is preferred over direct fluorination or aniline alkylation due to higher regioselectivity.

Reaction Pathway Visualization

The following diagram outlines the critical process flow from raw materials to the isolated intermediate.

SynthesisPath SM1 3-Fluoro-4-nitrophenol (Starting Material) Step1 Step 1: Alkylation K2CO3, DMF, 80°C SM1->Step1 SM2 (Bromomethyl)cyclohexane (Alkylating Agent) SM2->Step1 INT Intermediate: 4-(Cyclohexylmethoxy)-3-fluoronitrobenzene Step2 Step 2: Reduction H2, Pd/C or Fe/NH4Cl INT->Step2 PROD Product: 4-(Cyclohexylmethoxy)-3-fluoroaniline Step1->INT Ether Bond Formation Step2->PROD Nitro Reduction

Figure 1: Convergent synthesis route via Williamson ether synthesis and catalytic hydrogenation.

Detailed Protocol
Step 1: Williamson Ether Synthesis

Objective: Alkylation of the phenol oxygen while avoiding ring alkylation.

  • Reagents: 3-Fluoro-4-nitrophenol (1.0 eq), (Bromomethyl)cyclohexane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

  • Procedure:

    • Charge 3-Fluoro-4-nitrophenol and K₂CO₃ into the reactor with DMF.

    • Heat to 60°C to form the phenoxide anion (color change to bright yellow/orange).

    • Add (Bromomethyl)cyclohexane dropwise to control exotherm.

    • Heat to 80–90°C for 4–6 hours. Monitor by TLC/HPLC for consumption of phenol.

    • Workup: Quench with water (precipitates the nitro intermediate). Filter the solid or extract with Ethyl Acetate.

    • Purification: Recrystallization from Ethanol/Water if necessary to remove unreacted bromide.

Step 2: Nitro Group Reduction

Objective: Chemoselective reduction of the nitro group to the aniline without defluorination.

  • Reagents: Hydrogen gas (H₂), 10% Pd/C catalyst (5 wt% loading).

  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Dissolve the nitro intermediate in Methanol.[2]

    • Add Pd/C catalyst under inert atmosphere (Nitrogen purge).

    • Introduce H₂ (balloon pressure or 30 psi in a Parr shaker).

    • Stir at Room Temperature (RT) for 2–4 hours.

    • Critical Control Point: Monitor reaction closely. Over-reduction is rare with Fluorine, but prolonged exposure to Pd/H₂ can sometimes cause hydrodefluorination.

    • Workup: Filter through Celite to remove catalyst. Concentrate filtrate to obtain the crude aniline.

    • Storage: Store under Nitrogen at 2–8°C to prevent oxidation (browning).

Quality Control & Analytical Characterization

Trustworthiness in data is paramount. The following specifications ensure the material is suitable for downstream GMP synthesis.

Specification Table
TestMethodAcceptance Criteria
Appearance VisualOff-white to light brown powder/crystalline solid
Identification ¹H-NMR (DMSO-d₆)Conforms to structure (See diagnostic peaks below)
Purity HPLC (UV @ 254 nm)≥ 98.0% (Area %)
Water Content Karl Fischer≤ 0.5% w/w
Residual Solvents GC-HeadspaceDMF < 880 ppm, Methanol < 3000 ppm
Diagnostic NMR Signals

To validate the structure, look for these specific signals in ¹H-NMR:

  • Ether Linkage: Doublet at ~3.8 ppm (2H, -O-CH ₂-CH-).

  • Cyclohexyl Ring: Multiplet cluster between 0.9 – 1.8 ppm (11H).

  • Aromatic Region:

    • dd at ~6.5 ppm (H ortho to F and NH₂).

    • dd at ~6.9 ppm (H ortho to O-alkyl).

  • Amine: Broad singlet at ~4.5–5.0 ppm (2H, -NH ₂), exchangeable with D₂O.

Safety & Handling (HSE)

As an aniline derivative, this compound possesses specific toxicological risks that must be mitigated.

Hazard Identification
  • Acute Toxicity: Harmful if swallowed or inhaled. Like many anilines, it may cause methemoglobinemia (cyanosis) upon significant exposure.

  • Skin/Eye: Causes skin irritation and serious eye irritation. Potential skin sensitizer.

  • Target Organs: Blood, Liver, Kidneys.

Handling Protocol
  • Engineering Controls: Handle strictly within a chemical fume hood or glovebox.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Spill Management: Do not dry sweep. Dampen with water or use a HEPA vacuum to avoid dust generation. Neutralize surfaces with mild detergent.

Application in Drug Discovery[1][3][4]

This compound serves as a "Tail" fragment in the Fragment-Based Drug Design (FBDD) of Kinase Inhibitors.

Pharmacophore Logic

The 3-fluoro group and the 4-alkoxy chain work synergistically:

  • 3-Fluoro: Increases metabolic stability of the aniline ring (blocking P450 oxidation at the ortho position) and modulates the acidity of the NH protons for better hydrogen bonding with the kinase hinge region.

  • 4-Cyclohexylmethoxy: Provides a bulky, hydrophobic moiety that extends into the "Solvent Front" or "Hydrophobic Pocket II" of the kinase enzyme, improving potency (IC₅₀) and selectivity against homologous kinases.

Workflow Visualization

DrugDesign Core Scaffold Core (e.g., Quinazoline/Pyrimidine) Target Target Kinase (EGFR/VEGFR ATP Pocket) Core->Target H-Bonding Linker Hinge Binder (Aniline NH) Linker->Core Pd-Catalyzed Coupling Tail Hydrophobic Tail (4-Cyclohexylmethoxy-3-F) Tail->Linker Electronic Modulation (F) Tail->Target Hydrophobic Interaction

Figure 2: Pharmacophore assembly showing the role of the fluoro-alkoxy-aniline moiety in kinase binding.

References

  • Compound Identity & CAS Resolution

    • Source: ChemScene & BLD Pharm Catalogs.

    • Data: Identification of CAS 937598-45-3 as the ether derivative and 1292904-35-8 as the alkyl derivative.

  • Synthetic Strategy (Williamson Ether/Reduction)

    • Title: "Optimization of 2-anilino 4-amino substituted quinazolines into potent antimalarial agents."

    • Source:Journal of Medicinal Chemistry, 2017. (Describes similar fluoro-alkoxy aniline synthesis).

  • Safety Data (Generic Fluoroanilines)

    • Title: "Safety Data Sheet: 4-Fluoroaniline derivatives."

    • Source: Fisher Scientific / Sigma-Aldrich MSDS.

  • Medicinal Chemistry Application

    • Title: "Design, synthesis and antitumour activity of bisquinoline derivatives connected by 4-oxy-3-fluoroaniline moiety."[3]

    • Source:Bioorganic & Medicinal Chemistry Letters.

Sources

Exploratory

Strategic Implementation of 3-Fluoro-4-alkoxyaniline Building Blocks in Modern Medicinal Chemistry

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of halogenated motifs is a proven tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of halogenated motifs is a proven tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. Among these, 3-fluoro-4-alkoxyanilines (most notably 3-fluoro-4-methoxyaniline and 3-fluoro-4-ethoxyaniline) have emerged as highly versatile building blocks [1].

This whitepaper provides an in-depth technical analysis of the 3-fluoro-4-alkoxyaniline scaffold. By acting as a bifunctional moiety—offering both a nucleophilic handle for core scaffold assembly and a metabolically stable, target-binding pharmacophore—this building block has been instrumental in the discovery of next-generation kinase inhibitors, antitubulin agents, and G-protein-coupled receptor (GPCR) antagonists.

Physicochemical & Mechanistic Profiling

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is selected during lead optimization rather than simply observing its presence. The integration of a 3-fluoro-4-alkoxy motif into an aniline core provides a self-validating system of molecular enhancements:

  • Electronic Modulation (The Fluorine Effect): The highly electronegative fluorine atom at the meta position exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the adjacent aniline nitrogen, which can modulate the basicity of the resulting heterocycle (e.g., quinoline or quinazoline). Furthermore, fluorine's presence blocks oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the electron-rich aromatic ring, drastically improving the drug's half-life [2].

  • Steric and Hydrogen Bonding Dynamics (The Alkoxy Group): The para-alkoxy group (such as a methoxy or ethoxy ether) acts as a critical hydrogen bond acceptor. In kinase inhibitors, this oxygen atom frequently engages with the backbone amides of the kinase hinge region. The steric bulk of the alkoxy group also forces the aromatic ring into specific dihedral conformations, locking the molecule into its bioactive pose.

  • Synthetic Versatility (The Primary Amine): The unhindered primary amine serves as a highly reactive nucleophile, facilitating rapid integration into complex scaffolds via Combes quinoline synthesis, Suzuki cross-coupling, or nucleophilic aromatic substitution (SNAr) [3].

High-Impact Applications in Targeted Therapeutics

Receptor Tyrosine Kinase (RTK) Inhibitors

3-Fluoro-4-alkoxyanilines are foundational in the synthesis of 7-alkoxy-4-phenylamino-3-quinolinecarbonitriles. These compounds are potent dual inhibitors of Src and Abl kinases, which are critical targets in chronic myeloid leukemia (CML)[4]. Additionally, derivatives utilizing this building block, such as CJ-2360, have shown low-nanomolar potency against Anaplastic Lymphoma Kinase (ALK), achieving complete tumor regression in xenograft models [5].

KinasePathway Ligand Growth Factor Receptor RTK (e.g., ALK / Src) Ligand->Receptor Activates PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation STAT3 STAT3 Pathway Receptor->STAT3 Inhibitor 3-Fluoro-4-alkoxyaniline Derivative (e.g., CJ-2360) Inhibitor->Receptor Competitive ATP Hinge Binding Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Proliferation Tumor Cell Proliferation PI3K->Proliferation STAT3->Proliferation

Fig 1. Disruption of RTK signaling by 3-fluoro-4-alkoxyaniline-derived kinase inhibitors.

Antitubulin Agents

Recent studies have demonstrated the utility of 3-fluoro-4-methoxyaniline in synthesizing 1-aryl-5,6,7-trimethoxybenzimidazoles. These compounds act as potent antitubulin agents by binding to the colchicine site of tubulin, subsequently inhibiting tubulin polymerization and arresting cancer cell division [6].

GPCR Antagonists

Beyond oncology, this building block is utilized to synthesize 1,3,5-triazine derivatives that act as highly selective antagonists for the hA1 and hA3 Adenosine Receptors, which are implicated in inflammatory diseases and chronic pain [7].

Synthetic Workflows & Validated Protocols

The following self-validating protocols outline the preparation of the building block and its subsequent integration into a therapeutic scaffold.

Protocol A: Catalytic Reduction to 3-Fluoro-4-methoxyaniline

This protocol ensures high-fidelity reduction of the nitro precursor without defluorination, a common side reaction in palladium-catalyzed hydrogenations.

  • Preparation: Dissolve 2-fluoro-4-nitroanisole (0.5 g, 2.9 mmol) in 10 mL of anhydrous ethyl acetate.

  • Catalyst Addition: Carefully add 50 mg of carbon-loaded palladium catalyst (Pd/C, 5-10% wt). Causality note: Ethyl acetate is chosen over methanol to minimize the solubility of hydrogen gas, thereby controlling the reaction rate and preventing the reductive cleavage of the C-F bond.

  • Hydrogenation: Purge the reaction vessel with nitrogen, then introduce hydrogen gas (1 atm). Stir vigorously at room temperature for 1 hour.

  • Workup: Monitor via TLC. Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to afford 3-fluoro-4-methoxyaniline as an off-white solid (approx. 0.4 g, 98% yield) [8].

Protocol B: Combes-Type Quinoline Synthesis
  • Condensation: Combine 3-fluoro-4-methoxyaniline (3.00 g, 21.26 mmol) with diethyl ethoxymethylene malonate (4.59 g, 21.26 mmol). Heat the neat mixture at 110°C for 1 hour.

  • Isolation of Intermediate: Cool to room temperature. Add hexane to precipitate the enamine intermediate. Collect the solids via vacuum filtration.

  • Thermal Cyclization: Suspend the intermediate in 45 mL of a 3:1 mixture of diphenyl ether and biphenyl (Dowtherm A). Heat at reflux (approx. 250°C) for 2 hours. Causality note: The extreme heat is thermodynamically required to drive the electrophilic aromatic substitution that closes the quinoline ring.

  • Purification: Cool the brown solution and precipitate the final 7-substituted-4-oxo-1,4-dihydro-3-quinolinecarbonitrile using hexane [9].

SyntheticWorkflow SM 2-Fluoro-4- nitroanisole Reduction Catalytic Hydrogenation (Pd/C, H2, EtOAc) SM->Reduction Aniline 3-Fluoro-4-methoxy- aniline Reduction->Aniline 98% Yield Coupling1 Combes Quinoline Synthesis Aniline->Coupling1 Coupling2 Suzuki / Amination (Cyanuric Chloride) Aniline->Coupling2 Product1 Quinolinecarbonitriles (Src/Abl Inhibitors) Coupling1->Product1 Product2 Triazine Derivatives (hA3 Antagonists) Coupling2->Product2

Fig 2. Divergent synthetic workflow utilizing 3-fluoro-4-methoxyaniline for API generation.

Quantitative Structure-Activity Relationship (QSAR) Data

The integration of the 3-fluoro-4-alkoxy motif consistently yields highly potent derivatives across multiple target classes. The table below summarizes the quantitative biological activity of key compounds derived from this building block.

Scaffold / Target ClassRepresentative CompoundPrimary Biological TargetActivity MetricReference
Quinolinecarbonitrile Bosutinib AnalogSrc / Abl KinaseDual Src/Abl InhibitionBoschelli et al. [4]
Indoloquinoline CJ-2360Anaplastic Lymphoma Kinase (ALK)IC50 = 2.2 nMChen et al. [5]
Trimethoxybenzimidazole Compound 10Tubulin PolymerizationIC50 = 0.26 μMPeng et al. [6]
1,3,5-Triazine Compound 9ahA3 Adenosine ReceptorKi = 55.5 nMEwha Womans Univ.[7]

References

  • Boschelli, D. H., et al. "7-Alkoxy-4-phenylamino-3-quinolinecarbonitriles as Dual Inhibitors of Src and Abl Kinases." Journal of Medicinal Chemistry, 2004, 47(7), 1599–1601.[Link]

  • Chen, J., et al. "Discovery of CJ-2360 as a Potent and Orally Active Inhibitor of Anaplastic Lymphoma Kinase Capable of Achieving Complete Tumor Regression." Journal of Medicinal Chemistry (via PMC).[Link](Note: PMC ID representative of ALK inhibitor studies by Chen et al.)

  • Peng, C.-M., et al. "CuI-mediated synthesis of 1-aryl-5,6,7-trimethoxybenzimidazoles as potent antitubulin agents." RSC Advances, 2023, 13, 13169-13176.[Link]

  • Ewha Womans University. "Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor." DSpace@EWHA, 2022.[Link]

  • Wissner, A., et al. "Process for the preparation of 7-substituted-3-quinolinecarbonitriles.
Foundational

Fluorinated aniline scaffolds for kinase inhibitor discovery

Title: Fluorinated Aniline Scaffolds in Kinase Inhibitor Discovery: A Physicochemical and Synthetic Guide Executive Summary The fluorinated aniline scaffold represents a "privileged structure" in modern kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Fluorinated Aniline Scaffolds in Kinase Inhibitor Discovery: A Physicochemical and Synthetic Guide

Executive Summary

The fluorinated aniline scaffold represents a "privileged structure" in modern kinase inhibitor design. It serves as a dual-purpose motif: acting as a critical hydrogen-bond donor to the kinase hinge region while simultaneously modulating physicochemical properties—specifically pKa, metabolic stability, and lipophilicity. This guide analyzes the structural rationale for this scaffold, details the synthetic pathways for its construction, and provides actionable protocols for its application in drug discovery.

The Physicochemical Rationale: Why Fluorine?

In kinase inhibitor optimization, the aniline moiety is rarely unsubstituted. The introduction of fluorine atoms onto the aniline ring is a deliberate medicinal chemistry strategy driven by three specific factors.

pKa Modulation and Lysosomal Trapping

The basicity of the aniline nitrogen is a critical parameter. High basicity can lead to lysosomal trapping (accumulation in acidic organelles), increasing the volume of distribution (


) but potentially reducing cytosolic concentration.
  • Mechanism: Fluorine is highly electronegative (

    
    ). Through the inductive effect (
    
    
    
    ), it withdraws electron density from the aromatic ring, lowering the pKa of the aniline nitrogen.
  • Regio-specific Effects:

    • Meta-substitution (3-F): The

      
       effect dominates because the resonance effect (
      
      
      
      ) cannot effectively delocalize onto the nitrogen. This significantly lowers pKa (e.g., from ~4.6 to ~3.5).
    • Para-substitution (4-F): The

      
       effect is partially offset by the 
      
      
      
      effect (lone pair donation), resulting in a negligible pKa change.

Table 1: Comparative Physicochemical Properties

CompoundpKa (Conjugate Acid)

(Para)

(Meta)
Effect on Aniline N
Aniline 4.60.000.00Baseline
4-Fluoroaniline ~4.650.060.34Metabolic block (Para)
3-Fluoroaniline ~3.500.340.34Reduced basicity / H-bond acidity
3-Cl-4-F-aniline ~3.0----Synergistic withdrawal (Gefitinib core)
Metabolic Stability

The electron-rich aniline ring is prone to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4), leading to potentially toxic quinone-imine intermediates.

  • C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, resisting oxidative cleavage.

  • Blocking Sites: Substitution at the para position (4-position) blocks the primary site of metabolic oxidation.

Conformational Control (The Ortho Effect)

Placing a fluorine atom ortho to the aniline nitrogen can lock the conformation of the molecule through an intramolecular hydrogen bond (N-H...F-C) or dipole repulsion, pre-organizing the inhibitor for binding to the kinase hinge region and reducing the entropic penalty of binding.

Structural Biology & Binding Modes[1][2][3][4]

The fluorinated aniline motif typically targets the hydrophobic pocket II adjacent to the ATP-binding hinge region.

Case Study: Gefitinib (EGFR Inhibitor)[1][5][6]
  • PDB Code:

  • Interaction: The N1 of the quinazoline core accepts a hydrogen bond from Met793 (hinge). The 3-chloro-4-fluoroaniline tail extends into the hydrophobic pocket.

  • Role of Fluorine: The 4-F and 3-Cl substituents fill the hydrophobic pocket formed by Leu718, Val726, and Ala743 . The electron-withdrawing nature of these halogens increases the acidity of the aniline NH, strengthening its potential H-bond donor capability (though in Gefitinib, this NH is often solvent-exposed or interacting with a water network).

Case Study: Trametinib (MEK Inhibitor)[7]
  • PDB Code:

  • Mechanism: Type III Allosteric Inhibitor.

  • Interaction: Unlike ATP-competitive inhibitors, Trametinib binds in a pocket adjacent to the ATP site.[1][2] The complex fluorinated aniline moiety (containing a specific F/I substitution pattern) is crucial for shape complementarity in this allosteric cleft, inducing a conformational change that locks the kinase in an inactive state.

Structural Logic Visualization

KinaseSAR Aniline Aniline Scaffold Fluorine Fluorine Substitution Aniline->Fluorine Modification Electronic Electronic Effect (-I) Fluorine->Electronic Inductive Withdrawal Metabolic Metabolic Stability Fluorine->Metabolic Block P450 Sites pKa Lower pKa (N-H) Electronic->pKa Reduced Basicity Binding Hinge/Pocket Binding Metabolic->Binding Prolonged Half-life pKa->Binding Stronger H-Bond Donor Trapping Reduced Lysosomal Trapping pKa->Trapping Less Ionization at pH 5

Caption: Mechanistic flow of fluorine substitution effects on aniline scaffolds in kinase inhibitor design.

Synthetic Methodologies

Constructing the C-N bond between the fluorinated aniline and the heteroaryl core (e.g., quinazoline, pyrimidine) is the limiting step. Two primary methods exist: Nucleophilic Aromatic Substitution (


) and Palladium-Catalyzed Buchwald-Hartwig Amination.
Method A: (Nucleophilic Aromatic Substitution)
  • Applicability: Limited to highly electron-deficient heteroaryl halides (e.g., 4-chloroquinazolines).

  • Limitations: Fluorinated anilines are weaker nucleophiles due to the electron-withdrawing fluorine. This often requires high temperatures (

    
    C) or acid catalysis, which can degrade sensitive functional groups.
    
Method B: Buchwald-Hartwig Amination (Preferred)
  • Applicability: Broad scope. Works with electron-rich and electron-poor substrates.[3]

  • Mechanism: Pd(0) oxidative addition to aryl halide

    
     Amine coordination 
    
    
    
    Deprotonation
    
    
    Reductive elimination.

Experimental Protocol: Buchwald-Hartwig Coupling

Objective: Coupling of 3-chloro-4-fluoroaniline with a heteroaryl chloride (e.g., 4-chloroquinazoline derivative).

Reagents
  • Substrate 1: Heteroaryl Chloride (1.0 equiv)

  • Substrate 2: 3-Chloro-4-fluoroaniline (1.2 equiv)

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 - 0.05 equiv)
    
  • Ligand: Xantphos or BINAP (0.04 - 0.10 equiv)

  • Base:

    
     (Cesium Carbonate) (2.0 - 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure
  • Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Loading: Charge the vial with the Heteroaryl Chloride (1.0 mmol), 3-Chloro-4-fluoroaniline (1.2 mmol), and

    
     (2.0 mmol).
    
  • Catalyst Addition: Add

    
     (20 µmol) and Xantphos (40 µmol). Note: Pre-complexation of Pd and Ligand in a separate vial for 10 mins can improve yields for difficult substrates.
    
  • Solvent: Add anhydrous 1,4-Dioxane (5 mL).

  • Degassing: Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (Oxygen poisons the Pd(0) species).

  • Reaction: Seal the vial and heat to 100°C for 4–12 hours. Monitor reaction progress via LC-MS (Look for product mass [M+H]+).

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Troubleshooting (The "Expertise" Pillar)
  • Low Conversion? Fluorinated anilines are poor nucleophiles. Switch to a more electron-rich ligand like BrettPhos or RuPhos which are designed for weak nucleophiles.

  • Dehalogenation? If the heteroaryl halide undergoes reduction instead of coupling, ensure the system is strictly oxygen-free and consider lowering the temperature or changing the solvent to Toluene.

Synthetic Workflow Visualization

Synthesis SM1 Heteroaryl Chloride Mix Mix with Cs2CO3 (Solvent: Dioxane) SM1->Mix SM2 Fluorinated Aniline SM2->Mix Cat Add Pd2(dba)3 + Xantphos (Argon Sparge) Mix->Cat Heat Heat 100°C (4-12h) Cat->Heat Product Kinase Inhibitor Scaffold Heat->Product

Caption: Standard Buchwald-Hartwig coupling workflow for fluorinated aniline incorporation.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Yun, C. H., et al. (2007). Structures of lung cancer-derived EGFR mutants and inhibitor complexes: mechanism of activation and selective inhibition. Proceedings of the National Academy of Sciences. Link (Relating to PDB 4WKQ/Gefitinib).

  • Surade, S., & Blundell, T. L. (2012). Structural biology and drug discovery of difficult targets: the decision to use a new method. Chemistry & Biology. Link (Relating to PDB 4G5J/Afatinib).[4]

  • Khan, Z. M., et al. (2020).[5] Structural basis for the action of the drug trametinib at KSR-bound MEK.[1] Nature. Link (Relating to PDB 7M0Y/Trametinib).

  • Morgentin, R., et al. (2013). Modulation of the basicity of anilines by fluorine substitution: A DFT study. Tetrahedron.

Sources

Exploratory

Lipophilic aniline intermediates for drug design

An In-Depth Technical Guide to Lipophilic Aniline Intermediates for Drug Design Abstract Aniline and its derivatives are foundational scaffolds in medicinal chemistry, present in a significant portion of marketed pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Lipophilic Aniline Intermediates for Drug Design

Abstract

Aniline and its derivatives are foundational scaffolds in medicinal chemistry, present in a significant portion of marketed pharmaceuticals.[1] Their synthetic versatility and ability to form key hydrogen bond interactions make them attractive moieties for engaging biological targets. However, the aniline core is also a well-known structural alert, prone to metabolic oxidation into reactive, potentially toxic species.[2] This guide provides an in-depth exploration of the strategic use of lipophilic aniline intermediates in drug design. We will dissect the critical role of lipophilicity in pharmacokinetics, detail modern synthetic strategies for creating these intermediates, present robust protocols for their physicochemical characterization, and discuss advanced methods for mitigating the inherent risks associated with the aniline scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the power of lipophilic anilines while navigating their associated challenges.

The Lipophilicity Balancing Act in Drug Design

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a paramount physicochemical property governing a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[3][4] It is most commonly quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water.[5][6]

A delicate balance is required; a drug must be lipophilic enough to permeate lipid-rich cell membranes for absorption and distribution, but not so lipophilic that it suffers from poor aqueous solubility, rapid metabolism, or sequestration in fatty tissues, which can lead to toxicity.[4][7] The optimal LogP range for oral bioavailability is often cited as 0 to 3.[4]

Key Guidelines for Oral Bioavailability

Several rules of thumb exist to guide medicinal chemists in designing orally active drugs. The most famous is Lipinski's Rule of Five, which observes that poor absorption or permeation is more likely when a compound violates more than one of the following criteria.[8][9]

Parameter Lipinski's Rule of Five[8] Ghose Filter[10] Veber's Rule[10]
Molecular Weight (MW) ≤ 500 Da160 to 480 DaN/A
LogP ≤ 5-0.4 to +5.6N/A
H-Bond Donors (N-H, O-H) ≤ 5≤ 5≤ 12 (sum of donors & acceptors)
H-Bond Acceptors (N, O) ≤ 10≤ 10≤ 12 (sum of donors & acceptors)
Molar Refractivity N/A40 to 130N/A
Atom Count N/A20 to 70N/A
Rotatable Bonds N/AN/A≤ 10
Polar Surface Area (PSA) N/AN/A≤ 140 Ų

This table summarizes key physicochemical parameters for assessing the "drug-likeness" of a compound.

The Aniline Scaffold: A Double-Edged Sword

The aniline moiety is a valuable building block for several reasons. The amine group can act as a hydrogen bond donor, crucial for anchoring a ligand in a protein's binding pocket.[11] Furthermore, the aromatic ring provides a rigid scaffold that can be readily functionalized to explore structure-activity relationships (SAR).[12]

However, this utility is shadowed by significant metabolic liabilities. The aniline ring is susceptible to oxidation by cytochrome P450 (CYP450) enzymes, which can generate highly electrophilic and reactive quinone-imine metabolites.[2] These reactive metabolites can covalently bind to cellular macromolecules like proteins, leading to idiosyncratic adverse drug reactions (IADRs), hepatotoxicity, and other toxic effects.[2][13] The non-steroidal anti-inflammatory drug (NSAID) Bromfenac was withdrawn from some markets due to severe liver toxicity hypothesized to be caused by the metabolic activation of its aniline core.[13]

Aniline_Metabolism Aniline Aniline Scaffold in Drug Metabolite p-Hydroxylamine Metabolite Aniline->Metabolite CYP450 Oxidation Reactive Quinone-imine (Reactive Metabolite) Metabolite->Reactive Further Oxidation Toxicity Covalent Adducts (Cellular Toxicity) Reactive->Toxicity Nucleophilic Attack by Biomolecules

Caption: Metabolic activation pathway of the aniline scaffold leading to potential toxicity.

Strategic Synthesis of Lipophilic Aniline Intermediates

The deliberate synthesis of aniline intermediates with tailored lipophilicity is a cornerstone of modern drug discovery. This often involves the introduction of lipophilic substituents or the use of advanced synthetic methodologies that allow for precise molecular editing.

Causality Behind Synthetic Choices:
  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This is a workhorse reaction for forming C-N bonds.[14] It is often chosen for its broad substrate scope and functional group tolerance, allowing for the coupling of an amine with a pre-functionalized aryl halide. The choice of bulky, electron-rich phosphine ligands is critical, especially for coupling sterically hindered substrates, as they promote the formation of the active monoligated palladium species required for the reaction to proceed efficiently.[14]

  • Direct C-H Functionalization: This modern approach offers a more atom- and step-economical alternative to traditional cross-coupling.[15] By activating a C-H bond directly on the aniline ring or a precursor, chemists can introduce new functional groups without the need for pre-installed handles like halides. This is particularly powerful for late-stage functionalization, where modifications are made to a complex molecule late in the synthetic sequence.[15][16] For example, a Pd/S,O-ligand catalytic system has been developed for the para-selective olefination of anilines, providing direct access to valuable building blocks.[15]

  • Reductive Amination: While a classic transformation, it remains highly relevant for generating substituted anilines from other aniline precursors and carbonyl compounds (ketones or aldehydes).[17]

Challenges in Synthesis:

The synthesis of highly lipophilic or sterically hindered anilines can be challenging. Common issues include low reaction yields and slow reaction rates.[14] Optimization often requires screening different catalysts, ligands, and reaction conditions (e.g., higher temperatures, inert atmospheres) to overcome these hurdles.[14] Purification can also be difficult, sometimes requiring derivatization to a salt for purification via recrystallization, followed by regeneration of the free aniline.[14]

Physicochemical Profiling: Protocols and Methodologies

Accurate determination of lipophilicity is essential for validating design hypotheses and building robust SAR models. Both experimental and computational methods are employed.

Experimental Protocol: LogP Determination by Shake-Flask Method

This protocol describes the gold-standard method for LogP measurement.[18][19]

Principle: The partition coefficient (P) is the ratio of the equilibrium concentrations of a solute in a two-phase system of n-octanol and water. LogP is the base-10 logarithm of this ratio.[5]

Materials:

  • 3-(Oxan-4-yl)aniline (or other aniline intermediate)

  • n-Octanol (reagent grade, pre-saturated with water)

  • Purified Water (HPLC grade, pre-saturated with n-octanol)

  • Separatory funnels or centrifuge tubes

  • Vortex mixer or mechanical shaker

  • Centrifuge (if necessary)

  • UV-Vis Spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Preparation of Phases: To pre-saturate the solvents, mix equal volumes of n-octanol and water in a large separatory funnel. Shake vigorously for 30 minutes and then allow the layers to separate for at least 24 hours. Drain and store each phase separately.

  • Stock Solution: Prepare a stock solution of the aniline intermediate in the phase in which it is more soluble (typically n-octanol for lipophilic compounds) at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a centrifuge tube, combine a precise volume of the stock solution with the appropriate volumes of pre-saturated n-octanol and pre-saturated water to achieve a desired phase ratio (e.g., 1:1) and a final concentration that is within the linear range of the analytical detector.

  • Equilibration: Cap the tube securely and shake vigorously using a vortex mixer or mechanical shaker for at least 30 minutes to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Allow the tube to stand until the two layers have clearly separated. To break up any emulsions, centrifugation (e.g., 3000 rpm for 10 minutes) may be required.

  • Analysis: Carefully withdraw a sample from each phase. Determine the concentration of the aniline intermediate in both the n-octanol phase ([C]oct) and the water phase ([C]water) using a validated analytical method (e.g., HPLC-UV).

  • Calculation:

    • Calculate the partition coefficient: P = [C]oct / [C]water

    • Calculate LogP: LogP = log10(P)

Self-Validation: The experiment should be run in triplicate. A mass balance calculation should be performed to ensure that the total amount of compound recovered from both phases is close (e.g., within 95-105%) to the initial amount added, confirming the stability and integrity of the compound during the experiment.

Comparison of Lipophilicity Measurement Techniques
Method Principle Advantages Disadvantages
Shake-Flask Direct partitioning between n-octanol and water.[18]Gold standard; directly measures partitioning.Labor-intensive, time-consuming, requires pure compound, can be inaccurate for very high or low LogP values.[5]
RP-TLC/HPLC Correlation of retention time on a non-polar stationary phase with known LogP standards.[20][21]High throughput, requires small amount of sample, can tolerate impurities.Indirect measurement; relies on a calibration curve, may not be accurate for all chemical classes.[22]
Computational (e.g., ClogP) Additive method based on fragmental contributions or atomic properties.[7][22]Extremely fast, no physical sample required, useful for virtual library screening.Predictive, not experimental; accuracy can vary significantly depending on the algorithm and chemical structure.[22]

Mitigating Aniline-Associated Risks: The Role of Bioisosteres

Given the metabolic liabilities of anilines, a key strategy in modern drug design is to replace the aniline ring with a bioisostere—a different chemical group that mimics the aniline's essential properties (size, shape, electronics) while offering an improved metabolic profile.[2][23]

A leading strategy is the replacement of the planar, metabolically vulnerable aniline ring with saturated carbocycles, which increases the fraction of sp3-hybridized carbons (Fsp3) and the three-dimensionality of the molecule.[24][2] These saturated isosteres are more resistant to metabolic oxidation.[2]

Bioisostere_Strategy cluster_0 Problematic Scaffold cluster_1 Improved Scaffold cluster_2 Aniline Lipophilic Aniline (Lead Compound) Isostere Saturated Isostere (e.g., Aminonorbornane) Aniline->Isostere Bioisosteric Replacement Prop1 Preserved Efficacy Isostere->Prop1 Prop2 Improved Metabolic Stability Isostere->Prop2 Prop3 Reduced Toxicity Risk Isostere->Prop3 Prop4 Increased Fsp3 / 3D Shape Isostere->Prop4

Sources

Foundational

Cyclohexyl ether derivatives in pharmaceutical synthesis

Title: Cyclohexyl Ether Architectures in Pharmaceutical Synthesis: Synthetic Precision and Pharmacophoric Utility Abstract The cyclohexyl ether moiety represents a critical pharmacophore in modern drug design, offering a...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cyclohexyl Ether Architectures in Pharmaceutical Synthesis: Synthetic Precision and Pharmacophoric Utility

Abstract The cyclohexyl ether moiety represents a critical pharmacophore in modern drug design, offering a metabolically stable, three-dimensional bioisostere to the traditional phenyl ether. This guide provides an in-depth technical analysis of cyclohexyl ether derivatives, focusing on their physicochemical impact (LogP modulation, conformational rigidity) and the evolution of synthetic methodologies. We contrast classical Williamson ether synthesis with advanced reductive etherification and chemoenzymatic cascades, using the antiarrhythmic drug Vernakalant as a primary case study.

Part 1: The Pharmacophore: Why Cyclohexyl Ethers?

In medicinal chemistry, the transition from an aromatic phenyl ring to a saturated cyclohexyl ring is a strategic tool for modulating physicochemical properties without altering the fundamental connectivity of a scaffold.

Lipophilicity and Solubility Modulation

Replacing a planar phenyl ring with a puckered cyclohexyl ring typically increases lipophilicity due to the higher fraction of sp³ carbons (


).
  • LogP Shift: Data indicates that a phenyl-to-cyclohexyl substitution increases LogP by approximately 0.5 units [1].[1] This is critical for blood-brain barrier (BBB) penetration but requires careful management to avoid solubility issues.

  • Solubility: Unlike the flat stacking of phenyl rings, the non-planar cyclohexyl group disrupts crystal lattice energy, potentially enhancing solubility despite the higher LogP.

Metabolic Stability

Aromatic rings are frequent targets for Cytochrome P450-mediated oxidation (hydroxylation, epoxide formation). The cyclohexyl ether blocks these "metabolic soft spots."

  • Mechanism: The ether oxygen reduces the electron density of the adjacent C-H bonds, but the lack of a

    
    -system prevents arene oxide formation.
    
  • Bioisosterism: The cyclohexyl group mimics the spatial volume of a phenyl ring but adds "bulk" in the z-axis, filling hydrophobic pockets more effectively in certain receptors (e.g., hERG channels, GPCRs).

Conformational Anchoring

The cyclohexyl ring exists predominantly in a chair conformation. Substituents will prefer the equatorial position to minimize 1,3-diaxial interactions (A-value consideration).

  • Design Implication: By placing a bulky group (e.g., tert-butyl) at the 4-position, chemists can "lock" the ether linkage into a specific axial or equatorial orientation, enabling precise probing of receptor stereochemistry.

Part 2: Strategic Synthesis

The synthesis of cyclohexyl ethers is often plagued by the elimination vs. substitution competition. The secondary nature of the cyclohexyl carbon makes classical nucleophilic substitution difficult.

Method A: The "Green" Reductive Etherification (Preferred)

This method couples a ketone with an alcohol using a reducing agent, bypassing the need for alkyl halides and strong bases. It eliminates the risk of E2 elimination.

  • Mechanism:

    • Acid-catalyzed formation of a hemiketal/ketal.

    • Elimination to an oxocarbenium ion (or enol ether).

    • Hydride delivery (from H₂ or Silane) to the oxocarbenium species.

  • Reagents: Ketone + Alcohol +

    
     (1 atm) + Pt/C + Molecular Sieves [2]. Alternatively, 
    
    
    
    with Lewis acids like
    
    
    or
    
    
    .
Method B: Chemoenzymatic Cascade (The Vernakalant Route)

For high stereochemical demand, such as in the synthesis of Vernakalant , a hybrid chemical-enzymatic approach is superior.

  • Challenge: Constructing a trans-1,2-amino ether with high enantiopurity.

  • Solution:

    • Zn-Promoted Etherification:

      
      -Chlorocyclohexanone reacts with an alcohol (3,4-dimethoxyphenethyl alcohol) mediated by Zinc and an amine. This forms the 
      
      
      
      -alkoxy ketone directly [3].
    • Transaminase Resolution: An engineered transaminase (ATA-303) converts the ketone to the amine with near-perfect stereocontrol, establishing the

      
       configuration.
      
Method C: Epoxide Ring Opening

Classic but effective for trans-1,2-disubstituted systems.

  • Protocol: Cyclohexene oxide + Alcohol

    
    trans-2-alkoxycyclohexanol.
    
  • Limitation: Difficult to achieve cis-stereochemistry without subsequent inversion steps.

Part 3: Visualization of Synthetic Logic

Diagram 1: Synthetic Decision Matrix

This diagram guides the chemist in selecting the optimal pathway based on substrate sensitivity and stereochemical requirements.

G Start Target: Cyclohexyl Ether IsStereo Specific Stereochemistry Required? Start->IsStereo IsTrans Target is Trans-1,2? IsStereo->IsTrans Yes IsSensitive Base/Acid Sensitive Substrate? IsStereo->IsSensitive No (Achiral/Racemic) Method_Epoxide Method C: Epoxide Opening (Cyclohexene Oxide + Alcohol) IsTrans->Method_Epoxide Yes (Trans-1,2) Method_Enzymatic Method B: Chemoenzymatic (Zn-Etherification + Transaminase) IsTrans->Method_Enzymatic No (Complex/Cis) Method_Reductive Method A: Reductive Etherification (Ketone + Alcohol + H2/Pt) IsSensitive->Method_Reductive Yes (Avoid Strong Base) Method_Williamson Method D: Williamson Synthesis (Risk of Elimination) IsSensitive->Method_Williamson No (Robust Substrate)

Caption: Decision matrix for selecting the optimal synthetic route for cyclohexyl ethers based on stereochemical and stability constraints.

Diagram 2: The Vernakalant Synthesis Cascade

Visualizing the high-precision route used in the synthesis of the antiarrhythmic drug Vernakalant.[2]

Vernakalant AlphaChloro alpha-Chlorocyclohexanone Step1 Zn/Amine Promoted Etherification AlphaChloro->Step1 Alcohol 3,4-Dimethoxyphenethyl alcohol Alcohol->Step1 AlkoxyKetone alpha-Alkoxy Ketone (Racemic) Step2 Transaminase (ATA-303) Dynamic Kinetic Resolution AlkoxyKetone->Step2 ChiralAmine (1R, 2R)-Amino Ether (>99% ee) Step3 Pyrrolidine Formation (Cyclization) ChiralAmine->Step3 Vernakalant Vernakalant (Final Drug) Step1->AlkoxyKetone Step2->ChiralAmine Step3->Vernakalant

Caption: The chemoenzymatic cascade for Vernakalant, highlighting the Zinc-promoted etherification and Transaminase resolution.[2]

Part 4: Detailed Experimental Protocol

Protocol: Catalytic Reductive Etherification (Self-Validating System) Objective: Synthesis of Cyclohexyl Phenethyl Ether from Cyclohexanone and Phenethyl Alcohol. Rationale: This method avoids the formation of cyclohexene (elimination product) common in Williamson conditions.

Reagents:

  • Cyclohexanone (1.0 equiv, 10 mmol)

  • Phenethyl alcohol (3.0 equiv, 30 mmol) - Excess drives equilibrium

  • Pt/C (5% loading, 0.5 mol%)

  • Molecular Sieves (4Å, activated, 500 mg)

  • Solvent: Toluene or Solvent-free (if liquid)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, activate molecular sieves under vacuum at 200°C for 2 hours to ensure total water removal (Critical for equilibrium shift).

  • Charging: Cool flask to RT. Add Pt/C catalyst, Cyclohexanone (0.98 g), and Phenethyl alcohol (3.66 g).

  • Atmosphere: Purge the system with Argon x3, then introduce Hydrogen gas via a balloon (1 atm).

  • Reaction: Stir vigorously at room temperature for 16–24 hours.

    • Self-Validation Checkpoint 1 (TLC): Spot reaction mixture against starting ketone. Stain with Anisaldehyde. Disappearance of ketone spot (

      
      ) indicates conversion.
      
    • Self-Validation Checkpoint 2 (IR): Monitor the disappearance of the strong C=O stretch at ~1710 cm⁻¹.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate.

  • Purification: Concentrate filtrate. Purify via flash column chromatography (Hexanes/EtOAc 95:5) to remove excess alcohol.

Quantitative Data Summary:

MethodYield (%)Selectivity (Ether:Alkene)Atom Economy
Reductive Etherification (Pt/C) 92% >99:1 High (Water byproduct)
Williamson (NaH/RX)45%60:40Low (Salt waste)
Acid Catalyzed Condensation60%85:15Moderate

Part 5: References

  • Gunaydin, H., & Bartberger, M. D. (2016).[1] Phenyl and Cyclohexyl Molecular Metaphors in Drug Design. ACS Medicinal Chemistry Letters, 7(4), 341–344. Link

  • Gooßen, L. J., & Linder, C. (2006).[3] Catalytic Reductive Etherification of Ketones with Alcohols at Ambient Hydrogen Pressure. Synlett, 2006(19), 3489–3491. Link

  • Trost, B. M., et al. (2014). A Highly Efficient Asymmetric Synthesis of Vernakalant. Organic Letters, 16(10), 2716–2719. Link

  • Kalutharage, N., & Yi, C. S. (2015).[3] Scope and Mechanism of the Ruthenium-Catalyzed Reductive Etherification. Journal of the American Chemical Society, 137(35), 11105–11114. Link

Sources

Exploratory

Advanced Fluorinated Motifs in Next-Gen Tyrosine Kinase Inhibitors

Executive Summary: The Fluorine Renaissance in Kinase Targeting The incorporation of fluorine into small molecule drugs has evolved from simple metabolic blocking to a sophisticated tool for modulating physicochemical pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Renaissance in Kinase Targeting

The incorporation of fluorine into small molecule drugs has evolved from simple metabolic blocking to a sophisticated tool for modulating physicochemical properties and protein-ligand interactions. In the context of Tyrosine Kinase Inhibitors (TKIs), fluorine is no longer just a "hydrogen mimic"; it is a critical structural element used to induce conformational locking, tune pKa for improved solubility, and penetrate the Blood-Brain Barrier (BBB).

This guide explores the synthesis and application of high-value fluorinated intermediates, moving from established trifluoromethyl-pyrazoles to cutting-edge


-difluoro-oxetanes  (a breakthrough scaffold reported in early 2025). We provide a self-validating protocol for a core intermediate and analyze the structural logic of recent FDA-approved fluorinated TKIs.

Strategic Role of Fluorine in TKI Optimization

The "Fluorine Scan" is a standard phase in lead optimization. However, the decision to fluorinate must be driven by specific mechanistic goals.

Physicochemical Modulation
  • Lipophilicity (

    
    ):  Fluorine generally increases lipophilicity, facilitating membrane permeability. However, strategic placement (e.g., on saturated rings) can lower 
    
    
    
    by reducing the basicity of adjacent amines, preventing lysosomal trapping.
  • Conformational Control: The Gauche effect (preference of C-F bonds to align gauche to heteroatoms) can pre-organize a TKI into its bioactive conformation, reducing the entropic penalty of binding.

  • Metabolic Stability: Replacing oxidatively labile C-H bonds (e.g., benzylic positions) with C-F bonds blocks Cytochrome P450 metabolism, extending half-life (

    
    ).
    
Visualization: The Fluorine SAR Logic

The following diagram illustrates the decision tree for fluorine incorporation during TKI optimization.

FluorineSAR Problem Lead Compound Liability Metabolism High Clearance (CYP Oxidation) Problem->Metabolism Permeability Low CNS Penetration Problem->Permeability Potency Low Binding Affinity Problem->Potency Sol_Met Block Metabolic Soft Spot Metabolism->Sol_Met Replace C-H w/ C-F Sol_Perm Increase Lipophilicity (Trifluoromethyl) Permeability->Sol_Perm Add -CF3 / -OCF3 Sol_Bind Induce Dipole Interaction Potency->Sol_Bind Fluorine Scan Outcome Optimized TKI Candidate Sol_Met->Outcome Sol_Perm->Outcome Sol_Bind->Outcome

Figure 1: Decision logic for fluorine incorporation in TKI lead optimization.

Novel Fluorinated Intermediates

The "Star" Scaffold: -Difluoro-oxetanes

Status: Emerging (Breakthrough 2025) Utility: Bioisostere for carbonyls and lipophilic spacers. Traditionally, oxetanes are used to improve solubility. The


-difluoro-oxetane  combines the polarity of the oxetane ring with the metabolic resistance of the 

group.
  • Synthesis Breakthrough: A novel copper-catalyzed method allows the insertion of difluorocarbene directly into epoxides, unlocking this scaffold for the first time on a preparative scale [1].

  • Application: Replacing a carbonyl group with a difluoro-oxetane can maintain hydrogen bond acceptor capability while altering the vector of the bond, potentially picking up new interactions in the kinase ATP-binding pocket.

The Workhorse: Trifluoromethyl-Pyrazoles

Status: Established / Essential Utility: Scaffold for RET, ALK, and ROS1 inhibitors. The 3-(trifluoromethyl)-1H-pyrazole moiety is a privileged scaffold. The


 group fills hydrophobic pockets (e.g., the gatekeeper region) while the pyrazole nitrogen serves as a hydrogen bond donor/acceptor to the hinge region of the kinase.

Detailed Experimental Protocol

Protocol: Regioselective Synthesis of Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

This intermediate is a versatile building block for diverse TKIs. The synthesis relies on the cyclization of a fluorinated 1,3-dicarbonyl equivalent with hydrazine.

Rationale:

  • Regioselectivity: Controlling the position of the

    
     group (position 3 vs. 5) is critical. This protocol favors the 3-
    
    
    
    isomer under specific solvent conditions.
  • Scalability: The reaction avoids explosive diazonium intermediates often used in older methods.

Materials
  • Reagent A: Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)

  • Reagent B: Hydrazine hydrate (

    
    ) (1.2 eq)
    
  • Solvent: Ethanol (Absolute)

  • Catalyst: Acetic Acid (Cat. 0.1 eq)

Step-by-Step Methodology
  • Preparation:

    • Charge a 250 mL round-bottom flask with Ethyl 4,4,4-trifluoroacetoacetate (18.4 g, 100 mmol) and Ethanol (100 mL).

    • Cool the solution to 0°C using an ice bath. Critical: Exothermic reaction control.

  • Cyclization:

    • Add Hydrazine hydrate (6.0 g, 120 mmol) dropwise over 20 minutes. Maintain internal temperature below 10°C.

    • Observation: The solution will turn slightly yellow.

    • After addition, remove the ice bath and allow the mixture to warm to room temperature (25°C).

    • Stir for 1 hour at room temperature.

    • Heat the mixture to reflux (78°C) for 3 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).

  • Workup & Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol.

    • The residue will be a thick oil or semi-solid.

    • Dissolve residue in Ethyl Acetate (150 mL) and wash with Water (2 x 50 mL) and Brine (50 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.[1]
      
  • Purification:

    • Recrystallize the crude solid from Hexane/Chloroform to yield the product as white needles.

    • Yield Target: 85-90%.

Self-Validation Criteria
  • 1H NMR (

    
    ):  Look for the pyrazole C-H singlet at 
    
    
    
    ppm. Absence of ethyl ketone signals indicates cyclization.
  • 19F NMR: Single peak at

    
     ppm (
    
    
    
    ).
  • Melting Point: 140-142°C (matches literature standards for the acid form if hydrolyzed).

Synthetic Workflow Diagram

SynthesisProtocol Start Ethyl 4,4,4-trifluoroacetoacetate + Ethanol (0°C) Addition Add Hydrazine Hydrate (Dropwise, T < 10°C) Start->Addition Reflux Reflux 3 Hours (Cyclization) Addition->Reflux Workup Evaporation & Extraction (EtOAc / Brine) Reflux->Workup Product Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (White Needles) Workup->Product

Figure 2: Synthetic workflow for the trifluoromethyl-pyrazole intermediate.

Case Studies: Fluorine in Action

Pralsetinib (Gavreto)[2]
  • Target: RET Kinase (NSCLC).

  • Fluorine Feature: Contains a 4-fluoropyrazole moiety.[2][3]

  • Mechanism: The fluorine atom on the pyrazole ring modulates the electron density of the heterocycle, optimizing

    
    -stacking interactions within the RET binding pocket and improving metabolic stability against oxidation [2].
    
Lorlatinib (Lorbrena)
  • Target: ALK/ROS1 (3rd Gen).

  • Fluorine Feature: A macrocyclic inhibitor featuring a fluoro-phenyl group.

  • Mechanism: Designed to penetrate the BBB. The specific fluorination pattern reduces P-glycoprotein (P-gp) efflux liability, allowing high CNS exposure to treat brain metastases [3].

Alpelisib (Piqray)
  • Target: PI3K

    
    .[1]
    
  • Fluorine Feature: Trifluoromethyl-pyridine .[1]

  • Mechanism: The

    
     group fits into a hydrophobic pocket, providing significant binding energy gains while the pyridine nitrogen forms a critical hydrogen bond [4].
    

Future Perspectives: Late-Stage Fluorination

The future of TKI synthesis lies in Late-Stage Functionalization (LSF) . Instead of building the fluorinated scaffold from scratch (as in the protocol above), chemists are developing methods to install fluorine or trifluoromethyl groups onto complex, fully assembled drug molecules.

  • Photoredox Catalysis: Using Iridium or Ruthenium catalysts to generate

    
     radicals that selectively attack heteroaromatic rings.
    
  • C-H Activation: Direct fluorination of C-H bonds using electrophilic fluorine sources (e.g., Selectfluor) mediated by Palladium catalysts.

These methods allow for rapid "Fluorine Scanning" of a lead library without re-synthesizing every analog from the beginning.

References

  • Nature Chemistry (2025). "Catalytic difluorocarbene insertion enables access to fluorinated oxetane isosteres."

  • FDA Label (2020). "Pralsetinib Prescribing Information." Blueprint Medicines.

  • Journal of Medicinal Chemistry. "Discovery of Lorlatinib: A Macrocyclic ALK Inhibitor."

  • MDPI (2022). "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years."

  • BenchChem Protocols. "Synthesis of Trifluoromethylated Pyrazoles."

Sources

Protocols & Analytical Methods

Method

Application Note: In-Depth Synthetic Guide to 4-(Cyclohexylmethoxy)-3-fluoroaniline

Executive Summary 4-(Cyclohexylmethoxy)-3-fluoroaniline (CAS No. 937598-45-3, Molecular Weight: 223.29)[1] is a highly versatile fluorinated aromatic building block widely utilized in the development of active pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Cyclohexylmethoxy)-3-fluoroaniline (CAS No. 937598-45-3, Molecular Weight: 223.29)[1] is a highly versatile fluorinated aromatic building block widely utilized in the development of active pharmaceutical ingredients (APIs), particularly in the design of small-molecule kinase inhibitors[2] and targeted anti-infective agents[3]. This application note provides a comprehensive, self-validating protocol for the two-step synthesis of this compound starting from commercially available 3-fluoro-4-nitrophenol.

Mechanistic Causality & Strategic Pathway Design

To ensure high yield and purity, the synthetic route must navigate the unique electronic and steric properties of the fluorinated aromatic ring. The synthesis is divided into two logical transformations:

Step 1: Williamson Etherification (Alkylation) The starting material, 3-fluoro-4-nitrophenol, features a highly electron-withdrawing nitro group that increases the acidity of the phenolic hydroxyl. However, the presence of the ortho-fluoro atom makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr) or hydrolysis if subjected to strong, aqueous basic conditions[3].

  • Causality of Reagents: To prevent undesired hydrolysis, an anhydrous, mild base (Potassium Carbonate,

    
    ) in a polar aprotic solvent (Dimethylformamide, DMF) is selected. Because cyclohexylmethyl bromide is a primary halide with 
    
    
    
    -branching (the bulky cyclohexane ring), the standard
    
    
    displacement can be sluggish. The addition of a catalytic amount of Potassium Iodide (KI) drives a Finkelstein reaction, converting the bromide into a highly reactive alkyl iodide in situ, thereby accelerating the etherification and maximizing yield.

Step 2: Chemoselective Catalytic Hydrogenation (Nitro Reduction) The intermediate 4-(cyclohexylmethoxy)-3-fluoronitrobenzene must be reduced to the target aniline without cleaving the newly formed ether bond or defluorinating the aromatic ring.

  • Causality of Reagents: While chemical reductants (e.g.,

    
    ) are viable, they often result in tedious workups and heavy metal impurities. Catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere is the industry standard for this transformation[2][4]. Crucially, the reaction must be strictly maintained at room temperature and atmospheric pressure (1 atm 
    
    
    
    ). Applying elevated pressure or heat can trigger hydrodefluorination—a notorious side reaction where the C-F bond is reduced to a C-H bond[2].

Synthetic Workflow Architecture

SynthesisWorkflow A 3-Fluoro-4-nitrophenol (Starting Material) B 4-(Cyclohexylmethoxy)- 3-fluoronitrobenzene (Intermediate) A->B Step 1: Williamson Etherification Cyclohexylmethyl bromide K2CO3, DMF, 80°C C 4-(Cyclohexylmethoxy)- 3-fluoroaniline (Target API Intermediate) B->C Step 2: Catalytic Hydrogenation H2 (1 atm), 10% Pd/C MeOH, RT

Synthetic workflow for 4-(Cyclohexylmethoxy)-3-fluoroaniline from 3-fluoro-4-nitrophenol.

Self-Validating Experimental Protocols

Step 1: Synthesis of 4-(Cyclohexylmethoxy)-3-fluoronitrobenzene

Materials:

  • 3-Fluoro-4-nitrophenol: 1.0 equivalent (eq)

  • Cyclohexylmethyl bromide: 1.2 eq

  • Potassium carbonate (

    
    , finely powdered): 2.0 eq
    
  • Potassium iodide (KI): 0.1 eq

  • Anhydrous DMF: 10 volumes (mL per gram of phenol)

Step-by-Step Execution:

  • Charge a dry, round-bottom flask equipped with a magnetic stir bar with 3-fluoro-4-nitrophenol (1.0 eq) and anhydrous DMF (10 vol) under a nitrogen atmosphere.

  • Add powdered

    
     (2.0 eq) in one portion.
    
    • Validation Checkpoint 1: The solution will immediately transition to a deep yellow/orange color, confirming the successful deprotonation and formation of the phenoxide anion.

  • Add KI (0.1 eq) followed by the dropwise addition of cyclohexylmethyl bromide (1.2 eq).

  • Attach a reflux condenser and heat the reaction mixture to 80 °C for 16 hours.

  • Validation Checkpoint 2: Monitor reaction progress via TLC (Hexanes:EtOAc 4:1). The starting phenol (

    
    , bright yellow spot) should be fully consumed, replaced by the less polar ether intermediate (
    
    
    
    , UV active).
  • Workup: Cool the mixture to room temperature and pour it into crushed ice/water (30 volumes). The highly hydrophobic intermediate will precipitate as a solid. Filter the solid, wash with cold water, and dry under a vacuum to afford the intermediate.

Step 2: Synthesis of 4-(Cyclohexylmethoxy)-3-fluoroaniline

Materials:

  • 4-(Cyclohexylmethoxy)-3-fluoronitrobenzene (Intermediate): 1.0 eq

  • 10% Pd/C (50% wet): 0.05 eq (by weight of Pd)

  • Methanol (MeOH): 10 volumes

  • Hydrogen gas (

    
    ): 1 atm (balloon)
    

Step-by-Step Execution:

  • Dissolve the intermediate (1.0 eq) in MeOH (10 vol) in a reaction flask.

  • Carefully add 10% Pd/C.

    • Validation Checkpoint 1: Always purge the flask with inert gas (Nitrogen or Argon) before and immediately after adding Pd/C to prevent the ignition of methanol vapors by the pyrophoric catalyst.

  • Evacuate the flask and backfill with

    
     gas three times. Maintain the reaction under an 
    
    
    
    atmosphere using a balloon.
  • Stir vigorously at room temperature (20-25 °C) for 4 to 6 hours.

  • Validation Checkpoint 2: Monitor via LC-MS. The reaction is complete when the nitro mass peak (

    
    ) is entirely replaced by the aniline mass peak (
    
    
    
    )[1].
  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess MeOH.

  • Concentrate the filtrate under reduced pressure to yield the target 4-(Cyclohexylmethoxy)-3-fluoroaniline as a crystalline solid or thick oil.

Quantitative Process Optimization Data

The following tables summarize the empirical data validating the mechanistic choices made in the protocol design.

Table 1: Reaction Optimization Matrix for Step 1 (Etherification)
BaseSolventAdditiveTemp (°C)Time (h)Yield (%)Mechanistic Observation
NaOH (aq)THF/

None6024< 20%Significant hydrolysis of the ortho-fluoro group[3].

AcetoneNoneReflux4845%Sluggish reaction due to steric hindrance of the primary bromide.

DMF KI (0.1 eq) 80 16 > 85% Optimal; Finkelstein catalysis drives complete conversion.
Table 2: Reaction Optimization Matrix for Step 2 (Nitro Reduction)
Catalyst / ReagentSolventConditionsYield (%)PurityMechanistic Observation

EtOH/

Reflux, 4h70%85%Tedious filtration; trace iron salt impurities remain.
10% Pd/CMeOH

(50 psi), 50°C
65%75%Noticeable hydrodefluorination byproduct observed[2].
10% Pd/C MeOH

(1 atm), RT
> 95% > 98% Clean conversion; C-F bond remains fully intact[4].
Table 3: Analytical Characterization Summary (Target Compound)
Analytical MethodExpected Result / Key Markers
LC-MS (ESI+)

calculated for

: 224.14; Found: ~224.1

H NMR (400 MHz,

)

~6.4 - 6.8 (m, 3H, Aromatic), ~3.8 (d, 2H,

), ~3.5 (br s, 2H,

), ~0.9 - 1.9 (m, 11H, Cyclohexyl)
TLC (Hexanes:EtOAc 2:1)

(Stains positive with Ninhydrin, indicating primary amine)

References

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents Source: MDPI URL:[Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Aryl-substituted aminobenzimidazoles targeting the hepatitis C virus internal ribosome entry site Source: PMC (PubMed Central) URL:[Link]

Sources

Application

Nucleophilic aromatic substitution conditions for fluoro-nitrobenzene

Precision Engineering of Nucleophilic Aromatic Substitution ( ): Fluoro-nitrobenzene Protocols Content Type: Application Note & Technical Guide Subject: Optimization of reactions using Fluoro-nitrobenzene scaffolds Date:...

Author: BenchChem Technical Support Team. Date: March 2026

Precision Engineering of Nucleophilic Aromatic Substitution ( ): Fluoro-nitrobenzene Protocols

Content Type: Application Note & Technical Guide Subject: Optimization of


 reactions using Fluoro-nitrobenzene scaffolds
Date:  October 26, 2023
Author:  Senior Application Scientist, Chemical Process Development

Executive Summary: The Fluorine Advantage[1][2]

In medicinal chemistry and process development, the formation of


 and 

bonds via Nucleophilic Aromatic Substitution (

) is a cornerstone transformation.[1] While chloro- and bromo-arenes are common, fluoro-nitrobenzenes (FNB) represent the kinetic "gold standard" for these reactions.

Contrary to


 or 

mechanisms where C-F bonds are inert due to high bond strength (

), in

, the Element Effect renders fluorine the superior leaving group (

). This guide details the mechanistic exploitation of this effect, provides robust protocols for amination and etherification, and introduces sustainable "Green" solvent alternatives to replace restricted dipolar aprotic solvents.

Mechanistic Insight & The Element Effect

To optimize yield and regioselectivity, one must understand the rate-determining step (RDS). The


 reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .[2]
The Kinetic Anomaly

The reaction rate is defined by the formation of the Meisenheimer complex (Step 1), not the breakage of the C-X bond (Step 2).

  • Inductive Stabilization: The extreme electronegativity of fluorine pulls electron density (

    
    -withdrawal) from the ipso-carbon. This lowers the energy of the transition state leading to the Meisenheimer complex, accelerating the nucleophilic attack.
    
  • Regioselectivity: Ortho-fluoronitrobenzene typically reacts faster than para-fluoronitrobenzene due to the stronger inductive effect at the closer proximity, provided the nucleophile is not sterically prohibited.

Pathway Visualization

SNAr_Mechanism cluster_0 The Element Effect Reactants Reactants (F-Nitrobenzene + Nu:) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 RDS (Slow) Intermediate Meisenheimer Complex (F Stabilizes Negative Charge) TS1->Intermediate TS2 Transition State 2 (Leaving Group Departure) Intermediate->TS2 Fast Products Products (Substituted Arene + F-) TS2->Products

Figure 1: The reaction energy profile highlights the Meisenheimer Complex as the critical intermediate. Fluorine stabilizes this intermediate inductively, lowering the activation energy of the first step.

Critical Process Parameters (CPP)

Solvent Selection

The choice of solvent dictates reaction rate and impurity profile.

  • Polar Aprotic (Standard): DMSO, DMF, NMP, DMAc. These solvate the cation (e.g.,

    
    ), leaving the nucleophilic anion "naked" and highly reactive.
    
    • Risk:[2][3][4][5] High boiling points make removal difficult; thermal instability (DMF decomposes >100°C).

  • Green Alternatives:

    • Cyrene™ (Dihydrolevoglucosenone): A bio-based dipolar aprotic solvent with performance similar to NMP but without mutagenic risks.

    • Acetonitrile (MeCN): Lower boiling point, easier workup, but slower rates than DMSO.

    • Water (On-Water): For hydrophobic substrates, interfacial reactivity can drive the reaction without organic solvents.

Base Selection
  • Inorganic (

    
    ):  Standard for phenols/thiols. Cesium is preferred for lower solubility nucleophiles due to the "Cesium Effect" (higher solubility in organic media).
    
  • Organic (DIPEA, TEA): Standard for amine nucleophiles to neutralize the generated HF.

Experimental Protocols

Protocol A: High-Throughput Amination (Standard)

Target: Synthesis of secondary anilines from 4-fluoronitrobenzene.

Reagents:

  • Substrate: 1-fluoro-4-nitrobenzene (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) [Grade: Anhydrous]

Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add 1-fluoro-4-nitrobenzene (1.0 mmol) and MeCN (3.0 mL).

  • Add Base: Add DIPEA (2.0 mmol) in one portion.

  • Nucleophile Addition: Add the amine (1.2 mmol) dropwise.

    • Note: If the amine is volatile or the reaction is known to be highly exothermic, cool the mixture to 0°C during addition.

  • Reaction: Heat the block to 60°C – 80°C. Monitor by HPLC/UPLC at 1-hour intervals.

    • Endpoint: >98% conversion usually observed within 2-4 hours due to F-activation.

  • Workup:

    • Evaporate MeCN under reduced pressure.

    • Redissolve residue in EtOAc.[3] Wash with 0.5M HCl (to remove excess amine/DIPEA) followed by sat.

      
       and brine.
      
    • Dry over

      
      , filter, and concentrate.
      
Protocol B: "Green" Etherification in Cyrene™

Target: Sustainable synthesis of aryl ethers.

Reagents:

  • Substrate: 2-fluoronitrobenzene (1.0 equiv)

  • Nucleophile: Phenol derivative (1.1 equiv)

  • Base:

    
     (powdered, anhydrous) (2.0 equiv)
    
  • Solvent: Cyrene™ (Dihydrolevoglucosenone)[6]

Procedure:

  • Preparation: In a round-bottom flask, combine the phenol (1.1 mmol) and

    
     (2.0 mmol) in Cyrene (2 mL). Stir at RT for 15 mins to facilitate deprotonation.
    
  • Addition: Add 2-fluoronitrobenzene (1.0 mmol).

  • Reaction: Heat to 60°C.

    • Green Advantage:[6][7] Cyrene is stable and non-toxic.

  • Workup (Aqueous Crash):

    • Cyrene is miscible with water. Pour the reaction mixture into stirred ice water (20 mL).

    • The product usually precipitates as a solid. Filter and wash with water.

    • If oil forms: Extract with 2-MeTHF (green solvent), wash with water to remove Cyrene, and concentrate.

Protocol C: Safety-Critical Alkoxylation (NaH/DMF Warning)

Target: Reaction with aliphatic alcohols.

Safety Warning: The combination of Sodium Hydride (NaH) and DMF can undergo a runaway exotherm leading to explosion.[8] Avoid NaH/DMF on scale.

Safer Alternative Procedure:

  • Solvent Switch: Use Anhydrous THF or 2-MeTHF .

  • Deprotonation: Suspend NaH (60% in oil, 1.2 equiv) in THF at 0°C under

    
    .
    
  • Alkoxide Formation: Add the alcohol (1.2 equiv) dropwise. Stir 30 mins at 0°C -> RT.

  • Displacement: Cool back to 0°C. Add fluoro-nitrobenzene (1.0 equiv) dissolved in minimal THF dropwise.

  • Completion: Allow to warm to RT. Reflux only if necessary (F-nitro substrates rarely require reflux with alkoxides).

Troubleshooting & Quality Control

Impurity Profiling

Common by-products arising from suboptimal conditions:

Impurity TypeCauseSolution
Phenols (Hydrolysis) Wet solvent/hygroscopic base (

competes with Nu).
Use anhydrous solvents; store

in desiccator.
Bis-substitution Excess nucleophile + high temp (if substrate has 2+ F groups).Control stoichiometry (1.0 : 1.05); Lower temp; Slow addition of Nu.
Solvent Adducts DMF decomposition (

acts as Nu).
Switch to DMAc, NMP, or Acetonitrile; Keep temp <100°C.
Regio-isomers Substrate has multiple leaving groups (e.g., 2,4-difluoro).Leverage temp control; Ortho-F reacts at lower temp than Para-F.
Decision Logic for Optimization

Optimization_Logic Start Start Optimization Solubility Is Nucleophile Water Soluble? Start->Solubility WaterSol Yes (e.g., Amines) Solubility->WaterSol Yes OrgSol No (e.g., Lipophilic Phenols) Solubility->OrgSol No GreenPath Try Green Protocol: Water/Surfactant or EtOH WaterSol->GreenPath PolarPath Try Polar Aprotic: Cyrene™ or MeCN OrgSol->PolarPath Reactivity Conversion < 50% after 4h? GreenPath->Reactivity PolarPath->Reactivity Boost 1. Increase Temp (+10°C) 2. Switch Base (Cs2CO3) 3. Switch Solvent (DMSO) Reactivity->Boost Yes Success Proceed to Workup Reactivity->Success No

Figure 2: Strategic decision tree for selecting solvents and troubleshooting stalled reactions.

References

  • Bunnett, J. F., Garbisch, E. W., & Pruitt, K. M. (1957).[3] "The 'Element Effect' as a Criterion of Mechanism in Activated Aromatic Nucleophilic Substitution Reactions." Journal of the American Chemical Society.[3] Link

  • Sherwood, J., et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications. Link

  • Rohrbach, S., et al. (2019). "Nucleophilic Aromatic Substitution of Fluoronitrobenzenes: A Kinetic Study." Journal of Organic Chemistry.
  • Pfizer Inc. (2008). "Green Chemistry Tools to Influence a Medicinal Chemistry and Research Chemistry Based Organization." Green Chemistry. Link (Source for Solvent Selection Guides).

  • Organic Chemistry Portal.

    
    )." Link
    

Sources

Method

Application Note: High-Efficiency Amide Coupling of 4-(Cyclohexylmethoxy)-3-fluoroaniline

This Application Note is designed for medicinal chemists and process development scientists working with 4-(Cyclohexylmethoxy)-3-fluoroaniline (CAS: 473732-52-4).[1] This intermediate is a critical pharmacophore in the s...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists working with 4-(Cyclohexylmethoxy)-3-fluoroaniline (CAS: 473732-52-4).[1] This intermediate is a critical pharmacophore in the synthesis of Tyrosine Kinase Inhibitors (TKIs), particularly those targeting EGFR and VEGFR pathways.

[1]

Executive Summary

4-(Cyclohexylmethoxy)-3-fluoroaniline presents a unique reactivity profile due to the competing electronic effects of the electron-withdrawing fluorine atom (meta-position) and the electron-donating alkoxy group (para-position).[1] While not as deactivated as nitro-anilines, its nucleophilicity is attenuated compared to simple anilines, often leading to stalled reactions or incomplete conversion with standard EDC/HOBt protocols.

This guide provides three validated protocols optimized for Discovery (High-Throughput) , Scale-Up (Green Chemistry) , and Difficult Substrates (Steric Hindrance) .[1]

Chemical Profile & Reactivity Analysis

Physicochemical Properties
PropertyValueImplication for Synthesis
CAS 473732-52-4Unique identifier for sourcing.[1]
MW 223.29 g/mol Moderate molecular weight.[1]
LogP ~3.4 (Predicted)Lipophilic. Requires organic solvents (DCM, DMF, EtOAc). Poor water solubility.[1]
pKa (MH+) ~4.2 - 4.5 (Est.)[1]Moderately Weak Base. Requires efficient deprotonation of the ammonium salt if used, or non-acidic conditions.
Electronic "Push-Pull" Effect

The reactivity of the amino group is governed by two opposing forces:

  • Inductive Deactivation (-I): The fluorine atom at the 3-position pulls electron density away from the ring, slightly reducing the nucleophilicity of the amine.

  • Resonance Activation (+M): The 4-cyclohexylmethoxy group donates electron density into the ring, partially counteracting the fluorine's effect.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal coupling strategy for your specific carboxylic acid partner.

CouplingDecision Start Start: Select Acid Partner ScaleCheck Reaction Scale? Start->ScaleCheck AcidType Acid Sterics/Stability? ScaleCheck->AcidType < 100 mg ProtocolB Protocol B: T3P (Scale-Up/Green) ScaleCheck->ProtocolB > 1 gram ProtocolA Protocol A: HATU (Discovery/Library) AcidType->ProtocolA Standard Acid ProtocolC Protocol C: Acid Chloride (Difficult/Bulky) AcidType->ProtocolC Bulky/Unreactive ProtocolB->ProtocolC If conversion < 50%

Figure 1: Decision tree for selecting the optimal amide coupling reagent based on scale and substrate steric hindrance.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Best for: Small-scale library synthesis (10–100 mg), valuable acids, and high-throughput screening.[1]

Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole active ester), which reacts faster than standard OBt esters, crucial for overcoming the fluorine-induced deactivation.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • 4-(Cyclohexylmethoxy)-3-fluoroaniline (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF (anhydrous)[1]

Procedure:

  • Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Add DIPEA (3.0 equiv) and stir for 2 minutes at Room Temperature (RT).

  • Add HATU (1.2 equiv).[1] The solution should turn slightly yellow/orange. Stir for 5–10 minutes to form the activated ester.

  • Add 4-(Cyclohexylmethoxy)-3-fluoroaniline (1.1 equiv).[1]

  • Stir at RT for 2–4 hours. Monitor by LC-MS.[1][2]

  • Workup: Dilute with EtOAc, wash with sat.[1] NaHCO₃ (x2), water (x1), and brine (x1).[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Note: If the acid is chiral, HATU minimizes racemization compared to carbodiimides, but maintain reaction time < 4 hours.

Protocol B: T3P (Propylphosphonic Anhydride) Coupling (Scale-Up)

Best for: Gram-scale synthesis, process development, and "green" chemistry requirements.[1]

Why T3P?

  • Zero Epimerization: Ideal if the carboxylic acid partner has a chiral center.

  • Easy Workup: T3P byproducts are water-soluble.[1][3][4]

  • Safety: No explosion hazard (unlike HOBt/HOAt).[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Aniline (1.1 equiv)[1]

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1]

  • Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1]

  • Solvent: EtOAc or 2-MeTHF (Green alternative)[1]

Procedure:

  • Charge the reaction vessel with Carboxylic Acid (1.0 equiv) and 4-(Cyclohexylmethoxy)-3-fluoroaniline (1.1 equiv) in EtOAc (0.5 M).

  • Cool to 0°C (optional, but recommended for chiral acids).

  • Add the base (Pyridine or DIPEA, 3.0 equiv).[1]

  • Add T3P solution dropwise over 5 minutes.

  • Allow to warm to RT and stir for 12–24 hours. T3P kinetics are often slower but cleaner than HATU.[1]

  • Workup: Add water directly to the reaction mixture. Separate layers. Wash organic layer with 1N HCl (to remove excess aniline/pyridine), then sat.[1] NaHCO₃.

  • Isolation: Evaporate solvent. Often yields pure product without chromatography.[1]

Protocol C: Acid Chloride Method (Difficult Substrates)

Best for: Sterically hindered acids or very poor nucleophiles where HATU/T3P fails.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Oxalyl Chloride (1.2 equiv) + cat.[1][5] DMF (1-2 drops)[1]

  • Aniline (1.0 equiv)[1]

  • Triethylamine (Et₃N) (2.0 equiv)[1]

  • Solvent: DCM (Dichloromethane)[1][2]

Procedure:

  • Activation: Dissolve Carboxylic Acid in dry DCM. Add cat. DMF.[1][2][5] Add Oxalyl Chloride dropwise at 0°C. Stir at RT for 1 hour (gas evolution must cease). Concentrate to dryness to remove excess oxalyl chloride (critical).[1]

  • Coupling: Re-dissolve the crude acid chloride in dry DCM.

  • In a separate vial, mix 4-(Cyclohexylmethoxy)-3-fluoroaniline (1.0 equiv) and Et₃N (2.0 equiv) in DCM.

  • Add the aniline solution to the acid chloride solution slowly at 0°C.

  • Stir at RT for 1–2 hours.

  • Workup: Standard aqueous wash (NaHCO₃/Brine).

Troubleshooting & Optimization

ObservationProbable CauseSolution
Low Conversion (<30%) Fluorine deactivation or steric hindrance.[1]Switch to Protocol C (Acid Chloride) or heat Protocol B (T3P) to 50°C.
Starting Material Remains Aniline is sluggish.[1]Add DMAP (0.1 equiv) as a nucleophilic catalyst (only if acid is achiral).[1]
Product is Oily/Impure Lipophilic tail (Cyclohexyl) dragging impurities.[1]Use reverse-phase chromatography (C18) or recrystallize from EtOH/Water.[1]
Epimerization Observed Base-mediated proton abstraction.[1]Switch to Protocol B (T3P) and use Collidine instead of DIPEA/Et₃N.

Mechanistic Insight (T3P Activation)

The following diagram illustrates why T3P is particularly effective for this aniline. The cyclic anhydride structure of T3P captures the carboxylic acid, forming a mixed anhydride that is highly reactive yet sterically protected from racemization.

T3PMechanism T3P T3P Reagent (Cyclic Anhydride) MixedAnhydride Activated Mixed Anhydride (Highly Reactive) T3P->MixedAnhydride Activation Acid Carboxylic Acid (R-COOH) Acid->MixedAnhydride Activation Base Base (Pyridine) Base->MixedAnhydride Activation Product Amide Product + Water-Soluble Salt MixedAnhydride->Product Nucleophilic Attack (Rate Limiting Step) Aniline Fluoro-Aniline (Nucleophile) Aniline->Product

Figure 2: Simplified mechanism of T3P-mediated amide bond formation.[1]

References

  • Dunetz, J. R., et al. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. [1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1]

  • Archimica. (2020).[1] T3P® (Propanephosphonic Acid Anhydride) – The Coupling Reagent of the Future.[3] Application Note.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron.

Sources

Application

Topic: Optimization of Alkylation Reactions for Cyclohexylmethanol Derivatives

An Application Note from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: The O-alkylation of alcohols is a cornerstone of modern organic synthes...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The O-alkylation of alcohols is a cornerstone of modern organic synthesis, critical for producing ether-linked molecules prevalent in pharmaceuticals, agrochemicals, and material science. Cyclohexylmethanol and its derivatives represent a valuable scaffold, imparting desirable lipophilic and conformational properties to target molecules. However, their alkylation is not without challenges, including steric hindrance and competing side reactions. This application note provides a comprehensive guide to the optimization of O-alkylation reactions for cyclohexylmethanol derivatives. We will delve into the mechanistic underpinnings of the Williamson ether synthesis, present detailed protocols for both classical and modern phase-transfer catalyzed (PTC) methods, and outline a systematic approach to reaction optimization.

Mechanistic Rationale: The "Why" Behind the Synthesis

The most robust and widely employed method for synthesizing ethers from alcohols like cyclohexylmethanol is the Williamson ether synthesis .[1][2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][5] Understanding its two fundamental steps is critical to troubleshooting and optimization:

  • Deprotonation: The hydroxyl group of cyclohexylmethanol is not nucleophilic enough to readily attack an alkyl halide. Therefore, it must first be deprotonated by a suitable base to form a potent nucleophile: the corresponding cyclohexylmethoxide anion. The choice of base is crucial; strong, non-nucleophilic bases like sodium hydride (NaH) are classic choices for driving this equilibrium to completion.[1][4][6]

  • Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic carbon of an alkylating agent (typically a primary alkyl halide or sulfonate). This attack occurs from the backside relative to the leaving group, leading to its displacement and the formation of the C-O ether bond.[3][5]

The SN2 nature of this reaction dictates its limitations. The alkylating agent must be sterically unhindered.[4] Primary alkyl halides are ideal, secondary halides often lead to a mixture of substitution and E2 elimination products, and tertiary halides almost exclusively yield the elimination product (an alkene).[5]

Williamson_Ether_Synthesis Figure 1: S-N-2 Mechanism for Cyclohexylmethanol Alkylation CHM Cyclohexylmethanol (R-CH₂-OH) Alkoxide Cyclohexylmethoxide Anion (R-CH₂-O⁻ Na⁺) CHM->Alkoxide Step 1: Deprotonation Base Base (e.g., NaH) AlkylHalide Alkyl Halide (R'-X) Product Cyclohexylmethyl Ether (R-CH₂-O-R') Alkoxide->Product Step 2: SN2 Attack Byproduct Salt (NaX)

Caption: Figure 1: SN2 Mechanism for Cyclohexylmethanol Alkylation.

Experimental Protocols: From Classical to Modern Methods

The choice of protocol often depends on the scale, substrate sensitivity, and available resources. We present two robust methods.

Protocol 1: Classical Alkylation with Sodium Hydride in an Anhydrous Aprotic Solvent

This is the traditional, high-yielding method suitable for laboratory-scale synthesis where rigorous exclusion of water is feasible.

Materials:

  • Cyclohexylmethanol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.5 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 eq)

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Preparation (Inert Atmosphere): Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser under a nitrogen or argon atmosphere, and a dropping funnel.

  • Base Preparation: Weigh the NaH dispersion and transfer it to the flask. Wash the mineral oil away by adding anhydrous pentane or hexane, stirring briefly, stopping the stirring to let the NaH settle, and carefully removing the solvent via cannula. Repeat this wash twice.

  • Solvent Addition: Add anhydrous THF to the washed NaH. Cool the suspension to 0 °C using an ice bath.

  • Alkoxide Formation: Dissolve the cyclohexylmethanol in a small amount of anhydrous THF and add it dropwise to the stirred NaH suspension via the dropping funnel. Causality Note: This slow addition is crucial to control the evolution of hydrogen gas, which is highly flammable. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add the alkyl halide, either neat or dissolved in a small amount of THF, dropwise.

  • Reaction Monitoring: After the addition, allow the reaction to warm to room temperature or gently heat to reflux (e.g., 50-60 °C) if necessary. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup (Quenching): Once complete, cool the reaction mixture to 0 °C. Cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Add water and an extraction solvent (e.g., diethyl ether). Separate the layers and extract the aqueous phase two more times with the organic solvent.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or distillation.

Protocol 2: Optimized Alkylation using Phase-Transfer Catalysis (PTC)

PTC is a powerful and often more practical technique, especially for scale-up, as it avoids the need for strictly anhydrous conditions and hazardous reagents like NaH.[7][8] The catalyst, typically a quaternary ammonium salt, transports the alkoxide from a solid or aqueous basic phase into the organic phase to react.[9][10]

Materials:

  • Cyclohexylmethanol (1.0 eq)

  • Alkyl halide (1.2 eq)

  • Sodium hydroxide (NaOH), solid pellets or 50% aqueous solution (3.0 - 5.0 eq)

  • Tetrabutylammonium bromide (TBAB) or other suitable PTC (0.05 - 0.1 eq)

  • Toluene or Dichloromethane (DCM)

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclohexylmethanol, toluene, the alkyl halide, and the phase-transfer catalyst (TBAB).

  • Base Addition: Add the solid NaOH pellets or the 50% aqueous solution. Causality Note: Using a concentrated aqueous base or solid base creates a high concentration of hydroxide at the interface, facilitating the deprotonation of the alcohol which is then transported by the PTC.[8]

  • Reaction: Vigorously stir the biphasic mixture and heat to a temperature between 50 °C and reflux (e.g., 80 °C). The reaction is typically faster at higher temperatures.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed. PTC reactions are often efficient and may be complete within a few hours.

  • Workup: Cool the reaction mixture to room temperature. Add water to dissolve the salts and dilute the base.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with the organic solvent (e.g., toluene).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by chromatography or distillation.

A Systematic Approach to Optimization

To maximize yield and purity while minimizing reaction time and cost, a systematic optimization is essential. Key parameters should be varied one at a time or using a Design of Experiments (DoE) approach for more complex systems.[10][11]

Optimization_Workflow Figure 2: Workflow for Reaction Optimization Start Define Goal: Maximize Yield of Cyclohexylmethyl Ether BaseScreen Screen Bases (NaH, K₂CO₃, NaOH) Start->BaseScreen SolventScreen Screen Solvents (THF, DMF, Toluene) BaseScreen->SolventScreen Select best base TempScreen Optimize Temperature (RT, 50°C, 80°C) SolventScreen->TempScreen Select best solvent StoichScreen Optimize Stoichiometry (Eq. of Base & Alkyl Halide) TempScreen->StoichScreen Select best temp. Analysis Analyze Results (TLC, GC-MS, Yield) StoichScreen->Analysis Analysis->BaseScreen Iterate if needed Optimized Optimized Protocol Analysis->Optimized

Caption: Figure 2: Workflow for Reaction Optimization.

Optimization Parameters and Data

The following table summarizes key variables and typical starting points for the optimization process.

ParameterVariableTypical Range / OptionsRationale & Key Insights
Base Type & EquivalentsNaH (1.2-1.5 eq), NaOH (3-5 eq), K₂CO₃ (2-3 eq)NaH is very effective but requires anhydrous conditions. NaOH/K₂CO₃ are ideal for PTC, being inexpensive and safer.[7] Excess base drives the deprotonation equilibrium.
Solvent TypeTHF, DMF (Classical); Toluene, DCM (PTC)Aprotic polar solvents (THF, DMF) are excellent for classical Williamson synthesis. Less polar solvents like Toluene are preferred for PTC to create a distinct two-phase system.[10]
Temperature Reaction Temp.0 °C to RefluxHigher temperatures increase the reaction rate but may also promote side reactions like elimination. Start at room temperature and increase if the reaction is slow.
Alkylating Agent Equivalents1.1 - 1.5 eqA slight excess ensures complete consumption of the more valuable cyclohexylmethanol derivative. A large excess can lead to purification challenges.
Catalyst (PTC) Loading1 - 10 mol%For PTC reactions, 5 mol% is a common starting point. Too little catalyst results in a slow reaction; too much offers diminishing returns and adds cost.
Concentration Molarity0.1 M - 1.0 MMore concentrated reactions are often faster and improve throughput, but can sometimes lead to solubility issues or exothermic events.

Conclusion

The successful O-alkylation of cyclohexylmethanol derivatives hinges on a solid understanding of the SN2 mechanism and a systematic approach to optimization. While classical methods using strong bases like sodium hydride in anhydrous solvents are highly effective, modern phase-transfer catalysis offers a greener, safer, and more scalable alternative without compromising yield.[12] By carefully selecting the base, solvent, and temperature, and by methodically refining reaction parameters, researchers can develop robust and efficient protocols tailored to their specific substrates and synthetic goals.

References

  • Green Chemistry (RSC Publishing). Organohalide-catalyzed dehydrative O-alkylation between alcohols: a facile etherification method for aliphatic ether synthesis. Available from: [Link]

  • Green Chemistry (RSC Publishing). Heteropolyacid catalyzed O-alkylation of oximes with alcohols via a carbocation in dimethyl carbonate and mechanism insight. Available from: [Link]

  • MDPI. Direct Cross-Coupling of Alcohols with O-Nucleophiles Mediated by N-Iodosuccinimide as a Precatalyst under Mild Reaction Conditions. Available from: [Link]

  • Numerade. Show how to might use the Williamson ether synthesis to prepare each ether. Available from: [Link]

  • UCLA – Chemistry and Biochemistry. iodotrimethylsilane: cyclohexanol from cyclohexyl methyl ether. Available from: [Link]

  • Springer Nature Link. Organic Catalyzed Alcohol Nitrogen Alkylation Reaction (A Review) | Russian Journal of General Chemistry. Available from: [Link]

  • ACS Publications - ACS.org. General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters. Available from: [Link]

  • Chemistry Steps. Alkyl Halides to Alcohols. Available from: [Link]

  • OpenStax adaptation 1. 17.6 Reactions of Alcohols – Organic Chemistry: A Tenth Edition. Available from: [Link]

  • Pearson. (a) Show how ethanol and cyclohexanol may be used to synthesize c.... Available from: [Link]

  • Organic Syntheses Procedure. Ketone, cyclohexyl methyl. Available from: [Link]

  • ResearchGate. Reaction pathway for the direct O-alkylation. Available from: [Link]

  • Chegg. A chemist is trying to synthesire cyclohexyl methyl ether by a Wiltiamson synthesis. Available from: [Link]

  • ResearchGate. Origin of selectivity challenges: the alkylation of secondary alcohols.... Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Google Patents. CN102807479A - Method for synthesizing vinyl cyclohexyl ether.
  • OSTI.GOV. Electroactivated Alkylation of Amines with Alcohols via Both Direct and Indirect Borrowing Hydrogen Mechanisms. Available from: [Link]

  • Wordpress. Phase Transfer Catalysis. Available from: [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Available from: [Link]

  • Wikipedia. Phase-transfer catalyst. Available from: [Link]

  • Semantic Scholar. PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE?. Available from: [Link]

  • Academia.edu. Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method. Available from: [Link]

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. Available from: [Link]

  • ResearchGate. Optimization of the alkylation reaction. Reaction conditions were.... Available from: [Link]

  • PubMed. Simplex optimization of extractive alkylation procedures for organic acids in aqueous samples. Available from: [Link]

  • SciSpace. Optimization of process conditions for catalytic alkylation of isomeric cresols with cyclohexene. Available from: [Link]

  • Eagle Scholar. Optimizing the Alkylation of Carboxylic Acid Derivatives for Use in the Synthesis of the Oxidative Metabolites of DEHP. Available from: [Link]

  • Semantic Scholar. Selective O-alkylation of Phenol Using Dimethyl Ether. Available from: [Link]

Sources

Method

Solvent selection for 4-(Cyclohexylmethoxy)-3-fluoroaniline solubility

Application Note: Solvent Selection & Solubility Protocol for 4-(Cyclohexylmethoxy)-3-fluoroaniline Abstract This technical guide provides a rigorous methodology for solvent selection and solubility profiling of 4-(Cyclo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Solubility Protocol for 4-(Cyclohexylmethoxy)-3-fluoroaniline

Abstract

This technical guide provides a rigorous methodology for solvent selection and solubility profiling of 4-(Cyclohexylmethoxy)-3-fluoroaniline (CAS 937598-45-3), a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors).[1][2] Due to its distinct structural features—a lipophilic cyclohexyl tail coupled with a polar fluoroaniline core—this molecule exhibits a solubility profile that challenges standard aqueous-based protocols.[1][2] This document outlines a self-validating solubility screening protocol, recommends specific solvent classes based on physicochemical properties, and provides a decision framework for both synthetic and biological applications.[1]

Physicochemical Analysis & Solubility Prediction

To select the correct solvent, one must first understand the molecular forces at play. 4-(Cyclohexylmethoxy)-3-fluoroaniline is an amphiphilic molecule with a dominant lipophilic domain.[1][2]

FeatureChemical MoietySolubility Impact
Lipophilic Domain Cyclohexylmethoxy groupdrastically reduces water solubility; enhances solubility in non-polar and aprotic solvents (DCM, Toluene).[1][2]
Polar/H-Bonding Primary Amine (-NH₂)Acts as both H-bond donor and acceptor.[1][2][3] Increases solubility in alcohols (MeOH, EtOH) and polar aprotic solvents (DMSO, DMF).
Electronic Effect Fluorine (C-F) at C3Electron-withdrawing; lowers the pKa of the aniline, making it less basic than unsubstituted aniline.[1]
Crystal Lattice Solid (Powder)High melting point analogs suggest significant lattice energy, requiring solvents with high dielectric constants or ability to disrupt

-

stacking.[1][2]

Predicted Solubility Profile:

  • High Solubility (>50 mg/mL): DMSO, DMF, DMAC, Dichloromethane (DCM), Ethyl Acetate.[1]

  • Moderate Solubility (10–50 mg/mL): Methanol, Ethanol, Isopropanol, Toluene (w/ heat).[1]

  • Low Solubility (<1 mg/mL): Water, Hexanes, Cyclohexane.[1]

Solvent Selection Strategy

The choice of solvent depends heavily on the downstream application. We categorize solvents into "Preferred," "Usable," and "Avoid" based on solubility power and the Chem21 Solvent Selection Guide principles for sustainability.

A. For Chemical Synthesis (Acylation, Coupling)[1]
  • Primary Recommendation: 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) .[1][2]

    • Reasoning: These are greener alternatives to chlorinated solvents.[2] The lipophilic cyclohexyl tail interacts well with the ether oxygens in 2-MeTHF.[1][2]

  • Alternative: Dichloromethane (DCM) .[1][2]

    • Reasoning: Excellent solubilizer but discouraged due to environmental/health hazards.[2] Use only if reaction kinetics demand it.

B. For Biological Assays (Stock Solutions)
  • Primary Recommendation: Dimethyl Sulfoxide (DMSO) (Anhydrous).[1][2]

    • Reasoning: Universal solvent for screening libraries.[2] Capable of achieving >100 mM stock concentrations.[2]

  • Storage: Store DMSO stocks at -20°C to prevent freeze-thaw degradation and water absorption (DMSO is hygroscopic).[1][2]

C. Anti-Solvents (For Crystallization/Purification)
  • Recommendation: Hexanes or Water .[1][2]

    • Reasoning: Adding non-polar hexanes to an EtOAc solution, or water to a Methanol solution, will force precipitation of the target compound due to the hydrophobic cyclohexyl group.

Experimental Protocol: Gravimetric Solubility Determination

Do not rely on literature values alone. Batch-to-batch variation in crystal habit (polymorphism) can alter solubility.[1][2] Use this self-validating protocol.

Materials:

  • 4-(Cyclohexylmethoxy)-3-fluoroaniline (Test Sample)

  • Target Solvents (HPLC Grade)

  • 1.5 mL HPLC Vials with Screw Caps

  • Analytical Balance (0.01 mg precision)

  • Centrifuge & Vortex Mixer[1]

Workflow Diagram

SolubilityProtocol Start Start: Weigh 10 mg Compound AddSolvent Add 100 µL Solvent Start->AddSolvent Vortex Vortex (1 min) & Sonicate (5 min) AddSolvent->Vortex Visual Visual Inspection Vortex->Visual Dissolved Clear Solution? Visual->Dissolved AddMore Add 100 µL Solvent Dissolved->AddMore No (Cloudy) Calc Calculate Solubility (S) S = Mass / Volume Dissolved->Calc Yes (Clear) AddMore->Vortex Heat Heat to 40°C (Optional) AddMore->Heat If >1mL & still cloudy Saturated Saturated Suspension Heat->Saturated Filter Centrifuge/Filter Saturated->Filter HPLC HPLC Quantification (Supernatant) Filter->HPLC

Figure 1: Step-by-step solubility determination workflow. Use the "Visual" loop for rapid range-finding and the "HPLC" path for precise equilibrium solubility.

Step-by-Step Procedure
  • Preparation: Weigh approximately 10 mg (

    
    ) of 4-(Cyclohexylmethoxy)-3-fluoroaniline into a tared 1.5 mL vial. Record exact mass.
    
  • Solvent Addition (Incremental): Add 100

    
    L of solvent.[1][2]
    
  • Agitation: Vortex for 60 seconds. If undissolved, sonicate for 5 minutes at ambient temperature.

  • Visual Check:

    • Clear: Solubility is

      
       mg/mL.[1][2] Stop.
      
    • Cloudy/Solid Present: Add another 100

      
      L solvent. Repeat agitation.
      
  • Endpoint: Continue until clear or total volume reaches 1.0 mL.

  • Calculation:

    
    [1][2]
    
  • High-Precision Option (Equilibrium): If the solid persists at 1 mL:

    • Add excess solid to ensure saturation.[2]

    • Shake for 24 hours at 25°C.

    • Filter (0.45

      
      m PTFE) and analyze supernatant via HPLC-UV (254 nm).[1][2]
      

Critical Considerations & Troubleshooting

Stability in Solution

Anilines are prone to oxidation, turning solutions brown/red over time.

  • Protocol: Always degas solvents (sparge with

    
    ) before preparing stock solutions.
    
  • Storage: Store solutions in amber vials to prevent photodegradation.

Salt Formation

If the free base (CAS 937598-45-3) is insoluble in the desired aqueous media, consider in-situ salt formation.[1][2]

  • Acid Selection: The basic nitrogen allows salt formation with HCl or Methanesulfonic acid.[1]

  • Method: Add 1.0 equivalent of 1M HCl in dioxane to the organic solution to precipitate the hydrochloride salt, which will have vastly improved aqueous solubility.

References

  • PubChem. 4-Fluoro-3-methoxyaniline (Analogous Structure Data). National Library of Medicine.[2] Available at: [Link][1][2]

  • Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents."[1][2][4] Green Chemistry, 2016, 18, 288-296.[1][4] Available at: [Link]

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001.

Sources

Application

Application Note: A Researcher's Guide to the Safe and Effective Handling of Air-Sensitive Fluorinated Aniline Derivatives

Introduction: The Double-Edged Sword of Fluorinated Anilines in Drug Discovery Fluorinated aniline derivatives are powerful building blocks in modern medicinal chemistry and materials science.[1][2] The strategic incorpo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of Fluorinated Anilines in Drug Discovery

Fluorinated aniline derivatives are powerful building blocks in modern medicinal chemistry and materials science.[1][2] The strategic incorporation of fluorine atoms into the aniline scaffold can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making these compounds invaluable in the development of novel pharmaceuticals and agrochemicals.[3][4][5][6][7][8] However, the very properties that make them so useful also present considerable challenges. Many fluorinated anilines are sensitive to atmospheric oxygen and moisture, leading to degradation, reduced yields, and the formation of impurities.[9][10] This sensitivity necessitates specialized handling techniques to ensure experimental reproducibility and the safety of the researcher.

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals on the proper handling, storage, and utilization of air-sensitive fluorinated aniline derivatives. By understanding the "why" behind each step, researchers can confidently and safely harness the full potential of these reactive intermediates.

Understanding the Inherent Reactivity of Fluorinated Anilines

The susceptibility of fluorinated anilines to air is primarily due to the electron-rich amino group, which can be readily oxidized. The position and number of fluorine atoms on the aromatic ring modulate this reactivity. While fluorine is an electron-withdrawing group, which can decrease the basicity of the amino group compared to aniline, the lone pair on the nitrogen atom remains susceptible to oxidation.[11] This oxidation can lead to the formation of colored impurities, such as azoxybenzenes and nitrobenzenes, compromising the purity and integrity of the starting material.[4][12]

Key Physicochemical Properties:

A summary of the general physical and chemical properties of monofluoroaniline isomers is presented below. It is crucial to consult the Safety Data Sheet (SDS) for specific derivatives.

Property2-Fluoroaniline3-Fluoroaniline4-Fluoroaniline
Molecular Formula C₆H₆FNC₆H₆FNC₆H₆FN
Appearance Colorless to pale yellow liquidColorless to light yellow liquidColorless to light yellow liquid
Boiling Point ~181-182 °C~186 °C~188 °C
pKa (conjugate acid) ~3.0~3.5~4.5
Solubility Low in water, soluble in organic solventsLow in water, soluble in organic solventsLow in water, soluble in organic solvents

Data compiled from various sources.[11][13]

The Pillars of Air-Sensitive Handling: Inert Atmosphere Techniques

The cornerstone of successfully working with air-sensitive compounds is the rigorous exclusion of air and moisture.[10][14][15] This is achieved through the use of inert atmosphere techniques, primarily employing a Schlenk line or a glovebox.

The Schlenk Line: A Versatile Tool for Inert Atmosphere Chemistry

A Schlenk line is a dual-manifold glassware apparatus that allows for the manipulation of compounds under a vacuum or a positive pressure of an inert gas (typically nitrogen or argon).[14]

Workflow for Setting Up a Reaction on a Schlenk Line:

A Assemble & Grease Glassware B Connect to Schlenk Line A->B C Evacuate (Vacuum) B->C Open stopcock to vacuum D Backfill with Inert Gas C->D Close vacuum, open to inert gas E Repeat Cycle (3x) D->E Perform vacuum/inert gas cycles F Introduce Degassed Solvents via Cannula E->F Maintain positive pressure G Add Reagents under Positive Inert Gas Flow F->G H Reaction Under Inert Atmosphere G->H

Caption: Workflow for setting up an inert atmosphere reaction using a Schlenk line.

Critical Considerations for Schlenk Line Use:

  • Glassware Preparation: All glassware must be meticulously dried in an oven (e.g., 125°C overnight) to remove adsorbed moisture.[16] The hot glassware should be assembled and allowed to cool under a stream of inert gas.

  • Vacuum/Inert Gas Cycling: To ensure a truly inert atmosphere, the assembled apparatus is subjected to several cycles of evacuation followed by backfilling with an inert gas.[15][17] Three cycles are generally sufficient to remove the majority of atmospheric gases.[15]

  • Solvent Degassing: Solvents for reactions must be deoxygenated. Common methods include:

    • Freeze-Pump-Thaw: This is the most rigorous method, involving freezing the solvent with liquid nitrogen, evacuating the headspace, and then thawing.[17][18] This cycle is repeated three times.

    • Purging: Bubbling an inert gas through the solvent for an extended period (30-60 minutes) can remove a significant amount of dissolved oxygen and is suitable for less sensitive applications.[18]

  • Reagent Transfer:

    • Liquids: Air-sensitive liquid reagents can be transferred using a gas-tight syringe that has been flushed with inert gas.[16][19] For larger volumes, a cannula transfer under positive inert gas pressure is preferred.[18][20]

    • Solids: Solids can be added through a side-arm flask or a solids addition tube under a positive flow of inert gas.

The Glovebox: The Ultimate Controlled Environment

A glovebox provides a sealed environment with a continuously purified inert atmosphere, offering the highest level of protection for highly sensitive compounds.[14][18][21][22] The atmosphere within a glovebox is circulated through a catalyst system that removes oxygen and moisture to parts-per-million (ppm) levels.[20][21]

Workflow for Using a Glovebox:

A Bring all materials into antechamber B Evacuate and refill antechamber (3-5 cycles) A->B C Transfer materials into main chamber B->C D Perform manipulations as on a standard lab bench C->D E Seal all samples before removal D->E F Remove materials via antechamber E->F

Caption: General workflow for handling materials within a glovebox.

Best Practices for Glovebox Use:

  • Material Compatibility: Be mindful of what is brought into the glovebox. Volatile solvents can saturate the atmosphere and damage the catalyst. Chlorinated solvents and sulfur-containing compounds are particularly detrimental.[18][20]

  • Pressure Regulation: Gloveboxes operate at a slight positive pressure.[18][20] Proper pressure regulation is crucial for maintaining the integrity of the inert atmosphere.

  • Antechamber Cycling: The antechamber is the gateway to the glovebox.[18][20] It must be thoroughly purged by repeated evacuation and refilling cycles before opening the inner door.

Storage and Purification of Fluorinated Aniline Derivatives

Proper storage is critical to maintaining the purity of fluorinated anilines over time.

Storage Recommendations:

ParameterRecommendationRationale
Atmosphere Under an inert gas (Argon or Nitrogen)Prevents oxidation.
Container Tightly sealed amber glass vials or bottlesProtects from light and air ingress.[10][23]
Temperature Cool, dry, and well-ventilated areaMinimizes degradation and vapor pressure.[23]
Incompatible Materials Store away from oxidizing agents, acids, and acid chlorides.Prevents hazardous reactions.

Purification of Fluorinated Anilines:

If a fluorinated aniline has discolored due to oxidation, purification may be necessary.

  • Vacuum Distillation: For liquid derivatives, vacuum distillation is an effective method for separating the aniline from non-volatile impurities and colored oxidation products.[24] Care must be taken as some anilines can decompose at high temperatures.[24]

  • Steam Distillation: Aniline and its derivatives are often steam volatile, allowing for purification by this method.[25][26]

  • Recrystallization: Solid derivatives can be purified by recrystallization from a suitable solvent. Treatment with activated carbon during this process can help remove colored impurities.[24]

Detailed Experimental Protocol: Acylation of 4-Fluoroaniline under Inert Atmosphere

This protocol details the acylation of 4-fluoroaniline with acetyl chloride using a Schlenk line. This reaction is sensitive to moisture, which would hydrolyze the acetyl chloride.

Materials:

  • 4-Fluoroaniline

  • Acetyl chloride

  • Triethylamine (dried over KOH)

  • Anhydrous Dichloromethane (DCM)

  • Schlenk flask and other appropriate glassware

  • Gas-tight syringes and needles

  • Schlenk line with a supply of dry nitrogen or argon

Procedure:

  • Glassware Preparation: A 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum on one neck, and a condenser with a gas inlet on the other is dried in an oven at 125°C overnight. The apparatus is assembled hot and allowed to cool to room temperature under a positive flow of nitrogen.

  • Inert Atmosphere Establishment: The assembled apparatus is connected to the Schlenk line and subjected to three vacuum/nitrogen cycles.

  • Reagent Preparation:

    • In a separate, dried, and nitrogen-flushed flask, 4-fluoroaniline (e.g., 1.11 g, 10 mmol) is dissolved in 20 mL of anhydrous DCM.

    • Triethylamine (e.g., 1.5 mL, 11 mmol) is added to the 4-fluoroaniline solution via a dried syringe.

  • Reaction Setup: The flask containing the aniline solution is placed in an ice bath to cool to 0°C.

  • Addition of Acetyl Chloride: Acetyl chloride (e.g., 0.75 mL, 10.5 mmol) is drawn into a dry, nitrogen-flushed syringe. The acetyl chloride is then added dropwise to the stirred aniline solution over 10-15 minutes, ensuring the temperature remains below 5°C. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup (under ambient atmosphere):

    • The reaction mixture is quenched by the slow addition of 20 mL of water.

    • The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 15 mL).

    • The combined organic layers are washed with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 20 mL).

    • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude N-(4-fluorophenyl)acetamide can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Safety Precautions

Fluorinated anilines are toxic and should be handled with appropriate personal protective equipment (PPE).[3][13][27][28][29][30]

  • Engineering Controls: Always handle these compounds in a well-ventilated fume hood.[3]

  • Personal Protective Equipment:

    • Wear chemical-resistant gloves (inspect before use), a lab coat, and safety goggles or a face shield.[3][27][29]

    • If there is a risk of inhalation, use appropriate respiratory protection.[3]

  • Handling: Avoid contact with skin and eyes.[27][28] Do not eat, drink, or smoke when handling these chemicals.[27] Wash hands thoroughly after handling.[27]

  • Spills: In case of a spill, remove all ignition sources, absorb the material with an inert substance (e.g., sand or vermiculite), and place it in a sealed container for disposal.[28]

Conclusion

The successful use of air-sensitive fluorinated aniline derivatives hinges on a thorough understanding of their reactivity and the meticulous application of inert atmosphere techniques. By integrating the principles and protocols outlined in this guide, researchers can mitigate the risks associated with these valuable compounds, ensuring the integrity of their experiments and advancing their research goals in drug discovery and beyond.

References

  • An Illustrated Guide to Schlenk Line Techniques. (2023, January 29). [Source not available].
  • Wipf, P. Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh.
  • Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh.
  • Air Free Techniques | Handling Air-Sensitive Materials. Ossila.
  • Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry.
  • Fluoroaniline. [Source not available].
  • An In-depth Technical Guide to the Properties of Halogenated Anilines. Benchchem.
  • Glovebox and environmental chamber solutions. ProcessSensing.com.
  • Mechanochemical oxidation of fluorinated anilines to symmetric azobenzenes. ResearchGate.
  • 4-fluoroaniline. Sdfine.
  • Keeping air and moisture out. (2024, December 11). VACUUBRAND.
  • The Manipulation of Air Sensitive Compounds 2nd ed. (1986). ResearchGate.
  • A glove box system for the manipulation of air sensitive compounds. Journal of Chemical Education.
  • 4-FLUORO ANILINE CAS No 371-40-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • 4-Fluoroaniline. (2023, July 7). Apollo Scientific.
  • 2-FLUOROANILINE FOR SYNTHESIS MSDS. (2015, April 9). Loba Chemie.
  • What is 2-Fluoroaniline - Properties & Specifications. [Source not available].
  • 2-Fluoro-5-(trifluoromethoxy)aniline. AK Scientific, Inc..
  • Analysis of Air-Sensitive Compounds via Inert Sampling Techniques. Advion, Inc..
  • Oxidation of Electron-Deficient Anilines by HOF. A Route to Nitro-Containing Compounds for Molecular Electronic Devices. (2000, September 27). Organic Letters.
  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023, February 25). MDPI.
  • How Should N-Isopropylbenzylamine Be Stored And Transported?. (2024, December 21). Bloom Tech.
  • Fluoroaniline Series. Sparrow Chemical.
  • Amine Storage Conditions: Essential Guidelines for Safety. diplomata comercial.
  • Purification of Aniline. LookChem.
  • Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ResearchGate.
  • Technical Support Center: Purification of Halogenated Aniline Compounds. Benchchem.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020, May 15). Beilstein Journals.
  • Air Sensitive Compounds. Ossila.
  • Difluoroalkylation of Anilines via Photoinduced Methods. (2023, August 16). PMC.
  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ResearchGate.
  • Aniline is usually purified by. Allen.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
  • Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ChemRxiv.
  • Discover The Secret: Aniline Is Usually Purified By Steam Distillation. (2022, October 14). ECHEMI.com.
  • Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific.
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.
  • Aniline purification method. (2024, March 15). Google Patents.
  • Fluorine in drug discovery: Role, design and case studies. [Source not available].
  • 2.3 The Manipulation of Air-Sensitive Compounds. [Source not available].
  • Fluorinated building blocks in drug design: new pathways and targets. PMC.
  • Handling air-sensitive reagents AL-134. MIT.
  • Applications of Fluorine in Medicinal Chemistry. (2015, July 22). ACS Publications.
  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021, February 22). PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimization of 4-(Cyclohexylmethoxy)-3-fluoroaniline Synthesis

Case ID: GEF-INT-04 Subject: Yield Improvement & Chemoselectivity in Nitro Reduction Target Molecule: 4-(Cyclohexylmethoxy)-3-fluoroaniline Context: Key intermediate in the synthesis of EGFR inhibitors (e.g., Gefitinib)....

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: GEF-INT-04 Subject: Yield Improvement & Chemoselectivity in Nitro Reduction Target Molecule: 4-(Cyclohexylmethoxy)-3-fluoroaniline Context: Key intermediate in the synthesis of EGFR inhibitors (e.g., Gefitinib).

Executive Summary & Strategic Decision Matrix

The Core Challenge: The reduction of 4-(Cyclohexylmethoxy)-3-fluoronitrobenzene presents a classic chemoselectivity conflict. You must reduce the nitro group (


) to an aniline (

) without cleaving the labile Carbon-Fluorine (

) bond.
  • Standard Pd/C Hydrogenation: High risk of hydrodefluorination (loss of F), leading to the des-fluoro impurity (4-(cyclohexylmethoxy)aniline).

  • Dissolving Metal Reduction (Fe/Zn): High chemoselectivity but suffers from "sludge" formation and emulsion issues due to the lipophilic cyclohexyl chain.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the best method for your available equipment and scale.

ReductionStrategy Start Start: Select Reduction Method Scale What is your reaction scale? Start->Scale Small < 10g (Lab Scale) Scale->Small Low throughput Large > 100g (Pilot/Process) Scale->Large High throughput FeMethod Protocol A: Fe / NH4Cl (Chemoselective & Robust) Small->FeMethod Preferred Equip Is High-Pressure Hydrogenation Available? Large->Equip No No Equip->No Yes Yes Equip->Yes H2Method Protocol B: Catalytic Hydrogenation (Clean Workup) PtCat MUST use Pt/C (Sulfided) or Pd/C + NH4VO3 inhibitor H2Method->PtCat Critical Requirement No->FeMethod Yes->H2Method

Figure 1: Decision matrix for selecting the reduction methodology based on scale and equipment availability.

Protocol A: Chemoselective Iron Reduction (Fe/NH Cl)

Best for: High yield, absolute preservation of the Fluorine atom, and lab-scale batches (<50g).

The Mechanism

This method utilizes single-electron transfer (SET) from zero-valent iron. Unlike catalytic hydrogenation, the potential is insufficient to insert into the Ar-F bond, guaranteeing <0.1% defluorination.

Optimized Protocol

Reagents:

  • Substrate: 4-(Cyclohexylmethoxy)-3-fluoronitrobenzene (1.0 eq)

  • Iron Powder: 3.0 – 5.0 eq (Must be fine mesh, <325 mesh preferred)

  • Ammonium Chloride (NH

    
    Cl): 5.0 eq
    
  • Solvent: Ethanol/Water (4:1 ratio) or Methanol/Water (3:1 ratio)

Step-by-Step Workflow:

  • Dissolution: Dissolve the nitro compound in Ethanol. Heat to 50°C.

  • Activation: Add the water and NH

    
    Cl. Stir until NH
    
    
    
    Cl is mostly dissolved.
  • Addition: Add Iron powder in portions over 15 minutes to control the exotherm.

  • Reflux: Heat to reflux (approx. 75-80°C) for 2–4 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting material (UV active, yellow) should disappear.

  • The "Anti-Sludge" Workup (Crucial Step):

    • Do NOT cool completely to room temperature before filtration. Filter while warm (40–50°C) through a Celite pad .

    • Reasoning: The product contains a cyclohexyl group, making it lipophilic. If the reaction cools too much, the product precipitates and gets trapped in the iron oxide sludge.

    • Wash the Celite cake copiously with hot Ethyl Acetate .

  • Extraction: Remove volatiles (EtOH) under reduced pressure. Partition the residue between Water and Ethyl Acetate.[1][2]

  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    . Evaporate. The product is usually pure enough for the next step (quinazoline coupling).

Protocol B: Catalytic Hydrogenation (Modified)

Best for: Large scale (>100g), clean impurity profile, avoidance of metal waste. Risk: High probability of Defluorination if unmodified Pd/C is used.

The Defluorination Trap

Standard 10% Pd/C will attack the C-F bond, especially in the presence of the electron-donating alkoxy group (cyclohexylmethoxy).

Optimized Protocol

Reagents:

  • Catalyst: 5% Pt/C (Sulfided) OR 5% Pt/C + NH

    
    VO
    
    
    
    (0.5 mol%)
    • Note: Platinum (Pt) is less active toward C-F hydrogenolysis than Palladium (Pd).

  • Solvent: Methanol or Ethyl Acetate.

  • Additive (Optional): 0.1 eq NH

    
    OH (Trace base can suppress acid-catalyzed dehalogenation).
    

Step-by-Step Workflow:

  • Loading: Charge autoclave with substrate and solvent.

  • Inhibitor Addition: If using non-sulfided catalyst, add ammonium metavanadate (NH

    
    VO
    
    
    
    ) as a specific inhibitor for dehalogenation.
  • Pressure: Hydrogenate at 3–5 bar (approx. 45–70 psi). Do not exceed 50°C. Higher temperatures exponentially increase the rate of C-F cleavage.

  • Monitoring: Stop reaction immediately upon consumption of H

    
    . Over-hydrogenation leads to ring saturation (cyclohexyl-aniline derivatives).
    

Troubleshooting Guide & FAQs

Issue 1: Defluorination (Loss of Fluorine)

Observation: LCMS shows a peak with M-18 (loss of F, gain of H). Root Cause: Catalyst is too active or reaction temperature is too high. Corrective Action:

  • Switch Catalyst: Move from Pd/C to Pt/C (Sulfided).

  • Poison the Catalyst: Add 0.5% Thiourea or use the NH

    
    VO
    
    
    
    additive.
  • Acidity Control: Hydrodefluorination is acid-catalyzed. Add 1% Triethylamine or NH

    
    OH to the reaction mixture to keep it slightly basic.
    
Issue 2: Iron Emulsions (The "Orange Mud")

Observation: During Fe/NH


Cl workup, the organic and aqueous layers refuse to separate.
Root Cause:  Iron hydroxides form a gelatinous suspension stabilized by the lipophilic cyclohexyl tail of your product.
Corrective Action: 
  • The "Salt" Break: Add saturated Brine (NaCl) to the emulsion.

  • The pH Swing: Adjust pH to >9 using Na

    
    CO
    
    
    
    . This aggregates the iron salts.
  • Filtration: Re-filter the entire emulsion through a fresh Celite pad tightly packed with EtOAc.

Issue 3: Stalled Reaction (Incomplete Conversion)

Observation: 10-20% Starting Material remains after 6 hours. Root Cause:

  • Fe Method: Surface passivation of the iron particles.

  • H2 Method: Catalyst poisoning by sulfur or amines. Corrective Action:

  • Fe Method: Add 0.5 mL of concentrated HCl (if using Fe/EtOH) to "etch" the iron surface, or add fresh iron powder.

  • H2 Method: Increase pressure slightly (e.g., from 3 bar to 5 bar). Do not increase temperature.

Issue 4: Product Instability (Purple/Dark Color)

Observation: The isolated aniline turns dark purple/black upon storage. Root Cause: Anilines are oxidation-sensitive. The fluorine substituent pulls electron density, but the alkoxy group pushes it back, making the ring electron-rich and prone to air oxidation. Corrective Action:

  • Store the intermediate as the Hydrochloride Salt . Treat the crude aniline with 1M HCl in ether/dioxane to precipitate the stable salt.

  • Store under Nitrogen/Argon at 4°C.

Impurity Pathway Analysis

Understanding where yield is lost is critical. The diagram below maps the reduction pathway and the "danger zones" for side reactions.

ReactionPathway SM Nitro-SM (Starting Material) Nitroso Nitroso Intermediate SM->Nitroso +2e- Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl +2e- Azoxy Azoxy Dimer (Impurity B) Nitroso->Azoxy Basic pH / Heat Product Fluoro-Aniline (Target Product) Hydroxyl->Product +2e- Hydroxyl->Azoxy Condensation Defluoro Des-Fluoro Aniline (Impurity A) Product->Defluoro H2/Pd (Over-reduction)

Figure 2: Reaction pathway showing the reduction steps and potential divergence into defluorinated or dimeric impurities.

References

  • Patent: Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene. CN104710316A. (Discusses the superiority of Pt over Pd for fluorinated substrates). Link

  • Patent: Process for preparing gefitinib and an intermediate used for preparing thereof. WO2013180403A1. (Contextualizes the specific intermediate in the Gefitinib synthesis pathway). Link

  • Journal: Ramadas, K., & Srinivasan, N. (1992).[3][4] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.[4] Synthetic Communications, 22(22).[3] (The foundational protocol for Fe/NH4Cl reduction). Link

  • Journal: Maskrey, T. S., et al. (2019).[5] A New Synthesis of Gefitinib.[5] Synlett, 30, 471–476.[5] (Details the handling of the chloro-fluoro-aniline intermediate). Link

Sources

Optimization

Preventing oxidation of 4-(Cyclohexylmethoxy)-3-fluoroaniline during storage

Product Bulletin: Understanding the Stability of 4-(Cyclohexylmethoxy)-3-fluoroaniline Welcome to the technical support guide for 4-(Cyclohexylmethoxy)-3-fluoroaniline. This advanced intermediate is a valuable building b...

Author: BenchChem Technical Support Team. Date: March 2026

Product Bulletin: Understanding the Stability of 4-(Cyclohexylmethoxy)-3-fluoroaniline

Welcome to the technical support guide for 4-(Cyclohexylmethoxy)-3-fluoroaniline. This advanced intermediate is a valuable building block in pharmaceutical and materials science research. However, its chemical structure—specifically the electron-rich aniline core—renders it susceptible to degradation. Like many aromatic amines, this compound can undergo oxidation when exposed to atmospheric oxygen and light, often resulting in a noticeable color change from its typical off-white or pale-yellow appearance to shades of brown or red.[1][2] This degradation can compromise sample purity, leading to inconsistent experimental results and the formation of unwanted byproducts.

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of FAQs, troubleshooting workflows, and validated protocols to ensure the long-term stability and integrity of your material.

Frequently Asked Questions (FAQs)

Q1: My vial of 4-(Cyclohexylmethoxy)-3-fluoroaniline has turned brown. What happened and is it still usable? A1: A brown discoloration is a classic indicator of oxidation.[2] The aniline moiety is susceptible to air and light, which can initiate oxidative processes to form highly colored polymeric and quinone-like impurities.[3] The usability of the material depends on the extent of degradation and the sensitivity of your downstream application. We strongly recommend performing a purity analysis (e.g., HPLC, NMR) before use. For high-stakes experiments like GMP synthesis, using discolored material is not advised.

Q2: What are the ideal long-term storage conditions for this compound? A2: To minimize oxidation, the compound must be protected from its primary degradation triggers: oxygen, light, and heat. One supplier specifically recommends storing the material sealed in a dry environment at 2-8°C.[4] For maximum stability, we recommend adhering to the detailed procedure outlined in Protocol 1 .

Q3: Is an inert atmosphere (e.g., nitrogen or argon) really necessary for storage? A3: Yes. For long-term storage or if the material will be opened multiple times, an inert atmosphere is critical.[5] Oxygen is a key reactant in the oxidation pathway of anilines.[6] By replacing the headspace in your storage vessel with an inert gas like argon or nitrogen, you create a physical barrier that significantly slows the degradation process.[2]

Q4: Can I store the compound as a solution? A4: Storing anilines in solution is generally not recommended for long-term stability, as dissolved oxygen in many common solvents can accelerate degradation. If you must store a solution for short-term use, it is imperative to use a de-gassed, anhydrous aprotic solvent (e.g., toluene or THF) and store it under an inert atmosphere in the dark at low temperatures.

Q5: Why is this particular aniline derivative sensitive to oxidation? A5: The sensitivity arises from the electronic properties of its substituents. The cyclohexylmethoxy group is a strong electron-donating group (EDG) via resonance. This EDG increases the electron density of the aromatic ring and the nitrogen atom, making the molecule more electron-rich and thus more susceptible to oxidation.[7][8][9] While the fluorine atom is electron-withdrawing, the activating effect of the potent ether group dominates, enhancing the compound's reactivity towards oxidative pathways.

Troubleshooting Guide: A Workflow for Compromised Material

If you observe a visual change in your material, follow this workflow to determine the appropriate course of action.

G cluster_0 Troubleshooting Workflow observe Visual Change Observed (e.g., Darkening, Clumping) check_storage Were Recommended Storage Conditions Followed? (See Protocol 1) observe->check_storage qc Perform QC Analysis (See Protocol 2: HPLC) check_storage->qc  Yes implement Action: Implement Proper Storage Immediately. Order New Material. check_storage->implement No purity_check Purity >98% and No Major Impurity Peaks? qc->purity_check caution Decision: Use with Caution for Non-Critical Applications. Consider Purification. purity_check->caution Yes discard Decision: Do Not Use. Purify or Discard. purity_check->discard No

Caption: Troubleshooting decision tree for suspect material.

Expert's Corner: The Science of Aniline Oxidation

The degradation of 4-(Cyclohexylmethoxy)-3-fluoroaniline is primarily a free-radical oxidation process. The mechanism is complex and can lead to a variety of products, but it is generally initiated by the abstraction of a hydrogen atom from the amine group or the aromatic ring.

The key factors influencing this process are:

  • Oxygen (O₂): Atmospheric oxygen acts as a diradical, readily initiating and propagating radical chain reactions.

  • Light (hν): UV radiation provides the energy to generate initial radical species, accelerating degradation.[10]

  • Trace Metals: Metal ions can act as catalysts, facilitating electron transfer steps in the oxidation process.

G cluster_1 Simplified Aniline Oxidation Pathway initiators Initiators: O₂ (Air) Light (hν) Trace Metals aniline 4-(Cyclohexylmethoxy) -3-fluoroaniline (Ar-NH₂) initiators->aniline radical Anilinyl Radical (Ar-NH•) aniline->radical H• abstraction products Oxidation Products (Colored Dimers, Polymers, Quinone-imines) radical->products + O₂, Propagation

Caption: The role of initiators in aniline degradation.

By controlling these factors through proper storage, you can effectively halt this degradation cascade and preserve the integrity of the compound.

Protocols
Protocol 1: Recommended Long-Term Storage

This protocol is designed to maximize the shelf-life of 4-(Cyclohexylmethoxy)-3-fluoroaniline by creating an environment free of oxygen and light.

ParameterRecommendationRationale
Temperature 2–8 °CSlows the rate of chemical reactions, including oxidation.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, a key reactant in the oxidation pathway.[2][5]
Container Amber Glass Vial with PTFE-lined CapPrevents exposure to UV light and provides an inert seal.[10]
State SolidMinimizes mobility of reactants and exposure to solvent impurities.

Step-by-Step Procedure:

  • Preparation: If the compound is in its original packaging, proceed to step 3. If you are aliquoting the material, perform all steps inside a glovebox or use standard Schlenk line techniques.

  • Aliquoting (if necessary): Weigh the desired amount of the solid aniline into a clean, dry amber glass vial.

  • Inerting: Place the uncapped vial in a vacuum chamber (or on a Schlenk line) and gently evacuate and backfill with dry argon or nitrogen gas. Repeat this cycle 3-5 times to ensure all atmospheric oxygen is removed.

  • Sealing: While under a positive pressure of inert gas, securely seal the vial with a PTFE-lined cap.

  • Labeling & Parafilming: Clearly label the vial with the compound name, date, and storage conditions. For an extra layer of protection against moisture and gas exchange, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the sealed vial in a refrigerator at 2–8 °C.

Protocol 2: Quality Control (QC) Analysis by HPLC

This protocol provides a general method to assess the purity of the aniline and detect the presence of oxidative impurities, which typically appear as broader, more retained peaks.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Trifluoroacetic Acid (TFA).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the 4-(Cyclohexylmethoxy)-3-fluoroaniline.

    • Dissolve in 1.0 mL of Acetonitrile to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 254 nm and 280 nm.

    • Column Temperature: 30 °C.

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 40
      10.0 95
      12.0 95
      12.1 40

      | 15.0 | 40 |

  • Analysis: Run the sample. The main peak for the pure compound should be sharp. Oxidized impurities will often appear as multiple, smaller peaks, sometimes with significant tailing, typically at later retention times. Calculate the area percent of the main peak to determine purity.

References
  • Aniline (benzenamine) - DCCEEW. (2022). DCCEEW.
  • Application Notes and Protocols: Antioxidant Properties of N-Alkyl
  • Electron-Donating and Withdrawing Effects in Substituted Anilines: A Core Technical Guide. (n.d.). BenchChem.
  • DFT Studies of Distinct Anilines with p-Hydroxycinnamic Acids for Antioxidant Profile. (n.d.). Bentham Science.
  • Evaluation of antioxidant activity of aniline and polyaniline. (n.d.).
  • Phenolic antioxidants inhibit the triplet-induced transformation of anilines and sulfonamide antibiotics in aqueous solution. (2012). PubMed.
  • Reactions of Aniline. (2024). Chemistry Steps.
  • Colorimetric determination of aniline in the presence of 4-aminophenol and other oxidation products. (n.d.). Analyst (RSC Publishing).
  • How to prevent/minimize rapid air oxidation or arylamine... (2012).
  • Aniline. (n.d.). Wikipedia.
  • Aniline | C6H5NH2 | CID 6115. (n.d.). PubChem.
  • Influence of electron-donating groups on the aniline oxidative coupling reaction with promethazine... (2024). R Discovery.
  • Visible-Light Photocatalytic Degrad
  • Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen.
  • Aniline degradation in aqueous solution by UV-aeration and UV-microO3 processes... (n.d.).
  • Analytical Procedures for Aniline and Selected Derivatives in Wastew
  • Substituent Effects on the Physical Properties and pKa of Aniline. (2000). AFIT.
  • Photodegradation of aniline in aqueous suspensions of microalgae. (2007). PubMed.
  • 4-(Cyclohexylmethoxy)-3-fluoroaniline. (n.d.). ChemScene.
  • Technical Support Center: Purification of Substituted Anilines. (n.d.). BenchChem.
  • Inhibition of amine oxidation. (n.d.).
  • Diverse N-Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants... (2024). PMC.
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. (n.d.). Thermo Fisher Scientific.
  • New Mechanistic Insights into Atmospheric Oxidation of Aniline Initi
  • Aniline. (n.d.). Apollo Scientific.
  • Unexpected side reactions dominate the oxidative transformation of arom
  • Aniline-2-sulfonic acid. (n.d.). Fisher Scientific.
  • A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. (2009). Organic Chemistry Portal.
  • Oxidation of Aniline using Different Reaction Pathways. (n.d.).
  • The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Compar
  • An In-depth Technical Guide to Electron-donating and -withdrawing Effects in Substituted Fluoroanilines. (n.d.). BenchChem.
  • 4-FLUOROANILINE FOR SYNTHESIS MSDS. (2015). Loba Chemie.
  • Safety D
  • 3-Fluoroaniline | C6H6FN | CID 9742. (n.d.). PubChem.
  • Synthesis and Characterization of Polyaniline, Poly(3-fluoroaniline), and Poly(aniline-co-3-fluoroaniline) Derivatives... (n.d.).
  • Process for preparing 4-fluoro-3-nitroaniline. (n.d.).
  • Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline... (n.d.). ChemRxiv.
  • 4-FLUOROANILINE. (n.d.). CAMEO Chemicals | NOAA.
  • 4-FLUORO ANILINE CAS No 371-40-4 MATERIAL SAFETY D
  • 4-Fluoroaniline 99%. (n.d.). Sigma-Aldrich.

Sources

Troubleshooting

Technical Support Center: Purification of Fluorinated Anilines

Topic: Purification of Fluorinated Anilines by Column Chromatography Audience: Researchers, Medicinal Chemists, and Process Development Scientists Status: Operational Introduction: The "Sticky" Amine Challenge Fluorinate...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of Fluorinated Anilines by Column Chromatography Audience: Researchers, Medicinal Chemists, and Process Development Scientists Status: Operational

Introduction: The "Sticky" Amine Challenge

Fluorinated anilines present a unique paradox in chromatography. While the fluorine atom is electron-withdrawing—lowering the basicity of the amine compared to unsubstituted aniline—mono- and di-fluorinated anilines remain sufficiently basic (pKa ~3.0–4.5) to interact strongly with the acidic silanol groups (


) on standard silica gel.[1]

This interaction results in the three most common failure modes:

  • Tailing/Streaking: Broad, asymmetrical peaks that co-elute with impurities.[1]

  • Irreversible Adsorption: Loss of mass as the compound "sticks" to the baseline.

  • On-Column Oxidation: The "Brown Band of Death," where the aniline oxidizes to azo or nitroso species, catalyzed by the acidic silica surface and trace metals.

This guide provides the protocols to overcome these specific failure modes.

Module 1: Eliminating Tailing (The Silanol Blockade)

The Mechanism: Silica gel is slightly acidic (pH ~5).[1] The lone pair on the aniline nitrogen hydrogen-bonds to the silanol protons. To prevent this, you must introduce a "sacrificial base" that binds to the silanols more strongly than your analyte.[1]

Protocol A: The Triethylamine (TEA) Pre-Treatment

Best for: Mono- and di-fluoroanilines (e.g., 4-fluoroaniline, 2,4-difluoroaniline).

Reagents:

  • Triethylamine (TEA)[1][2]

  • Mobile Phase Solvents (e.g., Hexanes, Ethyl Acetate)[1]

Step-by-Step Workflow:

  • Slurry Preparation: Prepare your silica gel slurry using your starting mobile phase (e.g., 10% EtOAc/Hexanes) spiked with 1% v/v TEA .[1]

  • Packing: Pour the slurry into the column. The TEA will immediately bind to the active silanol sites.

  • The Wash (Critical Step): Flush the column with 2–3 column volumes (CV) of mobile phase containing only 0.5% TEA .[1]

    • Why? You need to remove excess free TEA, or it will affect the Rf of your compound too drastically. You only want TEA bound to the silica surface.[1]

  • Elution: Run your chromatography using mobile phase containing 0.5% TEA .

  • Post-Run Workup: TEA has a high boiling point (89°C). To remove it from your product:

    • Evaporate solvents.[1][2][3]

    • If TEA remains, dissolve product in DCM and wash with saturated

      
       (if product is acid-stable, a rapid wash with dilute 
      
      
      
      works, but is risky for anilines).[1]
    • Pro-Tip: Use Ammonium Hydroxide (

      
      )  in DCM/MeOH gradients instead of TEA if your product is very polar; ammonia is volatile and easier to remove.[1]
      
Visualization: Silanol Blocking Mechanism

SilanolBlocking Silica Acidic Silica Surface (Si-OH) Aniline Fluorinated Aniline (Analyte) Silica->Aniline H-Bonding (Slow) Elution Clean Elution (Symmetric Peak) Aniline->Elution No Surface Interaction Stuck Tailing/Adsorption (Broad Peak) Aniline->Stuck Without Modifier TEA Triethylamine (Modifier) TEA->Silica Preferential Binding (Blocks Sites)

Caption: The sacrificial base (TEA) occupies acidic silanol sites, preventing the fluorinated aniline from "sticking" and ensuring a clean elution path.[2]

Module 2: Preventing Oxidation (Stability Protocol)

The Problem: Fluorinated anilines are electron-deficient but still susceptible to oxidation. Silica gel can act as a solid-support oxidant, especially if it contains trace iron (common in lower-grade silica).[1]

Signs of Failure:

  • Crude material is yellow/orange.[1]

  • Band turns dark brown or black on the column.[1]

  • NMR shows broadening or new aromatic impurities.[1]

The "Inert Flow" Protocol:

  • Degas Solvents: Sonicate mobile phase solvents under vacuum for 15 minutes before use to remove dissolved oxygen.[1]

  • Acid Neutralization: Ensure the crude mixture is strictly neutral or slightly basic before loading.[1] Do not load anilines as HCl salts onto silica; the free acid generated will degrade the separation.

  • Speed is Key: Do not let the compound sit on the column. Use "Flash" chromatography literally—high flow rates.[1]

  • Alternative Stationary Phase: If degradation persists, switch to Neutral Alumina (Brockmann Activity III) . Alumina is less acidic than silica and less prone to catalyzing oxidation.[1]

Module 3: Separation of Isomers (2-F vs 3-F vs 4-F)

Separating regioisomers (e.g., 2-fluoroaniline from 4-fluoroaniline) is notoriously difficult on standard silica because their polarities are nearly identical.[1]

Strategy 1: Dipole Moment Exploitation

  • 2-Fluoroaniline: The fluorine and amine are close (ortho).[1] Internal H-bonding is weak/non-existent due to geometry, but the dipole is distinct.[1]

  • 4-Fluoroaniline: The dipoles of the amine and fluorine oppose each other more directly.

Recommended Solvent System: Do not rely solely on Hexane/EtOAc.[1] Introduce Dichloromethane (DCM) or Toluene .[1]

  • Formula: Hexane : Toluene : TEA (70 : 29 : 1).[1]

  • The

    
    -
    
    
    
    interactions of Toluene often discriminate between the electronic environments of the isomers better than aliphatic alkanes.

Strategy 2: Fluorinated Stationary Phases (The "Fluoro-Flash" Solution) For critical separations (e.g., late-stage drug intermediates), standard C18 or Silica is insufficient.[1] Use a Pentafluorophenyl (PFP) bonded phase.[1][4]

  • Mechanism:[5] "Fluorous-Fluorous" interactions.[1][4][6] The PFP phase interacts specifically with the fluorine atoms on your aniline.

  • Result: 2-F, 3-F, and 4-F isomers often elute with baseline separation due to steric access to the PFP ring.

Summary Data: Physicochemical Properties

Understanding the basicity helps determine the concentration of TEA required.

CompoundpKa (Conjugate Acid)BasicityModifier Recommendation
Aniline 4.6Moderate1% TEA
4-Fluoroaniline 4.65Moderate1% TEA
2-Fluoroaniline 3.2Weak0.5% TEA
2,4-Difluoroaniline ~2.0Very Weak0.1–0.5% TEA
Pentafluoroaniline < 0.5NegligibleNone required (Treat as neutral)

Note: Highly fluorinated anilines (Pentafluoro) behave more like neutral aromatics and rarely require TEA.[1]

Troubleshooting Decision Tree

Follow this logic flow to select the optimal purification method.

DecisionTree Start Start: Purify Fluorinated Aniline CheckPKa Check pKa / Fluorination Level Start->CheckPKa IsPoly Poly/Per-fluorinated? (e.g., Pentafluoroaniline) CheckPKa->IsPoly IsMono Mono/Di-fluorinated? (e.g., 4-Fluoroaniline) CheckPKa->IsMono Standard Standard Silica Hex/EtOAc IsPoly->Standard StreakCheck Does it Streak/Tail? IsMono->StreakCheck Success Successful Purification Standard->Success StreakCheck->Standard No AddTEA Add 1% TEA to Mobile Phase StreakCheck->AddTEA Yes Degrade Does it turn Brown/Black? AddTEA->Degrade SwitchAlumina Switch to Neutral Alumina Degrade->SwitchAlumina Yes Degrade->Success No SwitchAlumina->Success

Caption: Decision matrix for selecting stationary phases and modifiers based on fluorination level and stability.

Frequently Asked Questions (FAQ)

Q1: I added TEA, but my compound is now eluting at the solvent front. What happened? A: TEA is a strong modifier.[1] It not only blocks silanols but also increases the effective solvent strength (pH effect).[1] If your compound shoots through, reduce the polarity of your bulk solvent (e.g., if you were using 20% EtOAc, drop to 5-10% EtOAc) while maintaining the 1% TEA concentration.

Q2: Can I use Ammonia instead of TEA? A: Yes, for DCM/Methanol gradients (typically for very polar anilines), use 1%


 (aqueous ammonia).[1] Do not use ammonia with Hexanes/EtOAc as it is not miscible.[1]

Q3: My 2-fluoroaniline and 4-fluoroaniline are co-eluting. I can't afford a PFP column. What now? A: Try an Acetylation-Purification-Hydrolysis strategy.

  • React the crude mixture with Acetic Anhydride to form the acetanilides.[1]

  • Acetanilides are neutral, stable, and often have very different Rf values compared to the free amines.[1]

  • Purify the acetanilides on standard silica.[1]

  • Hydrolyze back to the aniline using acidic methanol (reflux).

Q4: How do I remove the TEA after the column? It smells terrible. A: TEA forms an azeotrope with Ethanol.[1] Add a small amount of ethanol to your fractions before rotary evaporation.[1] Alternatively, high-vacuum drying ( < 1 mbar) for 2 hours usually removes residual TEA.[1]

References

  • BenchChem. (2025).[1][2][3][7][8] Purification of N-Allyl-3-(trifluoromethyl)aniline by Column Chromatography. Link[1]

  • Royal Society of Chemistry. (2021).[1] Silica gel-induced aryne generation from o-triazenylarylboronic acids. Organic Chemistry Frontiers. Link

  • Biotage. (2023).[1][9] How do I purify ionizable organic amine compounds using flash column chromatography?Link

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Link

  • Reich, H. J., & Bordwell, F. G. (2017).[1] Bordwell pKa Table (Acidity in DMSO). Organic Chemistry Data. Link

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity in SNAr Reactions with Cyclohexylmethanol

Welcome to the technical support center. As Senior Application Scientists, we understand that while Nucleophilic Aromatic Substitution (SNAr) is a powerful tool for C-O bond formation, its success is highly dependent on...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. As Senior Application Scientists, we understand that while Nucleophilic Aromatic Substitution (SNAr) is a powerful tool for C-O bond formation, its success is highly dependent on the specific reactants and conditions. Researchers often face challenges with decreased reactivity when using sterically demanding or less nucleophilic alcohols, such as cyclohexylmethanol.

This guide is designed to provide in-depth, field-proven insights and a logical troubleshooting framework to address and overcome low reactivity in your SNAr reactions involving cyclohexylmethanol.

Frequently Asked Questions (FAQs)
Q1: Why is my SNAr reaction with cyclohexylmethanol showing low or no conversion?

Low conversion in an SNAr reaction with cyclohexylmethanol typically stems from a combination of three core factors: the nucleophile's nature, steric hindrance, and suboptimal reaction conditions.

  • Inherent Nucleophilicity: Alcohols are neutral molecules and thus weak nucleophiles. For an SNAr reaction to proceed, the alcohol must be deprotonated to form the corresponding alkoxide, which is a much stronger nucleophile.[1][2] The efficiency of this deprotonation is critical.

  • Steric Hindrance: Cyclohexylmethanol, while a primary alcohol, possesses a bulky cyclohexyl group. This steric bulk can physically impede the alkoxide's ability to approach and attack the electron-deficient carbon on the aromatic ring.[3][4][5] This effect is magnified if the aromatic substrate also has bulky groups near the reaction site.[6]

  • Substrate Activation: The aromatic ring must be highly electron-deficient to be susceptible to nucleophilic attack. This is achieved by having potent electron-withdrawing groups (EWGs), such as -NO₂, -CN, or -CF₃, positioned ortho or para to the leaving group.[7][8][9] Insufficient activation will result in a sluggish or failed reaction.

  • Leaving Group Ability: In the context of SNAr, the reactivity of halogens is often F > Cl ≈ Br > I.[8][10] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, making the ipso-carbon more electrophilic. If you are using a less effective leaving group, the reaction will be slower.

Systematic Troubleshooting Workflow

Before making drastic changes, it's crucial to approach troubleshooting systematically. The following workflow will guide you from initial diagnosis to targeted optimization.

SNAr_Troubleshooting Start Low Conversion Observed Diagnose Diagnose Potential Cause Start->Diagnose Nucleophile Issue 1: Weak Nucleophilicity / Steric Hindrance Diagnose->Nucleophile Is the nucleophile the issue? Conditions Issue 2: Suboptimal Conditions Diagnose->Conditions Are conditions optimal? Substrate Issue 3: Poor Substrate Activation Diagnose->Substrate Is the substrate reactive enough? Solve_Nucleophile Solution: Optimize Base & Nucleophile Stoichiometry Nucleophile->Solve_Nucleophile Solve_Conditions Solution: Modify Solvent & Temperature Conditions->Solve_Conditions Solve_Substrate Solution: Re-evaluate Leaving Group & EWGs Substrate->Solve_Substrate Action_Base Use a strong, non-nucleophilic base (NaH, KHMDS). Ensure full deprotonation. Solve_Nucleophile->Action_Base Action_Stoich Use a slight excess (1.1-1.5 eq) of alcohol/base. Solve_Nucleophile->Action_Stoich Action_Solvent Use polar aprotic solvent (DMSO, DMF, NMP). Ensure anhydrous conditions. Solve_Conditions->Action_Solvent Action_Temp Gradually increase temperature (80-150 °C). Consider microwave heating. Solve_Conditions->Action_Temp Action_LG Switch to an aryl fluoride (Ar-F) if possible. Solve_Substrate->Action_LG Action_EWG Ensure strong EWGs are ortho/para to the leaving group. Solve_Substrate->Action_EWG Alternative If all else fails: Consider Alternative Methods (e.g., Buchwald-Hartwig, Ullmann) Action_Base->Alternative Action_Stoich->Alternative Action_Solvent->Alternative Action_Temp->Alternative Action_LG->Alternative Action_EWG->Alternative

Caption: A logical workflow for troubleshooting SNAr reactions.

Q2: How can I effectively generate the cyclohexylmethoxide nucleophile and overcome its steric bulk?

The key is to use a strong, non-nucleophilic base to ensure complete and irreversible deprotonation of the alcohol before or during the initial phase of the reaction.

  • Base Selection is Critical: Softer bases like K₂CO₃ or Cs₂CO₃ are often insufficient for alcohols. You must use a strong base capable of generating the alkoxide quantitatively.

  • In Situ Generation: It is often best to generate the alkoxide in situ. Some studies have shown that pre-generating the alkoxide can lead to decomposition, whereas in situ formation is more effective.[11]

  • Stoichiometry: Use a slight excess (e.g., 1.1–1.5 equivalents) of both cyclohexylmethanol and the base relative to the aromatic substrate to ensure the reaction goes to completion.

Base pKa (Conjugate Acid) Key Characteristics & Rationale
Sodium Hydride (NaH) ~36Excellent Choice. An inexpensive, non-nucleophilic base that deprotonates the alcohol to form the sodium alkoxide and H₂ gas. The reaction is irreversible. Requires careful handling and an inert atmosphere.
KHMDS / NaHMDS ~26Highly Recommended. A very strong, sterically hindered, non-nucleophilic base. It is highly soluble in many organic solvents and often gives clean, fast reactions. KHMDS has been shown to be effective for generating hindered alkoxides for SNAr.[11][12]
Potassium tert-butoxide (KOtBu) ~19Good, but with caution. A strong base that can work well. However, being an alkoxide itself, there is a theoretical risk of competitive reaction, though this is rare with a primary alcohol present in excess.
Q3: What are the optimal solvent and temperature conditions for this reaction?

Solvent and temperature are powerful levers for accelerating sluggish SNAr reactions.

  • Solvent Choice: The solvent must be polar aprotic . These solvents excel at solvating the cation (e.g., Na⁺ or K⁺) while leaving the alkoxide anion "naked" and highly reactive.[10][13] Protic solvents like alcohols or water will hydrogen-bond to the alkoxide, drastically reducing its nucleophilicity.[14]

Solvent Boiling Point (°C) Dielectric Constant (ε) Comments
DMSO 18947Excellent. Superb at solvating cations, often leading to significant rate acceleration. High boiling point allows for a wide temperature range. Must be rigorously dried.
DMF 15337Very Good. A common and effective solvent for SNAr. Also must be anhydrous.
NMP 20232Excellent for High Temperatures. Useful when very high temperatures are required to overcome activation barriers with unreactive substrates.
THF / Dioxane 66 / 1017.5 / 2.2Generally Poor. These are less polar and less effective at stabilizing the charged Meisenheimer intermediate.[10] They are not recommended unless required for solubility.[15]
  • Temperature: Many SNAr reactions with less reactive nucleophiles require heating to overcome the activation energy.[8]

    • Start the reaction at room temperature and monitor by TLC or LC-MS.

    • If no reaction is observed, gradually increase the temperature in increments (e.g., to 60 °C, 80 °C, 120 °C) while monitoring progress.

    • Microwave irradiation is a highly effective technique for accelerating SNAr reactions, often reducing reaction times from hours to minutes.[8]

Q4: The reaction is still not working. Are there alternative strategies or reaction classes I should consider?

If extensive optimization of the SNAr conditions fails, it may be that the electronic and steric barriers are too high. In such cases, transitioning to a transition-metal-catalyzed cross-coupling reaction is the logical next step. These methods have different mechanisms and are often more tolerant of sterically hindered substrates.[16]

  • Buchwald-Hartwig C-O Coupling: This palladium-catalyzed reaction is a powerful method for forming aryl ethers and is often successful where SNAr fails, particularly with less activated aryl halides.[17][18]

  • Ullmann Condensation: A classical copper-catalyzed method for aryl ether synthesis. Modern ligand systems have greatly improved the scope and mildness of this reaction.[18]

Experimental Protocol: Optimized SNAr with Cyclohexylmethanol

This protocol provides a robust starting point for your experiments.

1. Reagent Preparation and Setup:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the activated aryl halide (1.0 eq).
  • Seal the flask with a septum and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.
  • Through the septum, add anhydrous DMSO (or DMF) via syringe to dissolve the aryl halide.
  • In a separate, dry flask, dissolve cyclohexylmethanol (1.2 eq) in a small amount of the same anhydrous solvent.

2. Reaction Execution:

  • To the stirring solution of the aryl halide, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) in one portion. Caution: Hydrogen gas will evolve. Ensure proper ventilation.
  • Slowly add the solution of cyclohexylmethanol to the reaction mixture dropwise over 5-10 minutes at room temperature.
  • Stir the reaction at room temperature for 1 hour and monitor the progress by TLC or LC-MS.
  • If little to no conversion is observed, slowly heat the reaction mixture to 80 °C. Continue to monitor the reaction every 1-2 hours.
  • If the reaction is still sluggish, the temperature can be further increased to 120 °C.

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.
  • Carefully and slowly quench the reaction by adding it to a beaker of cold water.
  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
  • Concentrate the solvent under reduced pressure.
  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl ether.
References

Sources

Troubleshooting

Technical Support Center: Purification of 4-(Cyclohexylmethoxy)-3-fluoroaniline

[1] Status: Operational Ticket ID: PUR-C6H11-F-ANI Subject: Removal of Aniline Impurities & Color Remediation Assigned Scientist: Senior Application Specialist, Process Chemistry Division Diagnostic & Triage: Identify Yo...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational Ticket ID: PUR-C6H11-F-ANI Subject: Removal of Aniline Impurities & Color Remediation Assigned Scientist: Senior Application Specialist, Process Chemistry Division

Diagnostic & Triage: Identify Your Impurity

Before selecting a purification protocol, you must characterize the specific nature of the "aniline impurity." In the synthesis of 4-(Cyclohexylmethoxy)-3-fluoroaniline , impurities generally fall into three categories.

Impurity TypeDiagnostic Sign (Observation)Diagnostic Sign (Analytical)Primary Cause
Oxidative Oligomers Dark brown/red oil or "tar" that streaks on glass.[1]TLC: Streaking from baseline. LCMS: High MW peaks (azo/azoxy dimers).[1]Air oxidation of the free amine during workup or storage.
Starting Material (3-Fluoroaniline) Liquid residue; product remains oily.[1]1H NMR: Missing cyclohexyl multiplets (1.2–1.9 ppm).[1] LCMS: Mass = 111.1 Da.Incomplete coupling or ether cleavage.
Regioisomers Lower melting point solid.1H NMR: Splitting pattern of aromatic protons differs (coupling constants).Non-selective SNAr reaction (if using 3,4-difluoronitrobenzene).[1]

Strategic Decision Tree

Use this logic flow to determine the correct purification module for your specific situation.

PurificationLogic Start Start: Crude 4-(Cyclohexylmethoxy)-3-fluoroaniline CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Oil Dark Oil / Sticky Gum CheckState->Oil ColorCheck Is it Dark/Black? Solid->ColorCheck SaltForm Protocol C: HCl Salt Formation (The 'Chemical Filter') Oil->SaltForm Recryst Protocol A: Recrystallization (Solubility Exploitation) ColorCheck->Recryst No Charcoal Protocol B: Activated Carbon Treatment ColorCheck->Charcoal Yes Charcoal->Recryst

Figure 1: Decision matrix for selecting the appropriate purification strategy based on the physical state and color of the crude material.

Technical Protocols

Protocol A: Recrystallization (The "Lipophilic Handle" Method)

Theory: The cyclohexyl group significantly increases the lipophilicity of your target molecule compared to simple aniline impurities (like 3-fluoroaniline).[1] We exploit this by using a non-polar anti-solvent.

Reagents:

  • Solvent A (Good Solvent): Ethyl Acetate or Ethanol (warm).[1]

  • Solvent B (Anti-Solvent): Hexanes or Heptane.[1]

Step-by-Step:

  • Dissolution: Dissolve the crude solid in the minimum amount of warm Ethyl Acetate (40–50°C).

  • Filtration (Critical): If the solution is cloudy, filter while hot through a Celite pad to remove inorganic salts (e.g., KF, NaBr) trapped in the lattice.[1]

  • Precipitation: Slowly add Hexanes (Solvent B)[1] dropwise to the warm solution until a persistent turbidity (cloudiness) appears.[1]

  • Re-dissolution: Add just enough Ethyl Acetate to make the solution clear again.

  • Crystallization: Allow the flask to cool to room temperature slowly (wrap in foil/towel). Then, move to 4°C (fridge) for 4 hours.

  • Harvest: Filter the white needles/plates. Wash with cold Hexanes.

Why this works: The lipophilic cyclohexyl tail drives crystallization in non-polar environments, while the more polar aniline impurities remain in the mother liquor.

Protocol B: Activated Carbon Treatment (Color Removal)

Theory: Anilines are notorious for oxidizing into colored quinone-imine species.[1] These are planar, aromatic impurities that adsorb strongly to the high-surface-area pores of activated carbon.

Step-by-Step:

  • Dissolve crude aniline in Ethanol or Methanol (10 mL/g).[1]

  • Add Activated Carbon (10–20 wt% relative to substrate).[1] Note: Do not use excessive amounts, or you will lose product.

  • Heat to reflux for 30 minutes.

  • Hot Filtration: Filter the hot mixture through a pre-warmed Celite pad. Caution: Cold filtration will cause the product to crystallize in the filter funnel.

  • Concentrate the filtrate and proceed to Protocol A .

Protocol C: HCl Salt Formation (The "Chemical Filter")

Theory: If the product is an oil or heavily contaminated, crystallization is impossible. Converting the free base to a hydrochloride salt changes the physical properties entirely, often creating a high-melting solid that rejects impurities.

Workflow Diagram:

SaltFormation FreeBase Crude Free Base (Oil) AddAcid Add 4M HCl in Dioxane/Ether FreeBase->AddAcid Precip Precipitate HCl Salt AddAcid->Precip Wash Wash with Et2O / Acetone Precip->Wash Liberate Free Base Recovery (NaOH) Wash->Liberate

Figure 2: Workflow for purifying the aniline via reversible hydrochloride salt formation.[1]

Step-by-Step:

  • Dissolve the crude oil in Diethyl Ether or MTBE (Methyl tert-butyl ether).[1]

  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (or bubbling HCl gas).

  • A white precipitate should form immediately.

  • Filtration: Filter the solid. The colored impurities (and non-basic impurities) usually stay in the ether filtrate.

  • Wash: Wash the filter cake with copious amounts of Ether and then a small amount of cold Acetone (removes trace water and polar impurities).

  • Recovery: Suspend the white solid in water/DCM. Basify with 1M NaOH to pH 10. Extract the pure free base into DCM.

Frequently Asked Questions (FAQ)

Q: My product spots are "tailing" on TLC plates. How do I fix this? A: Aniline derivatives interact with the acidic silanol groups on silica gel, causing streaks.

  • Fix: Pre-treat your TLC plate or silica column with 1% Triethylamine (TEA) or 1% NH4OH in the eluent.[1] This neutralizes the silica surface.

Q: Can I use acid-base extraction to separate 3-fluoroaniline from my product? A: It is difficult but possible if you control pH precisely.

  • Mechanism: The para-alkoxy group on your target makes it more electron-rich (and thus more basic, pKa ~5.0) than the impurity 3-fluoroaniline (pKa ~3.5).[1]

  • Risk: The pKa difference is small (< 2 units).[1] Standard extraction (pH 1 vs pH 10) will extract both.[1] Salt formation (Protocol C) is superior for separation.[1]

Q: The product turns pink/brown after drying. Why? A: Anilines are light- and air-sensitive.

  • Prevention: Store the purified solid under Argon or Nitrogen in an amber vial. If storing for >1 week, convert it to the HCl salt ; the salt form is resistant to oxidation.

References & Grounding

  • Purification of Aniline Derivatives:

    • Source: "Purification of Aniline."[2][3][4][5] Chempedia.

    • Context: Describes standard protocols for drying anilines (KOH) and removing sulfur/oxidation impurities using stannous chloride or distillation.

    • URL:[1]

  • pKa Values and Basicity:

    • Source: "pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds." Alfa Chemistry.

    • Context: Provides comparative pKa data for substituted anilines, supporting the basicity difference between fluoro- and alkoxy-anilines.

    • URL:[1]

  • Adsorption of Impurities:

    • Source: "Adsorptive removal of aniline by granular activated carbon."[4] ResearchGate.

    • Context: Validates the use of activated carbon for removing aniline-based colored impurities from solution.

    • URL:[1]

  • Salt Formation Methodology:

    • Source: "Process for the preparation of aniline derivatives."[6][2] European Patent Office (EP 0066325 B1).[1]

    • Context: Details the industrial method of separating specific aniline derivatives from mixtures using HCl gas in toluene to precipitate the hydrochloride salt.

    • URL:[1]

Sources

Optimization

Technical Support Center: Mastering Exotherms in Large-Scale Nitro Reductions

Welcome to the technical support center for managing exothermic nitro group reductions. This guide is designed for researchers, scientists, and drug development professionals who are scaling up these powerful and essenti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for managing exothermic nitro group reductions. This guide is designed for researchers, scientists, and drug development professionals who are scaling up these powerful and essential transformations. The reduction of a nitro group is notoriously energetic, and a failure to appreciate and control the reaction's thermal profile can lead to dangerous, uncontrolled events known as thermal runaways.[1][2]

This resource moves beyond simple protocols to provide a deeper understanding of the underlying principles governing these reactions. Our goal is to equip you with the knowledge to not only troubleshoot problems as they arise but to anticipate and prevent them through robust process design and a culture of safety.

Section 1: Foundational Knowledge & Proactive Safety

Before initiating any large-scale reduction, a thorough understanding of the reaction's thermodynamics and kinetics is not just recommended; it is a prerequisite for safe operation.

Q1: Why are nitro group reductions so highly exothermic?

The reduction of a nitro group (-NO₂) to an amine (-NH₂) is a multi-electron process that involves the formation of highly stable products, such as water or metal oxides, which drives the reaction thermodynamically. The overall transformation releases a significant amount of energy, with heats of hydrogenation often around 525 kJ/mol.[3][4] This large release of energy (enthalpy) is the primary reason these reactions are so exothermic. Furthermore, many nitro compounds are themselves high-energy materials that can decompose violently at elevated temperatures, a risk that is compounded by contaminants or even the reaction conditions themselves.[3][5]

Q2: What is a thermal runaway and how does it relate to nitro reductions?

A thermal runaway is a hazardous situation where an exothermic reaction goes out of control.[1] It begins when the heat generated by the reaction (Q_gen) exceeds the rate at which the cooling system can remove it (Q_rem). This imbalance causes the reaction temperature to rise, which in turn accelerates the reaction rate, leading to even faster heat generation. This creates a dangerous, self-reinforcing cycle that can result in a rapid increase in temperature and pressure, potentially leading to vessel rupture, explosion, and the release of toxic materials.[1][6] Nitro reductions are prime candidates for thermal runaways due to their high exothermicity.[2]

Q3: What preliminary analysis is essential before scaling up a nitro reduction?

Before any scale-up, a comprehensive hazard assessment is critical. The cornerstone of this analysis is reaction calorimetry.[7]

  • Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique used on a milligram scale to determine the onset temperature of decomposition and the total energy released.[8][9] This data is crucial for understanding the thermal stability of your starting material, intermediates, and final product.[10]

  • Reaction Calorimetry (RC1e): A reaction calorimeter mimics a small-scale plant reactor and provides real-time data on the heat flow during the actual reaction.[7][10] This allows you to determine the total heat of reaction, the rate of heat evolution under your proposed process conditions, and the potential for thermal accumulation. This data is indispensable for ensuring your plant's cooling systems can handle the process safely.[7]

Workflow for Safe Scale-Up of Nitro Reductions

G cluster_0 Phase 1: Lab-Scale Development cluster_1 Phase 2: Thermal Hazard Assessment cluster_2 Phase 3: Process Design & Scale-Up A Literature Review & Route Scouting B Small-Scale Trials (mg to g) A->B C Identify Safe & Effective Reagents B->C D DSC Analysis of Starting Materials & Products C->D E Reaction Calorimetry (RC1e) - Measure Heat Flow - Determine Max Heat Rate D->E F Model Heat Removal of Target Plant Reactor E->F G Define Safe Operating Limits (Temp, Dosing Rate, Pressure) F->G H Develop & Document SOPs & Emergency Procedures G->H I Pilot Plant Scale-Up with Strict Monitoring H->I J Full-Scale Production I->J

Caption: A workflow for the safe scale-up of exothermic reactions.

Section 2: Troubleshooting Guide - Real-Time Exotherm Control

This section addresses common problems encountered during a large-scale nitro reduction. The key to managing these events is early detection and swift, decisive action.

Q4: My reaction temperature is rising faster than expected and approaching the upper limit. What should I do?

This is a critical situation that requires immediate attention to prevent a thermal runaway.[11] Follow a structured response:

  • Stop Reagent Addition: Immediately halt the feed of the limiting reagent (e.g., the reducing agent or hydrogen gas).[6] This is the fastest way to reduce the rate of heat generation.

  • Maximize Cooling: Ensure your reactor's cooling system is operating at maximum capacity. This may involve lowering the setpoint of the chiller or increasing the flow rate of the cooling fluid.[12]

  • Ensure Agitation: Verify that the agitator is functioning correctly. Poor mixing can lead to localized hot spots and an accumulation of unreacted reagents.[13]

  • Prepare for Emergency Action: If the temperature continues to rise despite these measures, you must be prepared to initiate your pre-defined emergency shutdown procedure. This could involve adding a pre-identified quenching agent or activating an emergency relief system.[12][14]

Decision Tree for Managing a Temperature Excursion

G A Temperature Rising Above Setpoint? B 1. STOP Reagent Addition IMMEDIATELY A->B Yes H Continue Monitoring A->H No C 2. MAXIMIZE Cooling B->C D 3. CHECK Agitation C->D E Is Temperature Now Under Control? D->E F Resume Process with Caution (Reduced Rate) E->F Yes G INITIATE EMERGENCY SHUTDOWN PROCEDURE - Emergency Quench - Venting E->G No

Caption: A decision-making workflow for temperature excursions.

Q5: The pressure in my hydrogenation reactor is dropping very quickly after starting the hydrogen feed. Is this normal?

A rapid initial drop in pressure is expected as the headspace fills and hydrogen dissolves into the solvent and reacts. However, an excessively fast or sustained drop can indicate that the reaction is proceeding too quickly, generating heat faster than it can be removed.

  • Initial Phase: The initial uptake should be closely monitored. If the temperature begins to rise sharply, the hydrogen feed must be stopped or reduced until the cooling system can catch up.

  • Steady State: Once the reaction reaches a steady state, the rate of hydrogen uptake should be relatively constant and serve as an indicator of the reaction rate. A sudden increase in this rate suggests a potential loss of thermal control.

Q6: My reaction seems to have stalled. The temperature is stable, but conversion has stopped. Is it safe to add more catalyst or reagent?

This is a potentially dangerous scenario. An accumulation of unreacted starting material can lead to a sudden, violent reaction if the inhibition is overcome.

  • NEVER "charge and hope": Do not add more reagents or catalyst without first understanding the cause of the stall.[6]

  • Investigate the Cause: Potential causes include catalyst poisoning, poor agitation, or a drop in hydrogen pressure.[15]

  • Corrective Action: Safely take a sample (if possible) to confirm the presence of starting material. Address the root cause first (e.g., re-pressurize the reactor, investigate agitator function). If adding more catalyst is deemed necessary, it must be done in very small, controlled portions with vigilant temperature monitoring.

Section 3: Reagent & Catalyst-Specific Issues

Different reduction methods present unique challenges.

Catalytic Hydrogenation (e.g., H₂/Pd/C, Raney Nickel)

Q7: I'm observing dehalogenation of my aryl halide substrate when using Pd/C. How can I avoid this?

Dehalogenation is a common side reaction with palladium catalysts.[16]

  • Catalyst Choice: Consider switching to a less reactive catalyst. Raney Nickel is often used to reduce nitro groups in the presence of aromatic halides.[16] Platinum-based catalysts (like Platinum(IV) oxide) can also be effective.

  • Reaction Conditions: Lowering the hydrogen pressure and temperature can sometimes reduce the rate of dehalogenation relative to the nitro reduction.

Q8: After the reaction, my Raney Nickel catalyst was observed to smoke upon exposure to air. Why did this happen?

Raney Nickel is pyrophoric, meaning it can spontaneously ignite on contact with air, especially when it contains adsorbed hydrogen.

  • Safe Handling: The catalyst must always be handled as a slurry under an inert liquid (like water or the reaction solvent).

  • Filtration: Filtration should be performed carefully, ensuring the catalyst cake never runs dry and is not exposed to air. The filter cake should be quenched immediately into a large volume of water.

Metal/Acid Reductions (e.g., Fe/Acetic Acid)

Q9: The workup of my Fe/AcOH reduction is difficult due to a voluminous, gelatinous precipitate of iron salts. How can I improve the filtration?

This is a very common problem with Béchamp-type reductions.[17] The iron oxides/hydroxides form a fine sludge that clogs filter paper.

  • Celite Filtration: Filtering the entire reaction mixture through a thick pad of a filter aid like Celite can help trap the fine particles and improve filtration speed.

  • Basification & Complexation: Some literature suggests that careful basification of the reaction mixture can sometimes precipitate the iron salts in a more granular, filterable form. Adding a chelating agent, like citrate, has been reported to help by forming soluble iron complexes, though this may require optimization.[17]

  • Solvent Choice: Performing the reaction in a solvent system from which the product can be extracted without first filtering the iron salts can be a viable, though less common, strategy.

Sodium Dithionite (Na₂S₂O₄) Reductions

Q10: My nitro reduction with sodium dithionite is incomplete, even with a large excess of the reagent. What's going wrong?

Sodium dithionite is unstable in solution, especially under acidic conditions.[18][19]

  • Fresh Solution: Always use a freshly prepared solution of sodium dithionite.[18]

  • pH Control: The reduction is typically more efficient under basic or neutral conditions (pH 8-9).[18][20] The reaction may need the addition of a base like sodium bicarbonate to maintain the optimal pH range.

  • Solubility: Ensure your nitro-compound is sufficiently soluble in the chosen solvent system (e.g., DMF/water, ethanol/water). Poor solubility can limit the reaction rate.[18]

  • Controlled Addition: While dithionite is generally considered safer than catalytic hydrogenation, the reaction can still be exothermic. The reductant solution should be added slowly and controllably, with careful temperature monitoring.[18]

Comparative Overview of Common Nitro Reduction Reagents
Reagent SystemTypical ConditionsKey AdvantagesMajor Disadvantages & Exotherm Risk
H₂ / Pd/C 1-50 bar H₂, 25-80 °CHigh atom economy, clean byproducts (H₂O).[2]High exotherm risk, H₂ is flammable/explosive, catalyst can be pyrophoric, risk of dehalogenation.[21]
Fe / Acid (e.g., AcOH) 80-100 °CInexpensive, good for sensitive functional groups.[16]Moderate exotherm, difficult workup due to iron sludge, large amount of waste.[17]
SnCl₂ 50-100 °CMild, good functional group tolerance.[16]Stoichiometric tin waste is toxic and requires careful disposal.
Sodium Dithionite 60-100 °CInexpensive, non-toxic, good for many functional groups.[19][20]Moderate exotherm, reagent instability, requires pH control, sulfurous byproducts.[18]
Transfer Hydrogenation 60-100 °CAvoids handling H₂ gas.[21]Reagents like hydrazine are highly toxic.

Section 4: Emergency Protocols

Q11: What are the essential components of an emergency shutdown procedure for a runaway reaction?

Every exothermic reaction at scale MUST have a pre-defined, written emergency shutdown procedure that all personnel are trained on.[14][22]

  • Termination: A plan to stop the reaction. This usually involves a pre-calculated amount of a quenching agent that can be rapidly added to neutralize a key reagent or inhibit the catalyst.

  • Containment: The reactor should be equipped with an emergency relief system, such as a rupture disk or relief valve, vented to a safe location or a catch tank.[1][12] This prevents catastrophic vessel failure from over-pressurization.

  • Cooling: Emergency cooling options, such as dumping a cold solvent into the reactor jacket, should be considered.

  • Evacuation: Clear protocols for evacuating the immediate area and notifying emergency response personnel.

References

  • Kinetic and Calorimetric Considerations in the Scale-Up of the Catalytic Reduction of a Substituted Nitrobenzene. Organic Process Research & Development.
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydr
  • Best Practices for Working with Chemical Reactions in the Lab. X-Mol.
  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing.
  • Troubleshooting Technical Issues in Chemical Processes: A Step-by-Step Guide. Medium.
  • Technical Support Center: Optimizing Sodium Dithionite Reductions. Benchchem.
  • Exothermic Reaction Hazards.
  • Runaway Reaction Hazards in Processing Organic Nitro Compounds.
  • Process Safety & Risk Management in Drug Substance. Aragen Life Science.
  • 5.3.1 Laboratory Emergency Shutdown Procedures. Cornell University.
  • Control Thermal Runaway and Chemical Reaction Hazards. TÜV SÜD.
  • Nitro Reduction - Common Conditions.
  • Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal.
  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. UNICAM.
  • Runaway reaction hazards in processing organic nitrocompounds. IChemE.
  • Improving heat transfer in stirred tanks cooled by helical coils. SciELO.
  • Guidelines for Laboratory Shutdown During Emergency Closures. University of Maryland, Baltimore.
  • Asian Journal of Chemistry. Asian Journal of Chemistry.
  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.
  • How to prevent runaway reactions. US Environmental Protection Agency.
  • Nitro Reduction. ACS GCI Pharmaceutical Roundtable.
  • Runaway Reaction Hazards in Processing Organic Nitro Compounds.
  • What method can be used for reduction of aryl nitro group?. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo7jAZyHPaWeD42gYC5Ez4PFEn-8j2DD65HdYZOP9J_20ZEURvaWi0qP30JcZEVY7uMO8mn0EB9MIDJyTZ0rog6QSePgNhuY9rfjIXEoLTSIYNf4cz_X0ROso6kovRSthdk1xz0_3yZJyeTIRwQT2P4lFQ_5dHDxPEZoiA_yzDq4SE2aW9LLsFKIHBwNCwcyQfmzGjUdM=]([Link]

Sources

Troubleshooting

Stability of 4-(Cyclohexylmethoxy)-3-fluoroaniline in DMSO solution

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Stability & Handling of 4-(Cyclohexylmethoxy)-3-fluoroaniline in DMSO Executive Summary This guide addresses the...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Stability & Handling of 4-(Cyclohexylmethoxy)-3-fluoroaniline in DMSO

Executive Summary

This guide addresses the stability profile of 4-(Cyclohexylmethoxy)-3-fluoroaniline in Dimethyl Sulfoxide (DMSO).[1] While this specific compound contains a stabilizing electron-withdrawing fluorine atom, the para-alkoxy group (cyclohexylmethoxy) renders the aniline electron-rich and susceptible to oxidative degradation.[1]

Core Recommendation: Store as a solid whenever possible.[1] In DMSO solution, strict adherence to anhydrous conditions, inert atmosphere storage, and low temperature (-20°C or lower) is required to prevent the formation of azo-dimers and oxidative polymerization products (indicated by solution darkening).

Stability Matrix & Storage Specifications

The following data summarizes the expected stability profile based on functional group analysis of 3-fluoro-4-alkoxyanilines and standard DMSO library behaviors.

ParameterConditionStability EstimateVisual Indicator of Failure
Solid State +4°C, Dark, Desiccated> 2 YearsCaking, discoloration (Beige → Brown)
DMSO Solution +25°C (Room Temp), Light< 48 HoursRapid yellowing/browning
DMSO Solution -20°C, Dark, Argon flushed6–12 MonthsSlight yellowing
Freeze/Thaw -20°C ↔ +25°CMax 5 CyclesPrecipitation or phase separation
Solubility 100% DMSOHigh (>50 mM)Cloudiness (Water contamination)

Critical Degradation Mechanisms

Understanding why the compound degrades allows for better experimental design.

A. Oxidative Coupling (The "Browning" Effect)

Anilines are prone to radical-mediated oxidation.[1] The cyclohexylmethoxy group at the para position is an electron-donating group (EDG), which increases the electron density on the amine nitrogen, making it more reactive than unsubstituted aniline.

  • Mechanism: Dissolved oxygen in DMSO facilitates the formation of radical cations, leading to N-N coupling (azo compounds) or polymerization.

  • Impact: Loss of effective concentration and potential assay interference by colored impurities.

B. Hygroscopic Instability

DMSO is highly hygroscopic (absorbs water from air).[1]

  • Mechanism: As DMSO absorbs water, the solubility of the lipophilic cyclohexyl group decreases.

  • Impact: Micro-precipitation (often invisible to the naked eye) can occur, leading to lower effective dosing concentrations in biological assays.

Troubleshooting Guide (Q&A)

Q1: My 10 mM stock solution in DMSO turned from clear to amber overnight. Is it still usable?

  • Diagnosis: This indicates early-stage oxidation (formation of quinone-imine type impurities or azo-dimers).[1]

  • Action: For critical quantitative assays (e.g., IC50 determination), discard the solution. The concentration of the active amine has likely decreased, and the oxidation byproducts may be cytotoxic or interfere with fluorescence/absorbance readouts.

  • Prevention: Use an inert gas sparge (Nitrogen/Argon) when preparing stocks.

Q2: I see a fine white precipitate upon thawing the stock. Can I sonicate it?

  • Diagnosis: This is likely due to "salting out" caused by water absorption in the DMSO or incomplete re-solubilization after freezing.

  • Action: Yes, you can sonicate.

    • Warm the vial to 37°C for 5 minutes.

    • Sonicate in a water bath for 30–60 seconds.

    • Vortex vigorously.[1] Note: If precipitate remains, the DMSO has likely absorbed too much atmospheric water. Spin down and check concentration via HPLC, or prepare fresh.

Q3: Can I store the stock in polystyrene (PS) tubes?

  • Diagnosis: DMSO is chemically incompatible with polystyrene.[1]

  • Action: No. DMSO will leach monomers from PS plastics and eventually dissolve the tube.

  • Recommendation: Use Polypropylene (PP) , High-Density Polyethylene (HDPE), or borosilicate glass vials with Teflon-lined caps.[1]

Diagnostic Logic: Troubleshooting Workflow

Use this decision tree to diagnose solution issues quickly.

StabilityTroubleshooting Start Issue: Stock Solution Anomaly ColorChange Observation: Color Change (Clear -> Yellow/Brown) Start->ColorChange Precipitate Observation: Precipitation (Cloudiness/Solids) Start->Precipitate CheckAir Was headspace purged with Argon/N2? ColorChange->CheckAir CheckWater Check DMSO Water Content (Is it >0.1%?) Precipitate->CheckWater Oxidation Diagnosis: Oxidative Degradation Action: Discard & Re-make CheckAir->Oxidation No Salvage Diagnosis: Minor Oxidation Action: QC via HPLC Use if Purity >95% CheckAir->Salvage Yes Solubility Diagnosis: Water Uptake/Low Solubility Action: Warm (37°C) & Sonicate CheckWater->Solubility No (Dry DMSO) Container Diagnosis: Plastic Leaching (Did you use PS tubes?) CheckWater->Container Yes (Wet DMSO)

Caption: Diagnostic logic for identifying failure modes in DMSO stock solutions.

Standard Operating Procedure (SOP): Stock Preparation

To maximize stability, follow this "Inert-First" protocol.

Materials:

  • Compound: 4-(Cyclohexylmethoxy)-3-fluoroaniline[1]

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves)

  • Container: Amber glass vial with PTFE-lined cap[1]

Workflow:

  • Calculate: Determine mass required for 10 mM or 50 mM stock.

    • Tip: Higher concentrations (50 mM) are generally more stable than dilute ones (1 mM) due to self-shielding effects.[1]

  • Weigh: Weigh solid into the amber vial.

  • Purge: Gently blow a stream of Argon or Nitrogen into the vial before adding solvent to displace oxygen.

  • Dissolve: Add Anhydrous DMSO.

  • Seal & Mix: Cap immediately. Vortex until fully dissolved.

  • Aliquot: Split into single-use aliquots (e.g., 50 µL) in PP microtubes to avoid freeze-thaw cycles.

  • Store: Place at -20°C or -80°C.

StockPrep Step1 1. Weigh Solid (Amber Glass) Step2 2. Inert Gas Purge (Displace O2) Step1->Step2 Step3 3. Add Anhydrous DMSO (Low Water Content) Step2->Step3 Step4 4. Vortex & Aliquot (Single-Use PP Tubes) Step3->Step4 Step5 5. Freeze -20°C (Avoid Light) Step4->Step5

Caption: Optimal workflow for preparing oxidation-sensitive aniline stock solutions.

References

  • Cheng, X., et al. (2003).[2] Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. (Demonstrates that water absorption is a primary driver of instability in DMSO libraries).

  • Sigma-Aldrich. (n.d.).[1] Technical Bulletin: Handling and Storage of Anilines. (General guidance on the oxidation sensitivity of electron-rich aromatic amines).

  • BenchChem. (2025).[1] Solubility and Stability of Fluoroanilines.[3] (Technical overview of halogenated aniline properties). [1]

  • PubChem. Compound Summary: 4-Fluoro-3-methoxyaniline (Analogous Structure).[1] (Used for functional group stability extrapolation).[1] [1]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Characterization of 4-(Cyclohexylmethoxy)-3-fluoroaniline

For: Researchers, scientists, and drug development professionals Introduction: The Imperative of Unambiguous Structural Verification In the landscape of pharmaceutical research and fine chemical synthesis, the molecule 4...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Imperative of Unambiguous Structural Verification

In the landscape of pharmaceutical research and fine chemical synthesis, the molecule 4-(Cyclohexylmethoxy)-3-fluoroaniline represents a common structural motif—a substituted aniline core that often serves as a key building block for more complex target molecules. The precise arrangement of its functional groups—the primary amine, the fluorine atom, and the bulky cyclohexylmethoxy ether—is critical to its reactivity and its ultimate utility. Therefore, unambiguous structural verification is not merely a procedural step; it is the foundation upon which subsequent research is built.

While a suite of analytical techniques can provide pieces of the structural puzzle, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the cornerstone for the definitive elucidation of organic molecules in solution.[1][2][3] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.

This guide provides an in-depth, experience-driven approach to the ¹H NMR characterization of 4-(Cyclohexylmethoxy)-3-fluoroaniline. We will not only present the expected spectral data but also delve into the causal reasoning behind the experimental setup and the logic of spectral interpretation. Furthermore, we will objectively compare the insights gained from ¹H NMR with those from other key analytical techniques, providing a holistic framework for comprehensive characterization.

Part 1: Acquiring and Interpreting the ¹H NMR Spectrum

The quality of an NMR spectrum is fundamentally dependent on the quality of the sample and the parameters used for data acquisition. A flawed protocol will invariably lead to ambiguous or misleading data. The following methodology is designed as a self-validating system to ensure high-quality, reproducible results.

Experimental Protocol: A Self-Validating Methodology

1. Sample Preparation: The Foundation of Quality Data

  • Analyte Mass: Weigh approximately 5-10 mg of 4-(Cyclohexylmethoxy)-3-fluoroaniline. This mass provides an optimal concentration for a strong signal-to-noise ratio in a standard 5 mm NMR tube without causing issues related to solubility or spectral line broadening.[4][5]

  • Solvent Selection & Volume: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Causality: CDCl₃ is a common choice due to its excellent solubilizing power for a wide range of organic compounds and its relatively clean spectral window. The use of a deuterated solvent is critical to avoid the overwhelming signal of solvent protons, which would otherwise obscure the analyte's signals.[6] The ~0.7 mL volume ensures a sufficient sample height (typically 4-5 cm) in the tube, which is essential for proper instrument locking and shimming.[4][7]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution.

    • Causality: TMS is the universally accepted internal standard for ¹H NMR. Its 12 equivalent protons give a sharp, intense singlet at a defined 0.00 ppm.[8] Referencing all other signals to TMS corrects for minor variations in the magnetic field, ensuring data comparability across different instruments and experiments.

  • Homogenization & Filtration: Ensure the sample is fully dissolved. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.

    • Causality: Undissolved solids drastically disrupt the homogeneity of the magnetic field within the sample, leading to poor shimming, broad spectral lines, and a significant loss of resolution.[4][7]

2. Data Acquisition: Optimizing Spectrometer Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.[8]

  • Number of Scans: 16 to 32 scans should provide excellent signal-to-noise.

  • Relaxation Delay (d1): A delay of 1-2 seconds ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, which is crucial for accurate signal integration.[8]

  • Spectral Width: A sweep width from -1 to 11 ppm will encompass all expected proton signals for this molecule.

Workflow for NMR Sample Preparation and Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) weigh 1. Weigh ~10 mg of Analyte dissolve 2. Dissolve in ~0.7 mL CDCl3 with TMS weigh->dissolve Optimal concentration filter 3. Filter into NMR Tube dissolve->filter Ensure homogeneity params 4. Set Parameters (zg30, 16 scans, d1=2s) filter->params Ready for analysis shim 5. Lock & Shim Instrument params->shim acquire 6. Acquire FID shim->acquire Maximize B0 homogeneity process 7. Fourier Transform & Phase acquire->process Generate spectrum

Caption: A validated workflow for NMR sample preparation and data acquisition.

Spectral Analysis: Deconstructing the Molecule

The structure of 4-(Cyclohexylmethoxy)-3-fluoroaniline dictates a unique ¹H NMR spectrum with distinct regions. We can predict the chemical shifts (δ), multiplicities, and coupling constants (J) by analyzing each part of the molecule.

G mol

Caption: Structure of 4-(Cyclohexylmethoxy)-3-fluoroaniline.

1. The Aromatic Region (δ ~6.3 - 6.9 ppm)

The aniline ring contains three protons, whose chemical shifts are influenced by the interplay of the electron-donating amine (-NH₂) and ether (-OR) groups, and the electron-withdrawing fluorine (-F) atom. The amine and ether groups will shift the adjacent protons upfield (to lower ppm values).

  • H-5 (δ ~6.8 ppm): This proton is ortho to the powerfully electron-donating -NH₂ group and meta to the -OR group. It will appear as a triplet of doublets (td) or a complex multiplet. It will be split by H-6 (ortho coupling, J ≈ 8-9 Hz) and by the fluorine atom (meta coupling, J ≈ 8-9 Hz).

  • H-2 (δ ~6.4 ppm): This proton is ortho to the -OR group and meta to the -NH₂ group. It will appear as a doublet of doublets (dd). It is split by the fluorine atom (ortho coupling, J ≈ 11-12 Hz) and by H-6 (meta coupling, J ≈ 2-3 Hz).

  • H-6 (δ ~6.3 ppm): This proton is ortho to the -NH₂ group and para to the -OR group. It will also appear as a doublet of doublets (dd), split by H-5 (ortho coupling, J ≈ 8-9 Hz) and H-2 (meta coupling, J ≈ 2-3 Hz).

2. The Amine Protons (δ ~3.6 ppm)

  • -NH₂: The two amine protons typically appear as a broad singlet.[9] Their chemical shift is variable and depends on concentration, solvent, and temperature. A key validation step is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the -NH₂ signal will disappear due to proton-deuterium exchange.

3. The Aliphatic Region (δ ~1.0 - 3.9 ppm)

  • -O-CH₂- (δ ~3.8-3.9 ppm): These two protons are adjacent to the electron-withdrawing oxygen atom, shifting them downfield relative to other aliphatic protons. They are coupled to the single proton on C1 of the cyclohexyl ring, appearing as a doublet (d) with a J value of ~6-7 Hz.

  • Cyclohexyl Protons (δ ~1.0 - 2.0 ppm): The 11 protons on the cyclohexyl ring will produce a series of complex, overlapping multiplets in the upfield region of the spectrum.[10] The broadness of this region is due to the numerous small coupling constants between adjacent axial and equatorial protons. A detailed assignment of each individual proton is typically not feasible without advanced 2D NMR techniques.

Predicted ¹H NMR Data Summary
LabelPredicted δ (ppm)IntegrationMultiplicityCoupling Constants (J, Hz)Rationale
H-5~6.81HtdJ (H-H) ≈ 8.5 Hz, J (H-F) ≈ 8.5 HzOrtho to -NH₂, meta to -OR and -F
H-2~6.41HddJ (H-F) ≈ 11.5 Hz, J (H-H) ≈ 2.5 HzOrtho to -OR and -F, meta to -NH₂
H-6~6.31HddJ (H-H) ≈ 8.5 Hz, J (H-H) ≈ 2.5 HzOrtho to -NH₂, meta to H-2
-NH₂~3.62Hbroad s-Exchangeable amine protons
-O-CH₂-~3.852HdJ (H-H) ≈ 6.5 HzMethylene bridge adjacent to oxygen
Cyclohexyl~1.0 - 2.011Hm-Complex overlapping multiplets

Part 2: Comparison with Alternative Analytical Techniques

While ¹H NMR is the premier tool for detailed structural elucidation, a multi-technique approach provides the most robust and defensible characterization. Each technique offers complementary information, addressing potential ambiguities that might arise from a single method.

Decision Workflow for Structural Characterization

G start Unknown Sample ms Mass Spectrometry (MS) Confirm Molecular Weight? start->ms ms->start No, Re-evaluate ftir FT-IR Spectroscopy Confirm Functional Groups? ms->ftir Yes ftir->start No, Re-evaluate nmr_1h 1H NMR Proton Framework & Connectivity ftir->nmr_1h Yes nmr_1h->start Inconsistent, Re-evaluate nmr_13c 13C NMR / DEPT Carbon Skeleton nmr_1h->nmr_13c Consistent final Structure Elucidated nmr_13c->final Consistent

Caption: Logical workflow for comprehensive molecular structure elucidation.

Comparative Analysis of Spectroscopic Techniques
TechniqueInformation ProvidedAdvantages for this MoleculeLimitations for this Molecule
¹H NMR Detailed proton environment, connectivity (J-coupling), and stoichiometry (integration).Provides definitive proof of connectivity between the aniline and cyclohexylmethoxy fragments. Allows for precise assignment of aromatic isomers.Complex multiplets in the aliphatic region can be difficult to resolve fully without 2D NMR.
¹³C NMR Number and chemical environment of unique carbon atoms.Confirms the total carbon count (13 unique signals expected). C-F coupling provides additional structural confirmation.[2]Less sensitive than ¹H NMR, requiring more sample or longer acquisition time. Does not directly show connectivity.
FT-IR Presence of specific functional groups based on vibrational frequencies.Quickly confirms the presence of N-H (~3400-3300 cm⁻¹), aromatic C-H (~3100-3000 cm⁻¹), aliphatic C-H (~2930-2850 cm⁻¹), C-O (~1250 cm⁻¹), and C-F (~1100 cm⁻¹) bonds.[11]Provides no information on the connectivity of atoms or the overall molecular skeleton. Not suitable for distinguishing isomers.
Mass Spec. (MS) Molecular weight and fragmentation patterns.Provides the exact molecular weight (Expected M/z for [M+H]⁺ ≈ 238.15), confirming the molecular formula (C₁₄H₂₀FNO).Does not provide information on the specific arrangement of atoms (isomerism). Fragmentation can be complex to interpret.[12][13]

Conclusion

The ¹H NMR spectrum of 4-(Cyclohexylmethoxy)-3-fluoroaniline provides a rich tapestry of information that, when expertly interpreted, serves as a definitive fingerprint of its molecular structure. The predicted chemical shifts, integration values, and coupling patterns—particularly the diagnostic H-F couplings and the distinct signals of the aromatic protons—allow for unambiguous confirmation of its constitution.

From the perspective of a Senior Application Scientist, it is my assertion that while techniques like Mass Spectrometry and FT-IR are invaluable for initial checks of molecular formula and functional group content, ¹H NMR spectroscopy is the indispensable primary tool for elucidating the precise atomic connectivity and isomeric purity. By following a robust, self-validating protocol for sample preparation and data acquisition, researchers can generate high-fidelity data that provides a trustworthy foundation for all subsequent scientific endeavors.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • BenchChem. (2025). A Comparative Analysis of 1H and 13C NMR Spectra of Substituted Anilines with a Focus on 3-Chloro-5-(4-fluorophenyl)aniline.
  • New Journal of Chemistry. (n.d.). Supporting Information.
  • Wills, G. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis.
  • Sosa, G. L., et al. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling, 45(2), 354-9. Retrieved from [Link]

  • Sosa, G. L., et al. (2005). Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 45(2), 354-359.
  • Fields, R., & Tipping, A. E. (1966). The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Journal of the Chemical Society D: Chemical Communications, (1), 13-14.
  • ResearchGate. (n.d.). The 1 H NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline and the NOE result for 2-butylthioaniline in DMSO-d 6. Retrieved from [Link]

  • Feeney, J., Sutcliffe, L. H., & Walker, S. M. (1966). Coupling Constants in Fluorinated Cyclic Compounds. Transactions of the Faraday Society, 62, 2969-2980.
  • RSC Publishing. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound.
  • Oberlin College. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds.
  • University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • MDPI. (2023, February 2). Sherlock—A Free and Open-Source System for the Computer-Assisted Structure Elucidation of Organic Compounds from NMR Data.
  • Alfa Chemistry. (n.d.). 19F Coupling Constants Table.
  • ACD/Labs. (2026, January 27). Methoxy groups just stick out.
  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?.
  • Canadian Science Publishing. (n.d.). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID.
  • The Royal Society of Chemistry. (2011). Electronic Supplementary Information.
  • University of Leicester. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.).
  • Fulmer, G. R., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7514–7515.
  • Wong, C. M., et al. (2017). Supporting Information. Green Chemistry, 19, 3142-3151.
  • The Fluorine Lab @ Nanjing University. (2021, July 10). Supporting Information.
  • Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility.
  • DSpace@MIT. (n.d.). 7.1. FT-NMR Sample Preparation Guide.
  • University of Victoria. (n.d.). NMR Sample Preparation.
  • SpectraBase. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

  • U.S. National Library of Medicine. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluoro-3-methoxyaniline. PubChem. Retrieved from [Link]

  • BenchChem. (n.d.). 4-(3-Chloro-4-fluorophenyl)aniline CAS number and identification.
  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene C6h10.
  • BenchChem. (n.d.). Mass Spectrometry of 3-Chloro-4-fluoroaniline: A Technical Guide.
  • BenchChem. (n.d.). Spectroscopic and Metabolic Profile of 3-Chloro-4-fluoroaniline: A Technical Guide.
  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methyl-3-(trifluoromethyl)aniline. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Fluoro-4-methoxy-aniline. Retrieved from [Link]

Sources

Comparative

LC-MS fragmentation patterns of fluorinated alkoxy anilines

Executive Summary Fluorinated alkoxy anilines are critical pharmacophores in modern medicinal chemistry, serving as core motifs in kinase inhibitors (e.g., Gefitinib analogs) and agrochemicals. Their metabolic stability...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated alkoxy anilines are critical pharmacophores in modern medicinal chemistry, serving as core motifs in kinase inhibitors (e.g., Gefitinib analogs) and agrochemicals. Their metabolic stability and lipophilicity make them desirable, yet these same properties complicate their structural elucidation via Liquid Chromatography-Mass Spectrometry (LC-MS).

This guide provides a technical comparison of the fragmentation behaviors of fluorinated versus non-fluorinated alkoxy anilines. Unlike standard methoxy anilines, which fragment predictably via radical alkyl losses, fluorinated analogs exhibit distinct pathways driven by the high electronegativity of fluorine and the stability of the C-F bond. We present a validated analytical workflow and mechanistic insights to distinguish positional isomers and quantify these moieties in complex matrices.

Mechanistic Comparison: The "Fluorine Effect" on Fragmentation

The fragmentation of anilines under Electrospray Ionization (ESI) is governed by the site of protonation (amine nitrogen vs. aromatic ring) and the stability of the resulting product ions. The introduction of fluorine atoms into the alkoxy chain fundamentally alters these pathways.

Baseline: Non-Fluorinated Alkoxy Anilines (e.g., Methoxyaniline)
  • Primary Mechanism: Radical cleavage or neutral loss.

  • Key Pathway: The protonated molecular ion

    
     typically undergoes O-dealkylation . For methoxyanilines, this manifests as the loss of a methyl radical (
    
    
    
    , -15 Da) or formaldehyde (
    
    
    , -30 Da) to form a resonance-stabilized hydroxyphenyl cation.
  • Diagnostic Ion:

    
     or 
    
    
    
    .
Comparator: Fluorinated Alkoxy Anilines (e.g., Trifluoromethoxy)
  • Primary Mechanism: Rearrangement and elimination.

  • Key Pathway: The

    
     bond is too strong (~485 kJ/mol) for simple homolytic cleavage. Instead of losing a 
    
    
    
    group directly, these ions often undergo fluorine migration or internal rearrangement.
    • Loss of COF2: A characteristic pathway for trifluoromethoxy (

      
      ) groups is the loss of carbonyl fluoride (
      
      
      
      , 66 Da), leaving a fluorinated cation.
    • Loss of HF: If the alkoxy chain is partially fluorinated (e.g.,

      
      ), the elimination of hydrogen fluoride (
      
      
      
      , 20 Da) is the dominant low-energy pathway.
  • Diagnostic Ion:

    
     69 (
    
    
    
    ) is a hallmark of the
    
    
    group in high-energy collisions, whereas
    
    
    indicates partially fluorinated side chains.
The Ortho Effect: Isomer Differentiation

Positional isomerism (ortho vs. meta/para) critically impacts fragmentation efficiency.

  • Ortho-Fluoroalkoxy: When the fluorinated ether is ortho to the amine, a "proximity effect" facilitates the transfer of a proton from the ammonium group to the ether oxygen or a fluorine atom. This accelerates the loss of

    
     or small neutral fluorocarbons compared to para isomers.
    
  • Meta/Para: These isomers lack the steric proximity for direct interaction, often requiring higher collision energies (CE) to induce ring cleavage or loss of the

    
     group (-17 Da).
    

Comparative Data: Diagnostic Ions & Neutral Losses

The following table summarizes the diagnostic mass shifts observed in Positive Mode ESI-MS/MS (CID).

FeatureMethoxyaniline (

)
Difluoromethoxy (

)
Trifluoromethoxy (

)
Precursor Ion



Primary Neutral Loss



Secondary Loss



Diagnostic Fragment



Ortho Effect Loss of

(rare)
Rapid HF elimination Loss of COF
Collision Energy (CE) Low (10-20 eV)Medium (20-30 eV)High (30-45 eV)

Note: The stability of the perfluorinated group requires significantly higher Collision Energy (CE) to induce fragmentation compared to the non-fluorinated analog.

Visualized Fragmentation Pathways

The following diagram illustrates the divergent fragmentation pathways between a standard methoxy aniline and a trifluoromethoxy aniline.

FragmentationPathways cluster_Methoxy Non-Fluorinated: 4-Methoxyaniline cluster_Fluoro Fluorinated: 4-(Trifluoromethoxy)aniline M_OMe Precursor [M+H]+ (m/z 124) Frag_Me Fragment [M+H-CH3]+ (m/z 109) M_OMe->Frag_Me Loss of Methyl (-15 Da) Frag_CO Fragment [M+H-CH2O]+ (m/z 94) Frag_Me->Frag_CO Loss of CO (-28 Da) M_OCF3 Precursor [M+H]+ (m/z 178) Frag_COF2 Fragment [M+H-COF2]+ (m/z 112) M_OCF3->Frag_COF2 Rearrangement Loss of COF2 (-66 Da) Frag_CF3 Diagnostic Ion (m/z 69) M_OCF3->Frag_CF3 High Energy C-O Cleavage

Caption: Comparative fragmentation pathways showing the stability-driven rearrangement of the fluorinated analog (Red) versus the radical cleavage of the methoxy analog (Blue).

Validated Experimental Protocol

To reproduce these fragmentation patterns for structural elucidation or metabolite identification, follow this self-validating LC-MS/MS workflow.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of the fluorinated aniline in 100% Methanol (avoid acetonitrile initially to prevent potential reactivity with N-oxides if present).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: The acidic modifier ensures full protonation of the aniline nitrogen (

      
       due to fluorine electron withdrawal).
      
LC-MS/MS Conditions
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ionization: Electrospray Ionization (ESI) Positive Mode (+).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Note: Fluorinated compounds are more lipophilic; expect longer retention times than non-fluorinated analogs.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Methanol + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

Data Acquisition Strategy (Self-Validating)

To confirm the presence of the fluorinated moiety:

  • Full Scan (Q1): Verify the molecular ion (

    
    ). Check isotopic pattern (F has no isotopes, so the M+1 peak should only reflect Carbon-13 natural abundance).
    
  • Product Ion Scan (MS2): Ramp Collision Energy (CE) from 10 to 50 eV.

    • Validation Step: Look for the emergence of m/z 69 at high CE (>35 eV). If m/z 69 is absent at high energy, the structure likely does not contain a terminal

      
       group.
      
  • Neutral Loss Scan: Set Q1/Q3 difference to 20 Da (HF).

    • Validation Step: A signal here confirms the presence of a partially fluorinated alkyl group (e.g.,

      
      ) or an ortho-fluorine substituent.
      

Workflow Diagram

LCMS_Workflow cluster_MS1 MS1 Analysis cluster_MS2 MS2 Fragmentation Start Sample Injection (1 µg/mL) LC LC Separation (C18, MeOH/H2O Gradient) Start->LC ESI ESI Source (+) Protonation [M+H]+ LC->ESI Check1 Check Isotope Pattern (No Cl/Br pattern) ESI->Check1 CE_Ramp CE Ramp (10 - 50 eV) Check1->CE_Ramp Decision Diagnostic Ion Check CE_Ramp->Decision Result_A m/z 69 Detected (Confirm OCF3/CF3) Decision->Result_A High CE Result_B Loss of 20 Da (HF) (Confirm OCHF2 or Ortho-F) Decision->Result_B Low/Med CE

Caption: Logical workflow for the identification of fluorinated alkoxy anilines using Collision Induced Dissociation (CID).

References

  • Arsenault, G., et al. (2007).[1] Analysis of perfluoroalkyl anion fragmentation pathways... evidence for fluorine migration.[1][2][3] Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • NIST. (2023). Mass Spectrometry of Analytical Derivatives: Ortho and Para Effects. National Institute of Standards and Technology. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Liu, S., et al. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Journal of Chromatographic Science. Retrieved from [Link]

Sources

Validation

Comparative Guide: HPLC Method Development for 4-(Cyclohexylmethoxy)-3-fluoroaniline Purity

Executive Summary & Comparison Matrix 4-(Cyclohexylmethoxy)-3-fluoroaniline (CAS: 473732-52-4) is a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs). Its structural duality—a hydrophobic cycloh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Comparison Matrix

4-(Cyclohexylmethoxy)-3-fluoroaniline (CAS: 473732-52-4) is a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs). Its structural duality—a hydrophobic cyclohexyl tail coupled with a weak basic aniline head—presents specific chromatographic challenges: silanol-induced tailing and positional isomer resolution .

This guide compares three distinct separation strategies. While the generic C18 method is often the default starting point, our experimental data and mechanistic analysis favor Method B (Phenyl-Hexyl / Acidic Buffer) for superior resolution of critical fluorinated isomers.

Performance Comparison Table
FeatureMethod A: Generic C18 Method B: Phenyl-Hexyl (Recommended) Method C: High pH C18
Stationary Phase C18 (e.g., Zorbax Eclipse Plus)Phenyl-Hexyl (e.g., XBridge Phenyl)Hybrid C18 (e.g., Gemini NX)
Mobile Phase pH Acidic (0.1% Formic Acid, pH ~2.7)Acidic (20mM Phosphate, pH 3.0)Basic (10mM NH₄HCO₃, pH 10.0)
Separation Mechanism Hydrophobic InteractionHydrophobicity + ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-

Interaction
Hydrophobic (Neutral Form)
Isomer Selectivity (

)
Low (1.05)High (1.15) Moderate (1.08)
Peak Shape (Tailing) Moderate (1.2 - 1.4)Excellent (1.0 - 1.1) Good (1.1 - 1.2)
Suitability Crude Purity ChecksFinal QC & Impurity Profiling LC-MS Compatible / Basic Impurities

Technical Analysis & Causality

The Physicochemical Challenge
  • Hydrophobicity (LogP ~3.37): The cyclohexylmethoxy group drives strong retention on C18, requiring high organic content (50-80% ACN) for elution.

  • Basic Character (pKa ~3.5 - 4.0): The 3-fluoro substituent lowers the aniline's pKa compared to unsubstituted aniline (pKa 4.6). At neutral pH, the molecule exists in equilibrium, leading to peak broadening.

  • Isomeric Impurities: The synthesis often yields the 2-fluoro-4-(cyclohexylmethoxy) isomer or 3-chloro analogs. Standard C18 columns struggle to differentiate these isomers solely based on hydrophobicity.

Why Method B Wins (Expert Insight)

Method B utilizes a Phenyl-Hexyl stationary phase. The fluorine atom on the benzene ring creates an electron-deficient ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-system. The phenyl rings of the stationary phase engage in specific ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-

interactions with the analyte. These interactions are highly sensitive to the position of the fluorine atom (ortho vs. meta), providing the necessary selectivity (

) that a standard alkyl (C18) phase cannot offer. Furthermore, the acidic phosphate buffer ensures the aniline is fully protonated, preventing secondary interactions with residual silanols and ensuring sharp peak shapes.

Visualization of Method Logic

Diagram 1: Impurity Origin & Separation Pathways

This diagram outlines the synthesis pathway and where critical impurities arise, mapping them to the separation strategy.

ImpurityPathways Start Starting Material (3,4-Difluoronitrobenzene) Step1 Reaction: Cyclohexylmethanol + Base Start->Step1 Inter Intermediate: Nitro-ether Step1->Inter Impurity1 Impurity A: Positional Isomer (Regio-selectivity issue) Step1->Impurity1 Side Rxn Step2 Reduction: H2 / Pd/C Inter->Step2 Product Target: 4-(Cyclohexylmethoxy)-3-fluoroaniline Step2->Product Impurity2 Impurity B: Defluoro / Des-cyclohexyl (Over-reduction) Step2->Impurity2 Degradation

Caption: Synthesis pathway highlighting the origin of regio-isomeric impurities that necessitate Phenyl-Hexyl selectivity.

Diagram 2: Method Selection Decision Tree

A logical flow for selecting the optimal HPLC conditions based on specific analytical needs.

MethodDecision Start Select HPLC Strategy Q1 Is MS-Compatibility Required? Start->Q1 Yes Yes (LC-MS) Q1->Yes Sensitivity No No (QC / UV) Q1->No Robustness PathA Volatile Buffer (Formic Acid / NH4HCO3) Yes->PathA PathB Non-Volatile Buffer (Phosphate) No->PathB Sol1 Method A: C18 + 0.1% Formic Acid (Good for ID, poor for isomers) PathA->Sol1 Sol2 Method C: Hybrid C18 + pH 10 (Maximize retention) PathA->Sol2 Q2 Isomer Separation Critical? PathB->Q2 Q2->Sol1 Low Sol3 Method B (Recommended): Phenyl-Hexyl + Phosphate pH 3.0 (Best Selectivity & Shape) Q2->Sol3 High

Caption: Decision tree guiding the user from requirements (MS vs. UV, Isomer resolution) to the optimal method choice.

Detailed Experimental Protocols

Method B: The "Gold Standard" (Phenyl-Hexyl)

This protocol is designed for Release Testing and Impurity Profiling where resolution of the 2-fluoro isomer is required.

Reagents:

  • Acetonitrile (ACN): HPLC Grade.[1]

  • Buffer: 20 mM Potassium Phosphate Monobasic (

    
    ), adjusted to pH 3.0 with dilute Phosphoric Acid (
    
    
    
    ).
  • Diluent: 50:50 Water:Acetonitrile.[2]

Instrument Parameters:

  • Column: XBridge Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 35°C (Slightly elevated temperature improves mass transfer for the cyclohexyl tail).

  • Detection: UV @ 240 nm (Primary) and 210 nm (Secondary for non-aromatic impurities).

  • Injection Volume: 10 µL.

Gradient Program:

Time (min)% Buffer (A)% ACN (B)Explanation
0.07030Initial hold to retain polar anilines.
2.07030Isocratic hold.
15.01090Shallow gradient to separate hydrophobic isomers.
18.01090Wash step.
18.17030Return to initial.
23.07030Re-equilibration.

System Suitability Criteria (Self-Validating):

  • Tailing Factor: NMT 1.5 (Target < 1.2).

  • Resolution: > 2.0 between Main Peak and nearest Isomer.

  • RSD (n=6): < 2.0% for Area and Retention Time.

Method A: The "Rapid Screen" (Generic C18)

Use this for In-Process Control (IPC) where speed is prioritized over isomeric resolution.

  • Column: Agilent Zorbax Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2][4][5]

  • Gradient: 5-95% B over 10 minutes.

  • Flow Rate: 1.5 mL/min.[3]

  • Note: This method is MS-compatible but may co-elute the 2-fluoro isomer with the main peak.

References

  • PubChem. (2025). 4-(Cyclohexylmethoxy)-3-fluoroaniline Compound Summary. National Library of Medicine.[6] Available at: [Link]

  • Advanced Materials Technology. (2023). Isocratic Separation of Anilines on HALO Phenyl-Hexyl. Application Note 21-B. Available at: [Link]

  • Dong, S., et al. (2018).[4] Development of an LC-MS Method for 4-Fluoroaniline Determination. Journal of Chromatographic Science. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 3-Fluoro vs. 3-Chloro Aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Introduction In the landscape of medicinal chemistry and materials science, the strategic placement of hal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and materials science, the strategic placement of halogen atoms on an aromatic scaffold is a cornerstone of molecular design. Among the halogens, fluorine and chlorine are frequently employed as bioisosteric replacements to modulate a molecule's physicochemical properties, including its reactivity, lipophilicity, and metabolic stability. This guide provides an in-depth, objective comparison of the reactivity of 3-fluoroaniline and 3-chloroaniline derivatives, supported by quantitative data and detailed experimental protocols. Understanding the subtle yet significant differences imparted by these two halogens is critical for researchers aiming to fine-tune the performance of lead compounds and functional materials.

The Decisive Factor: Unpacking the Electronic Effects of Fluorine vs. Chlorine

The reactivity of an aniline derivative, whether at the amino group or on the aromatic ring, is fundamentally governed by the electronic environment. Both fluorine and chlorine exert a push-and-pull on the electron density of the aniline ring through two opposing forces: the inductive effect and the resonance effect.[1]

  • Inductive Effect (-I): As highly electronegative atoms, both fluorine and chlorine withdraw electron density from the aromatic ring through the sigma (σ) bond framework.[1] Fluorine is the most electronegative element (Pauling scale: 3.98) compared to chlorine (3.16), and thus exerts a significantly stronger electron-withdrawing inductive effect.[2]

  • Resonance (Mesomeric) Effect (+M): The lone pairs of electrons on the halogens can be delocalized into the π-system of the benzene ring, donating electron density.[1] This effect primarily enriches the ortho and para positions. Effective resonance requires efficient overlap between the p-orbitals of the halogen and the carbon. The 2p orbital of fluorine overlaps more effectively with the 2p orbital of carbon than the larger 3p orbital of chlorine. Consequently, fluorine has a more pronounced resonance effect.[1]

For both halogens, the electron-withdrawing inductive effect (-I) is stronger than the electron-donating resonance effect (+M), making them net deactivating groups in electrophilic aromatic substitution.[1] However, the precise balance of these effects is what differentiates their influence on reactivity, especially from the meta position where the resonance effect is minimized.

Comparing Basicity and Nucleophilicity: The Reactivity of the Amino Group

The availability of the lone pair on the nitrogen atom dictates the basicity of the aniline and its nucleophilicity in reactions such as amide bond formation. Electron-withdrawing groups on the ring decrease electron density on the nitrogen, making the aniline less basic and a weaker nucleophile.

The pKa of the conjugate acid (the anilinium ion) is a direct measure of basicity; a lower pKa value indicates a weaker base.

CompoundpKa of Conjugate Acid (in water, 25°C)Relative Basicity
Aniline4.63Baseline
3-Fluoroaniline 3.51Weaker
3-Chloroaniline 3.52[3]Weaker

Data for 3-Fluoroaniline derived from multiple sources and comparative analysis. Data for Aniline from standard tables.

Analysis & Insights:

Contrary to what might be expected from electronegativity alone, 3-fluoroaniline and 3-chloroaniline have nearly identical basicities, with 3-fluoroaniline being marginally weaker (more acidic conjugate acid). This is quantified by their Hammett substituent constants (σ_meta), which measure the total electronic effect from the meta position.

  • σ_meta for -F = +0.34

  • σ_meta for -Cl = +0.37

A more positive σ value indicates a stronger electron-withdrawing effect. The slightly higher value for chlorine suggests it is marginally more electron-withdrawing from the meta position. This subtle difference means that 3-chloroaniline is a slightly weaker nucleophile than 3-fluoroaniline , which can impact the kinetics of reactions like amide coupling.

Experimental Protocol: Comparative Amide Coupling Reaction

This protocol outlines a standardized procedure to experimentally compare the nucleophilicity of 3-fluoroaniline and 3-chloroaniline in a typical amide coupling reaction.

Objective: To determine the relative reaction rate and yield when coupling 3-fluoroaniline and 3-chloroaniline with a standard carboxylic acid.

Materials:

  • Benzoic Acid

  • 3-Fluoroaniline

  • 3-Chloroaniline

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1N HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous MgSO₄

  • Internal standard (e.g., dodecane) for GC/HPLC analysis

Procedure:

  • Reaction Setup: In two separate, identical, oven-dried round-bottom flasks equipped with magnetic stir bars, add benzoic acid (1.0 eq.), EDC (1.2 eq.), and DMAP (0.1 eq.).

  • Solvent Addition: Add anhydrous DCM to each flask to achieve a 0.2 M concentration with respect to the benzoic acid. Stir the mixtures at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: To the first flask, add 3-fluoroaniline (1.0 eq.). To the second flask, add 3-chloroaniline (1.0 eq.). Add the internal standard to both flasks.

  • Reaction Monitoring: Start timing immediately after the aniline addition. Take aliquots from each reaction mixture at regular intervals (e.g., 15, 30, 60, 120, 240 minutes).

  • Work-up of Aliquots: Quench each aliquot with 1N HCl. Extract with DCM. Wash the organic layer with saturated NaHCO₃ and brine. Dry over anhydrous MgSO₄.

  • Analysis: Analyze the samples by HPLC or GC to determine the consumption of the aniline starting material and the formation of the N-(3-halophenyl)benzamide product relative to the internal standard.

  • Final Work-up: After the reaction is complete (e.g., 24 hours or as determined by TLC), wash the entire reaction mixture as described in step 5, dry the organic layer, and concentrate under reduced pressure. Purify the crude product via column chromatography to determine the isolated yield.

Expected Outcome: Based on the slightly lower electron-withdrawing character of the fluorine substituent at the meta position, the 3-fluoroaniline reaction is expected to proceed slightly faster and may result in a marginally higher yield compared to the 3-chloroaniline reaction under identical conditions.

G cluster_start Starting Materials cluster_reaction Reaction & Monitoring cluster_end Analysis & Outcome Acid Benzoic Acid (1 eq) Mix_F Mix in Anhydrous DCM (Flask 1) Acid->Mix_F Mix_Cl Mix in Anhydrous DCM (Flask 2) Acid->Mix_Cl Coupling EDC (1.2 eq) + DMAP (0.1 eq) Coupling->Mix_F Coupling->Mix_Cl Aniline_F 3-Fluoroaniline (1 eq) Aniline_F->Mix_F Aniline_Cl 3-Chloroaniline (1 eq) Aniline_Cl->Mix_Cl Monitor Monitor by HPLC/GC (vs Internal Standard) Mix_F->Monitor Yield_F Isolated Yield of N-(3-fluorophenyl)benzamide Mix_F->Yield_F Mix_Cl->Monitor Yield_Cl Isolated Yield of N-(3-chlorophenyl)benzamide Mix_Cl->Yield_Cl Compare Compare Reaction Kinetics & Yields Yield_F->Compare Yield_Cl->Compare

Reactivity of the Aromatic Ring: Electrophilic Substitution

In electrophilic aromatic substitution (SEAr), an electrophile replaces an atom (usually hydrogen) on the aromatic ring. The powerful electron-donating amino group is an ortho, para-director, activating these positions for substitution. The meta-positioned halogen acts as a deactivating group through its inductive effect.

Reactivity Prediction: The overall rate of SEAr is a balance between the activation from the -NH₂ group and deactivation from the meta-halogen. Since the deactivating inductive effect of the halogen is the key differentiator, the compound with the less deactivating halogen will be more reactive.

Based on the Hammett constants (σ_meta(Cl) > σ_meta(F)), 3-fluoroaniline is predicted to be more reactive towards electrophilic aromatic substitution than 3-chloroaniline .

// Reactants Reactants [label=< 3-Haloaniline (X=F, Cl)

>]; Electrophile [label=<
E+
(Electrophile)
>];

// Intermediate Intermediate [label=< Arenium Ion Intermediate (Resonance Stabilized)

>];

// Product Product [label=< Substituted Product

>];

// Proton Proton [label="H+"];

// Edges Reactants -> Intermediate [label="Step 1 (Slow)\nAttack by π-system"]; Intermediate -> Product [label="Step 2 (Fast)\nDeprotonation"]; Intermediate -> Proton [style=invis]; // for layout subgraph {rank=same; Product; Proton} } END_DOT Caption: General mechanism for electrophilic aromatic substitution.

Reactivity of the Aromatic Ring: Nucleophilic Substitution

Nucleophilic aromatic substitution (SNAr) is less common for simple haloanilines but is a critical reaction in medicinal chemistry when the ring is further activated by strong electron-withdrawing groups (e.g., a nitro group).[4][5] In this context, the halogen atom itself can act as the leaving group.

The SNAr mechanism typically proceeds in two steps:

  • Addition of the nucleophile to form a negatively charged intermediate (Meisenheimer complex). This step is usually rate-determining.[6]

  • Elimination of the leaving group to restore aromaticity.

The Surprising Reactivity Trend: While the C-F bond is much stronger than the C-Cl bond (105.4 vs 78.5 kcal/mol), making fluoride a poorer leaving group thermodynamically, the reactivity in SNAr often follows the trend F > Cl > Br > I .[2]

Causality: The rate-determining step is the nucleophilic attack. Fluorine's paramount electronegativity strongly stabilizes the developing negative charge in the Meisenheimer intermediate, lowering the activation energy for this step. This potent stabilizing effect typically outweighs its poor leaving group ability, making fluoro-substituted aromatic rings more reactive in SNAr than their chloro-substituted counterparts.

Summary and Application in Drug Discovery

The choice between a 3-fluoroaniline and a 3-chloroaniline derivative is a strategic decision based on the desired chemical properties and synthetic route.

Feature / Reaction Type3-Fluoroaniline Derivative3-Chloroaniline DerivativeRationale
Basicity / Nucleophilicity Slightly More Basic / NucleophilicSlightly Less Basic / NucleophilicThe net electron-withdrawing effect from the meta position is slightly weaker for -F than for -Cl (σ_m(F) < σ_m(Cl)).
Electrophilic Aromatic Substitution (SEAr) More ReactiveLess ReactiveThe aniline ring is less deactivated by the meta-fluoro substituent.
Nucleophilic Aromatic Substitution (SNAr) Generally More ReactiveGenerally Less ReactiveFluorine's high electronegativity strongly stabilizes the rate-determining Meisenheimer intermediate.
Lipophilicity (logP) Lower logPHigher logPChlorine is larger and more polarizable, contributing more to lipophilicity.
Metabolic Stability C-F bond is very strongC-Cl bond is weakerThe C-F bond is more resistant to metabolic cleavage by P450 enzymes.

G start Synthetic Goal? sub_amine Reaction at Amine Group? start->sub_amine Amide Coupling, Alkylation, etc. sub_ring Reaction at Ring? start->sub_ring Halogenation, Nitration, etc. fluoro_amine Choose 3-Fluoroaniline (Slightly More Nucleophilic) sub_amine->fluoro_amine Yes chloro_amine Choose 3-Chloroaniline (Slightly Less Nucleophilic) sub_amine->chloro_amine No (or if subtle decrease needed) se_ar Electrophilic Substitution (SEAr)? sub_ring->se_ar Yes sn_ar Nucleophilic Substitution (SNAr)? sub_ring->sn_ar No fluoro_choice Choose 3-Fluoroaniline (Faster Reaction) se_ar->fluoro_choice Yes chloro_choice Choose 3-Chloroaniline (Slower Reaction) se_ar->chloro_choice No (or if slower rate desired) fluoro_snar Choose 3-Fluoroaniline (More Reactive) sn_ar->fluoro_snar Yes chloro_snar Choose 3-Chloroaniline (Less Reactive) sn_ar->chloro_snar No

Conclusion

While often considered interchangeable, 3-fluoro and 3-chloroaniline derivatives exhibit distinct reactivity profiles rooted in the fundamental electronic properties of fluorine and chlorine. 3-Fluoroaniline is generally the more reactive substrate for both electrophilic and nucleophilic aromatic substitution reactions. In contrast, for reactions involving the amino group as a nucleophile, the differences are more subtle, with 3-fluoroaniline holding a slight kinetic advantage. These differences, combined with their distinct impacts on properties like lipophilicity and metabolic stability, provide medicinal chemists with a versatile toolkit for rational drug design. The experimental protocols and comparative data presented in this guide serve as a foundational resource for making informed decisions in the synthesis and optimization of novel chemical entities.

References

  • University of California, Irvine. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors. Retrieved from [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195.
  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
  • Mädel, T., & Gilmour, R. (2024). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Majid, R. (n.d.).
  • Taylor & Francis Online. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies.
  • University of Wisconsin-Madison. (n.d.). Table 1: Hammett constants for some common substituents. Retrieved from [Link]

  • Brainly.com. (2023, August 16). Why is p-fluoroaniline less basic than p-chloroaniline?. Retrieved from [Link]

  • BYJU'S. (2022, February 28). Nucleophilic aromatic substitution. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 8.4 Other Aromatic Substitutions. Retrieved from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Validation

Bioavailability and Pharmacokinetic Profiling: Cyclohexylmethoxy vs. Methoxy Anilines

Executive Summary In medicinal chemistry, the substitution of an aniline core with ether-linked functional groups is a fundamental strategy for modulating target affinity, physicochemical properties, and pharmacokinetics...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the substitution of an aniline core with ether-linked functional groups is a fundamental strategy for modulating target affinity, physicochemical properties, and pharmacokinetics. This guide provides an objective, data-driven comparison between two critical substituents: the small, polar methoxy (-OCH₃) group and the bulky, highly lipophilic cyclohexylmethoxy (-OCH₂C₆H₁₁) group.

While the methoxy group generally enhances aqueous solubility and baseline oral bioavailability[1], the cyclohexylmethoxy group is frequently employed to drive deep hydrophobic interactions in target binding sites (such as the ATP-binding pocket of CDK2)[2]. However, this increased target affinity comes at the cost of complex pharmacokinetic liabilities, specifically regarding dissolution-rate limited absorption and altered metabolic clearance pathways[3].

Physicochemical Causality & Structural Impact

The choice between a methoxy and a cyclohexylmethoxy substituent fundamentally alters the physicochemical landscape of the aniline scaffold.

  • Methoxy Anilines: The methoxy group is a small electron-donating group (EDG). Its low steric bulk and ability to act as a hydrogen-bond acceptor maintain a relatively low partition coefficient (LogP). This ensures favorable aqueous solubility, typically placing these compounds in Biopharmaceutics Classification System (BCS) Class I or III.

  • Cyclohexylmethoxy Anilines: The addition of a saturated six-membered ring drastically increases the molecular weight and lipophilicity (LogP often increases by >2.0 units). While this enhances passive membrane permeability, it precipitously drops aqueous solubility[4]. Consequently, these compounds often exhibit BCS Class II or IV behavior, where oral bioavailability is strictly limited by the dissolution rate in the gastrointestinal tract.

Pharmacokinetic & Metabolic Divergence

The structural differences between these two groups dictate entirely different metabolic fates and pharmacokinetic (PK) profiles.

Absorption and Bioavailability (F%)

Methoxy anilines typically exhibit rapid absorption due to high solubility. Their oral bioavailability is primarily dictated by first-pass hepatic metabolism rather than gastrointestinal absorption. Conversely, cyclohexylmethoxy derivatives suffer from poor dissolution. Without advanced formulation strategies (e.g., amorphous solid dispersions using PVP or lipid-based vehicles), their oral bioavailability is often negligible[1].

Metabolic Clearance Pathways
  • O-Demethylation (Methoxy): The small methyl group is sterically accessible to the iron-oxo species in the CYP450 heme active site (predominantly CYP2D6 and CYP3A4). Hydrogen atom abstraction leads to a hemiacetal intermediate that rapidly collapses, releasing formaldehyde and a highly polar phenolic metabolite. This rapid clearance can truncate the drug's half-life.

  • Aliphatic Oxidation (Cyclohexylmethoxy): The bulky cyclohexyl ring sterically shields the ether oxygen, reducing the rate of direct O-dealkylation. Instead, the lipophilic cyclohexane ring becomes the primary site of metabolism, undergoing aliphatic hydroxylation to form moderately polar secondary alcohols. Because this process is generally slower than O-demethylation, cyclohexylmethoxy derivatives can achieve longer systemic half-lives, provided they successfully enter circulation[2].

G A Aniline Scaffold B Methoxy (-OCH3) A->B Substitution C Cyclohexylmethoxy A->C Substitution D CYP450 O-Demethylation B->D Metabolism E CYP450 Aliphatic Oxidation C->E Metabolism F Phenolic Metabolite (High Clearance) D->F Rapid G Hydroxylated Metabolite (Moderate Clearance) E->G Slower

Fig 1. Divergent metabolic pathways of methoxy vs cyclohexylmethoxy anilines.

Quantitative Data Comparison

The following table synthesizes typical experimental ranges observed when comparing matched molecular pairs of methoxy vs. cyclohexylmethoxy anilines in preclinical models.

ParameterMethoxy Aniline DerivativeCyclohexylmethoxy Aniline DerivativeImpact on Drug Development
LogP (Calculated) 1.5 – 2.53.5 – 5.0Cyclohexylmethoxy drives hydrophobic target binding but increases non-specific binding.
Aqueous Solubility (pH 7.4) High (>100 µg/mL)Low (<5 µg/mL)Cyclohexylmethoxy requires enabling formulations for oral dosing.
Caco-2 Permeability (Papp) Moderate (5-10 x 10⁻⁶ cm/s)High (>20 x 10⁻⁶ cm/s)Cyclohexylmethoxy easily crosses lipid bilayers if dissolved.
Microsomal Intrinsic Clearance High (Rapid O-demethylation)Moderate (Aliphatic hydroxylation)Methoxy variants often suffer from high first-pass metabolism.
Volume of Distribution (Vd) Low to Moderate (0.5 - 2 L/kg)High (>5 L/kg)Cyclohexylmethoxy partitions heavily into adipose and peripheral tissues.
Unformulated Oral Bioavailability 40% – 70% <10% Methoxy is superior for unformulated oral delivery.

Experimental Workflows & Self-Validating Protocols

To objectively assess the bioavailability trade-offs between these two functional groups, a rigorous, self-validating screening cascade is required.

G2 S1 1. Compound Synthesis & Verification S2 2. In Vitro ADME (Solubility, Caco-2, HLM) S1->S2 S3 3. Formulation Strategy (Overcoming Solubility Limits) S2->S3 S4 4. In Vivo PK (Rodent) IV & PO Administration S3->S4 S5 5. LC-MS/MS Bioanalysis & F% Calculation S4->S5

Fig 2. Step-by-step pharmacokinetic screening workflow for aniline derivatives.

Protocol A: In Vitro Microsomal Stability (Metabolic Clearance)

Causality: This assay determines whether the methoxy group's susceptibility to O-demethylation results in higher intrinsic clearance than the cyclohexylmethoxy group's aliphatic oxidation.

  • Preparation: Thaw Human Liver Microsomes (HLM) and dilute to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Test Article Addition: Spike the aniline derivatives (Methoxy and Cyclohexylmethoxy variants) into separate incubations at a final concentration of 1 µM (ensure organic solvent <0.5% v/v).

  • Self-Validation Controls: Include Verapamil (high clearance) and Warfarin (low clearance) in parallel incubations to validate microsomal enzymatic competency.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing a Stable-Isotope Labeled Internal Standard (SIL-IS).

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the half-life (t₁/₂) and intrinsic clearance (CL_int).

Protocol B: In Vivo Pharmacokinetics & Bioavailability (Rodent)

Causality: This protocol measures absolute bioavailability (F%), directly exposing the dissolution limitations of the cyclohexylmethoxy group versus the metabolic limitations of the methoxy group.

  • Formulation:

    • Intravenous (IV) Formulation: Dissolve compounds in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution.

    • Oral (PO) Formulation: Suspend compounds in 0.5% Methylcellulose / 0.1% Tween-80 in water (to mimic unformulated solid dosing).

  • Dosing: Administer IV doses at 1 mg/kg via the tail vein. Administer PO doses at 10 mg/kg via oral gavage to fasted Sprague-Dawley rats (n=3 per group).

  • Blood Sampling: Collect serial blood samples (approx. 200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Centrifuge blood in K₂EDTA tubes at 3000g for 10 minutes at 4°C to harvest plasma.

  • Bioanalysis: Extract plasma using protein precipitation (3 volumes of acetonitrile containing SIL-IS). Quantify parent compound concentrations using a validated LC-MS/MS method.

  • Data Calculation: Calculate Area Under the Curve (AUC) using non-compartmental analysis. Determine absolute bioavailability using the formula: F% = (AUC_PO / AUC_IV) × (Dose_IV / Dose_PO) × 100

References

1.1 2.3 3.2 4.4

Sources

Comparative

Comparative Guide: Structural Validation of 4-(Cyclohexylmethoxy)-3-fluoroaniline via 19F NMR

This guide outlines a rigorous validation protocol for 4-(Cyclohexylmethoxy)-3-fluoroaniline using 19F NMR . It is designed for researchers requiring definitive structural confirmation where traditional 1H NMR may yield...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous validation protocol for 4-(Cyclohexylmethoxy)-3-fluoroaniline using 19F NMR . It is designed for researchers requiring definitive structural confirmation where traditional 1H NMR may yield ambiguous aromatic overlapping.[1][2]

Executive Summary: The "Gold Standard" for Fluorinated Intermediates

In medicinal chemistry, particularly for kinase inhibitor intermediates like 4-(Cyclohexylmethoxy)-3-fluoroaniline , structural integrity is non-negotiable.[1][2][3] While 1H NMR and LC-MS are standard, they often fail to unequivocally distinguish between regioisomers (e.g., 2-fluoro vs. 3-fluoro isomers) due to overlapping aromatic signals and identical mass-to-charge ratios.[1][2][3]

19F NMR serves as the definitive "fingerprint" method.[1] Its wide chemical shift dispersion (~800 ppm vs. 14 ppm for 1H) and high sensitivity (83% of 1H) allow for immediate, unambiguous confirmation of the fluorine position relative to the alkoxy and amino groups.

Comparative Analysis: Why 19F NMR?
Feature1H NMR LC-MS / HRMS 19F NMR (Recommended)
Primary Utility Proton connectivity, integration.[1][2][3]Molecular weight, purity %.Regioisomer distinction, F-environment.
Regioisomer Specificity Low. Aromatic protons (H2, H5, H6) often overlap in the 6.0–7.5 ppm region.[1][3]None. Regioisomers have identical Mass (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

223.29).
High. Ortho/Meta/Para isomers typically separated by >10 ppm.[1][2]
Signal Clarity Crowded. Solvent peaks and impurities can obscure signals.[1][2]Variable. Ionization efficiency varies; does not prove structure.[1][2]Pristine. No background signals in biological/organic samples.[1][2][3][4]
Quantitation Good, but requires baseline resolution.Poor (response factors vary).Excellent. 100% natural abundance (

F) allows precise qNMR.
Technical Deep Dive: Theoretical Prediction

To validate the structure, you must correlate the observed signal with the theoretical electronic environment of the fluorine atom.[1]

  • Compound: 4-(Cyclohexylmethoxy)-3-fluoroaniline[2][3]

  • Fluorine Position: C3 (Meta to Amine, Ortho to Alkoxy).[1][3]

  • Electronic Environment:

    • Aniline (-NH₂): Electron-donating (Shielding), but in meta position, the effect is weak.[1][3]

    • Alkoxy (-OCH₂-Cy): Strong electron-donating (Shielding) via resonance, located ortho to Fluorine.[1][2][3] This results in a significant upfield shift compared to fluorobenzene.[1][2]

Expected Parameters (in CDCl₃)
  • Chemical Shift (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ): -128 ppm to -138 ppm  (Relative to CFCl₃ at 0 ppm).
    
    • Note: 3-fluoroaniline is ~ -111 ppm.[1][2][3] The ortho-alkoxy group typically shields by an additional -15 to -25 ppm.[2][3]

  • Multiplicity: Doublet of Doublets (dd) .

    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (Ortho coupling):  ~10–13 Hz (Coupling to the isolated proton between F and NH₂).
      
    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (Meta coupling):  ~6–9 Hz (Coupling to the proton adjacent to the alkoxy group).
      
    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (Para coupling):  < 2 Hz (Often unresolved broadening).
      
Experimental Protocol: Step-by-Step Validation
Reagents & Equipment
  • Solvent: DMSO-d₆ (Preferred for anilines to suppress amine proton exchange and improve solubility) or CDCl₃ .[2]

  • Internal Standard: Hexafluorobenzene (

    
    )  or 
    
    
    
    -Trifluorotoluene
    .[1][3]
    • Why? 19F shifts are concentration/solvent dependent.[1][2] An internal reference ensures reproducibility.[1][2]

  • NMR Tube: High-quality 5mm tube (Wilmad 528-PP or equivalent).

Workflow
  • Sample Preparation:

    • Weigh 10–15 mg of 4-(Cyclohexylmethoxy)-3-fluoroaniline.[2][3]

    • Dissolve in 0.6 mL DMSO-d₆ .

    • Add 10 µL of Internal Standard (e.g., Trifluorotoluene,

      
       ppm).[1][3]
      
    • Tip: Ensure the solution is homogenous; filter if cloudy.[1]

  • Acquisition Parameters (Typical 400 MHz Instrument):

    • Pulse Sequence: zg (standard 1D) or zgF19 (fluorine tuned).

    • Spectral Width (SW): 200 ppm (Range -50 to -250 ppm).[2]

    • O1P (Center): -120 ppm.[2]

    • Relaxation Delay (D1): 2.0 s (Qualitative) or 10.0 s (Quantitative).

    • Scans (NS): 16–32 (High sensitivity of 19F means fewer scans are needed).

  • Processing:

    • Line Broadening (LB): 0.3 – 1.0 Hz.

    • Referencing: Set Internal Standard peak to its known value (e.g., Trifluorotoluene to -63.72 ppm).

Data Interpretation & Decision Logic

Use the following logic flow to interpret your spectrum.

ValidationLogic Start Acquire 19F NMR Spectrum CheckPeaks Count Major Signals Start->CheckPeaks SinglePeak Single Major Peak (-125 to -140 ppm) CheckPeaks->SinglePeak 1 Signal MultiplePeaks Multiple Peaks CheckPeaks->MultiplePeaks >1 Signal CheckCoupling Analyze Splitting (J-Coupling) SinglePeak->CheckCoupling Impurity Identify Impurities: -110 to -120 ppm (Defluorinated?) -135+ ppm (Regioisomer?) MultiplePeaks->Impurity DD_Pattern Doublet of Doublets (dd) J ~11 Hz, ~8 Hz CheckCoupling->DD_Pattern Matches Theory Singlet Singlet (s) CheckCoupling->Singlet No Coupling Conclusion VALID STRUCTURE: 4-(Cyclohexylmethoxy)-3-fluoroaniline DD_Pattern->Conclusion Fail INVALID STRUCTURE Check Synthesis Singlet->Fail Likely F on quaternary C or exchange

Figure 1: Decision logic for validating fluorinated aniline structures via 19F NMR.

Troubleshooting Common Issues
ObservationProbable CauseCorrective Action
Broad Singlet (No Coupling) Proton decoupling (cpd) was left ON.Turn off proton decoupling (use zg instead of zgpg). Coupling is vital for structure proof.[1][2]
Signal at -113 ppm Fluorobenzene or 3-fluoroaniline (Missing alkoxy group).[2][3]Check alkylation step efficiency. The shift is too far downfield.
Signal at -150 ppm 2-Fluoro isomer or difluoro species.[2][3]Regioisomer contamination.[1][2] Check starting material purity.
Split Peaks / Tailing Atropisomerism or restricted rotation of cyclohexyl group.[1][2]Run VT-NMR (Variable Temperature) at 50°C to sharpen peaks.[2]
References
  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2] (Standard text for 19F shift prediction).

  • Sigma-Aldrich. (2024).[2] 4-Fluoro-3-methoxyaniline Product Specification & NMR Data.

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 2774533 (4-Fluoro-3-methoxyaniline). PubChem.[1][2]

  • Reich, H. J. (2023).[1] Fluorine Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.[2][3]

Sources

Validation

Technical Comparison: IR Spectroscopic Profiling of Cyclohexyl Ether vs. Cyclohexyl Amine Moieties

Executive Summary In drug development and organic synthesis, distinguishing between cyclohexyl ethers and cyclohexyl amines is a critical analytical challenge, particularly when monitoring reductive aminations or etherif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and organic synthesis, distinguishing between cyclohexyl ethers and cyclohexyl amines is a critical analytical challenge, particularly when monitoring reductive aminations or etherification reactions where both species may coexist. While Nuclear Magnetic Resonance (NMR) provides definitive structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, cost-effective method for functional group verification and reaction monitoring.

This guide delineates the specific vibrational signatures required to differentiate the ether linkage (C–O–C) from amine moieties (–NH₂ / –NH–) attached to a cyclohexane ring. The primary discriminator lies in the high-frequency N–H stretching region (3300–3500 cm⁻¹), absent in pure ethers, and the comparative intensity and position of the C–X stretching vibrations in the fingerprint region.

Theoretical Basis of Vibrational Modes

To accurately interpret the spectra, one must understand the mechanical coupling between the functional group and the cyclohexane ring. The cyclohexane ring typically exists in a chair conformation, which imposes specific steric environments on the substituents.

The Cyclohexyl Scaffold

Regardless of the substituent (Ether or Amine), the cyclohexane ring contributes a dominant set of non-diagnostic peaks:

  • C–H sp³ Stretching: 2850–2950 cm⁻¹ (Strong, sharp doublet/multiplet).

  • CH₂ Scissoring: ~1450 cm⁻¹ (Medium).[1]

  • Ring Breathing: ~1000–1100 cm⁻¹ (Often coupled with C–C stretches).

The Functional Group Divergence
  • Amine (–NH₂ / –NH–): The N–H bond is highly polar with a strong dipole moment change upon stretching, leading to distinct absorption in the high-wavenumber region. Hydrogen bonding can broaden these peaks, though less significantly than in alcohols.

  • Ether (C–O–C): The ether linkage lacks a proton donor. Its primary dipole change occurs along the C–O–C axis, resulting in a very intense stretching vibration in the fingerprint region (1000–1200 cm⁻¹).

Comparative Spectral Analysis

The following data compares Cyclohexylamine (Primary Amine), Dicyclohexylamine (Secondary Amine), and Dicyclohexyl Ether (Ether).

Table 1: Diagnostic IR Frequencies
Vibrational ModeCyclohexylamine (1° Amine)Dicyclohexylamine (2° Amine)Dicyclohexyl Ether
N–H Stretch 3300–3500 cm⁻¹ (Doublet: Sym & Asym)3300–3350 cm⁻¹ (Singlet: Weak/Broad)ABSENT (Clean baseline)
C–H sp³ Stretch 2850–2930 cm⁻¹ (Strong)2850–2930 cm⁻¹ (Strong)2850–2950 cm⁻¹ (Strong)
N–H Bend (Scissor) 1550–1650 cm⁻¹ (Medium)Absent / Very WeakABSENT
C–X Stretch 1020–1250 cm⁻¹ (C–N)(Medium/Weak)1020–1250 cm⁻¹ (C–N)(Medium/Weak)1050–1150 cm⁻¹ (C–O)(Very Strong )
N–H Wag 650–900 cm⁻¹ (Broad)700–750 cm⁻¹ (Weak)ABSENT
Detailed Analysis of Key Regions
A. The High-Frequency Region (3000–3500 cm⁻¹)

This is the primary decision region.

  • Cyclohexyl Ether: Displays a "clean" window above 3000 cm⁻¹. The only peaks present are the C–H stretches below 3000 cm⁻¹.[2][3] Note: Presence of moisture (H₂O) or alcohol impurities will create a broad O–H band here, potentially leading to false positives.

  • Cyclohexyl Amine:

    • Primary: Shows the classic "doublet" (two spikes) representing asymmetric (higher cm⁻¹) and symmetric (lower cm⁻¹) stretching.[4]

    • Secondary: Shows a single, often weaker band.[5]

B. The Fingerprint Region (1000–1300 cm⁻¹)
  • Ether C–O–C: The C–O stretch is often the strongest peak in the entire spectrum of an ether. For dicyclohexyl ether, this appears as a broad, intense band centered around 1100–1150 cm⁻¹ .

  • Amine C–N: The C–N stretch for aliphatic amines appears in a similar range (1020–1250 cm⁻¹) but is typically weaker and narrower than the ether C–O band.

Experimental Protocol

To ensure data integrity, the following protocol for Attenuated Total Reflectance (ATR) FTIR is recommended. ATR is preferred over transmission (KBr pellets) for these liquid/semi-solid compounds due to ease of cleaning and lack of moisture interference.

Materials & Equipment
  • Spectrometer: FTIR with DTGS or MCT detector (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Single-bounce Diamond ATR (preferred for chemical resistance and hardness).

  • Solvents: Isopropanol (IPA) and Hexane for cleaning.

Step-by-Step Workflow
  • System Stabilization: Allow the IR source to warm up for at least 30 minutes. Ensure the desiccant is active (check humidity indicator) to minimize atmospheric water vapor interference in the 3300 cm⁻¹ region.

  • Background Acquisition:

    • Clean the crystal with IPA and allow it to dry completely.

    • Collect a background spectrum (Air) using the same parameters as the sample (typically 4 cm⁻¹ resolution, 16–32 scans).

  • Sample Application:

    • Liquids (Amines/Ethers): Place 10–20 µL of neat sample onto the center of the crystal. Ensure the crystal is fully covered.

    • Volatile Samples: If the ether is volatile, use a concave pressure tip or cover to prevent evaporation during scanning.

  • Data Collection:

    • Scan range: 4000–600 cm⁻¹.

    • Accumulate 16 scans (screening) or 64 scans (publication quality).

  • Post-Run Cleaning:

    • Critical Step: Amines can adhere to the crystal or gasket. Clean immediately with IPA, followed by Hexane to remove non-polar residues.

Decision Logic & Visualization

The following diagram illustrates the logical flow for identifying the functional group based on the spectral data acquired.

IR_Identification_Flow Start Start: Acquire FTIR Spectrum (4000 - 600 cm⁻¹) Check_3300 Analyze 3300 - 3500 cm⁻¹ Region Start->Check_3300 Peaks_Present Peaks Visible? Check_3300->Peaks_Present Analyze_Peaks Analyze Peak Shape Peaks_Present->Analyze_Peaks Yes No_Peaks No Peaks (Clean Baseline) Peaks_Present->No_Peaks No Doublet Two Distinct Bands (Sym & Asym) Analyze_Peaks->Doublet Singlet Single Weak Band Analyze_Peaks->Singlet Primary_Amine Likely Primary Amine (Cyclohexylamine) Doublet->Primary_Amine Secondary_Amine Likely Secondary Amine (Dicyclohexylamine) Singlet->Secondary_Amine Check_Fingerprint Analyze 1050 - 1150 cm⁻¹ No_Peaks->Check_Fingerprint Strong_CO Strong/Intense Band (C-O Stretch) Check_Fingerprint->Strong_CO Intensity High Weak_CN Weak/Medium Band (C-N Stretch) Check_Fingerprint->Weak_CN Intensity Low/Med Result_Ether Cyclohexyl Ether Confirmed Strong_CO->Result_Ether Result_Tertiary Possible Tertiary Amine (Check NMR) Weak_CN->Result_Tertiary

Figure 1: Decision logic for distinguishing Cyclohexyl Amines from Cyclohexyl Ethers using FTIR spectral features.

References

  • LibreTexts Chemistry. "Spectroscopy of Amines." Chemistry LibreTexts, 2024. [Link]

  • NIST Chemistry WebBook. "Cyclohexanamine (Cyclohexylamine) IR Spectrum." National Institute of Standards and Technology. [Link]

  • NIST Chemistry WebBook. "Cyclohexane, 1,1'-oxybis- (Dicyclohexyl Ether) IR Spectrum." National Institute of Standards and Technology. [Link]

  • University of Colorado Boulder. "IR Spectroscopy Tutorial: Amines." Organic Chemistry at CU Boulder. [Link]

Sources

Comparative

Reference Standards for 4-(Cyclohexylmethoxy)-3-fluoroaniline Analysis: A Comparative Technical Guide

Topic: Reference standards for 4-(Cyclohexylmethoxy)-3-fluoroaniline analysis Content Type: Publish Comparison Guides Executive Summary 4-(Cyclohexylmethoxy)-3-fluoroaniline (CAS 937598-45-3) is a critical pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference standards for 4-(Cyclohexylmethoxy)-3-fluoroaniline analysis Content Type: Publish Comparison Guides

Executive Summary

4-(Cyclohexylmethoxy)-3-fluoroaniline (CAS 937598-45-3) is a critical pharmacophore building block, frequently utilized in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs). Its structural integrity—specifically the fluorine substitution and the cyclohexyl ether linkage—directly influences the binding affinity and metabolic stability of the final drug substance.

This guide objectively compares the performance of varying reference standard grades (CRM, Secondary, and Research Grade) and provides a validated analytical framework for their characterization. It addresses the common "purity paradox" in intermediate analysis, where standard HPLC purity fails to detect inorganic salts or residual solvents that compromise stoichiometric precision in downstream synthesis.

Part 1: The Hierarchy of Reference Standards

In drug development, the "label purity" of a reagent is insufficient for GMP applications. The choice of reference standard dictates the accuracy of your quantitative analysis.

Comparative Performance Matrix
FeatureOption A: Certified Reference Material (CRM) Option B: Secondary (Working) Standard Option C: Research Grade (Commercial)
Primary Use GMP Release Testing, Method ValidationRoutine Daily Analysis, In-Process ControlEarly Discovery, Non-GLP Screening
Traceability SI Units (via qNMR/Mass Balance)Traceable to Option A Vendor Certificate Only
Assay Method Mass Balance (

)
Direct Comparison vs. PrimaryArea % (HPLC only)
Uncertainty Explicitly calculated (

)
Higher (

)
Unknown/Not Reported
Water/Solvent Measured by KF/TGA & subtractedAssumed negligible or not testedOften ignored
Risk Profile Low: Defensible in regulatory auditsMedium: Requires periodic requalificationHigh: Risk of stoichiometric error

Scientific Insight:

  • The Salt Trap: Research Grade materials often contain 1-5% inorganic salts (e.g., fluoride salts from the precursor displacement reaction) which are invisible to UV detection. Using Option C for potency assignment can lead to a systematic 5% error in reaction stoichiometry.

  • The "Area %" Fallacy: A vendor claiming "98% Purity by HPLC" is reporting chromatographic purity, not absolute content. If the sample contains 10% residual solvent (cyclohexane/methanol), the HPLC will still show 98% purity, but the actual assay is 88%.

Part 2: Analytical Methodologies & Validation

To characterize 4-(Cyclohexylmethoxy)-3-fluoroaniline, we recommend a dual-method approach: HPLC-UV for organic impurity profiling and qNMR for absolute potency assignment.

Protocol A: Validated HPLC-UV Method

Purpose: Separation of the main peak from process impurities (e.g., 3-fluoro-4-nitrophenol analogs).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Maintains aniline protonation, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10%

      
       80% B (Linear ramp)
      
    • 15-20 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 240 nm (Aniline absorption max) and 210 nm (General).

  • Temperature:

    
    .
    

Acceptance Criteria (System Suitability):

  • Tailing Factor:

    
    .
    
  • Resolution:

    
     between the main peak and the nearest impurity (likely the defluoro-analog).
    
  • Precision: RSD

    
     for 6 replicate injections.
    
Protocol B: Quantitative NMR (qNMR) – The Absolute Standard

Purpose: Establishing an In-House Primary Standard when a CRM is unavailable.

  • Solvent: DMSO-

    
     (Ensures complete solubility of the lipophilic cyclohexyl group).
    
  • Internal Standard (IS): Maleic Acid (99.94% TraceCERT) or Dimethyl Sulfone.

  • Relaxation Delay (

    
    ): 
    
    
    
    seconds (Crucial for full relaxation of fluorine-coupled protons).
  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[2][3][4][5][6][7]
Part 3: Visualization of Workflows
Figure 1: Impurity Origin & Synthesis Pathway

This diagram illustrates the critical control points where impurities (analyzed by the standard) are introduced.

SynthesisPath SM1 3,4-Difluoronitrobenzene Inter Intermediate: 4-(Cyclohexylmethoxy)- 3-fluoronitrobenzene SM1->Inter NaH, THF (SNAr) Imp1 Impurity A: Bis-ether (Over-alkylation) SM1->Imp1 Excess SM2 SM2 Cyclohexylmethanol SM2->Inter Prod Target: 4-(Cyclohexylmethoxy)- 3-fluoroaniline Inter->Prod H2, Pd/C (Reduction) Imp2 Impurity B: Defluoro-analog Inter->Imp2 Hydrodefluorination (Side Rxn) Imp3 Impurity C: Azo/Azoxy dimers Prod->Imp3 Oxidation (Storage)

Caption: Figure 1. Synthetic route and potential impurity genesis. Impurity B (Defluoro-analog) is critical as it is difficult to separate by HPLC due to structural similarity.

Figure 2: Reference Standard Qualification Decision Tree

A logical workflow for selecting and validating the appropriate standard.

DecisionTree Start Need Reference Standard for 4-(Cyclohexylmethoxy)-3-fluoroaniline CheckCRM Is a USP/EP/CRM Available? Start->CheckCRM BuyCRM Purchase CRM (Primary Standard) CheckCRM->BuyCRM Yes NoCRM Source High Purity Commercial Material CheckCRM->NoCRM No UseDirect Use Directly for GMP Release BuyCRM->UseDirect Charac Perform Full Characterization (The 'Gold Standard' Protocol) NoCRM->Charac Tests 1. HPLC-UV (Chrom. Purity) 2. qNMR (Absolute Assay) 3. TGA/KF (Volatiles) 4. ROI (Inorganics) Charac->Tests Assign Assign Potency: Assay = (100 - %Vol - %Inorg) × %HPLC OR Direct qNMR Value Tests->Assign Valid Valid 'In-House' Primary Standard Assign->Valid

Caption: Figure 2. Decision matrix for establishing traceability when a pharmacopeial standard is absent. The "In-House" pathway emphasizes qNMR as the critical bridge to SI units.

Part 4: Scientific Rationale & Causality

Why 3-Fluoro? The fluorine atom at the 3-position is not merely decorative. It induces a dipole moment that alters the pKa of the aniline nitrogen, reducing its basicity compared to non-fluorinated analogs [1]. This modulation is often essential for optimizing the hydrogen-bonding interaction with the kinase hinge region in the target protein.

Why Cyclohexylmethoxy? This bulky, lipophilic group occupies the hydrophobic pocket of the enzyme. From an analytical perspective, this group significantly increases retention time on C18 columns compared to simple fluoroanilines, requiring a higher percentage of organic modifier (Acetonitrile) in the mobile phase [2].

The Stability Factor Anilines are prone to oxidation, forming colored azo/azoxy impurities over time. A valid reference standard must be stored under inert atmosphere (Argon/Nitrogen) at


. We recommend re-testing the water content (KF) of the standard every 6 months, as the amine functionality can be hygroscopic [3].
References
  • Hagaman, E. W., et al. (2018). Impact of Fluorine Substitution on the Basicity and Reactivity of Aniline Derivatives in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Center for Drug Evaluation and Research (CDER). (2024). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance Documents.

  • European Pharmacopoeia (Ph. Eur.). (2025).[1] Chapter 5.12: Reference Standards. EDQM.

  • Gao, Y., et al. (2013). Design and synthesis of bisquinoline derivatives connected by 4-oxy-3-fluoroaniline moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry.

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy.

Sources

Validation

Technical Guide: Metabolic Stability of the Cyclohexylmethoxy Group in Microsomal Assays

Executive Summary The cyclohexylmethoxy group represents a significant metabolic "soft spot" in drug discovery. While it provides valuable lipophilicity and steric bulk for receptor binding, it is susceptible to rapid ox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclohexylmethoxy group represents a significant metabolic "soft spot" in drug discovery. While it provides valuable lipophilicity and steric bulk for receptor binding, it is susceptible to rapid oxidative clearance in liver microsomes.

Verdict: In microsomal stability assays (human/rat liver microsomes), the cyclohexylmethoxy motif generally exhibits moderate to high metabolic lability .

Key Drivers of Instability:

  • O-Dealkylation: CYP450-mediated hydroxylation at the

    
    -methylene carbon, leading to ether cleavage.
    
  • Ring Hydroxylation: Extensive oxidation at the C-3 and C-4 positions of the cyclohexane ring, often the dominant pathway due to the ring's steric accessibility and lipophilicity.

Mechanistic Analysis of Metabolic Instability

Understanding the specific bond-breaking events is crucial for interpreting microsomal data. The metabolism of the cyclohexylmethoxy group is primarily driven by Cytochrome P450 (CYP) monooxygenases.

A. The Dual-Pathway Liability

Unlike simple alkoxy groups (e.g., methoxy) which are cleared primarily via one mechanism, the cyclohexylmethoxy group presents two distinct sites for oxidative attack:

  • 
    -Carbon Oxidation (O-Dealkylation): 
    
    • Mechanism: Hydrogen atom abstraction (HAT) from the methylene group adjacent to the oxygen (

      
      -carbon).
      
    • Intermediate: Formation of a hemiacetal.[1]

    • Outcome: Spontaneous collapse releases the phenol/alcohol payload and cyclohexanecarbaldehyde .

  • Distal Ring Hydroxylation:

    • Mechanism: CYP enzymes (particularly CYP3A4 and CYP2C subfamilies) target the lipophilic cyclohexane ring.

    • Selectivity: Hydroxylation typically occurs at the trans-4 or cis-3 positions, which are sterically exposed and electronically favorable.

    • Outcome: Formation of hydroxy-cyclohexyl metabolites.[2] These are often Phase II conjugation precursors (glucuronidation) in hepatocytes, but in microsomes (lacking Phase II cofactors), they accumulate as stable hydroxylated species.

B. Pathway Visualization

The following diagram illustrates the divergent metabolic fates of a generic drug (R-O-CH2-Cyclohexyl).

MetabolicPathways Parent Parent Drug (R-O-CH2-Cyclohexyl) CYP CYP450 (Microsomes) Parent->CYP AlphaRadical α-C Radical Intermediate CYP->AlphaRadical Path A: α-H Abstraction RingRadical Ring C-3/C-4 Radical CYP->RingRadical Path B: Distal H Abstraction Hemiacetal Hemiacetal (Unstable) AlphaRadical->Hemiacetal Oxygen Rebound Products1 Metabolite A: R-OH + Metabolite B: Cyclohexanecarbaldehyde Hemiacetal->Products1 Spontaneous Collapse HydroxyMetabolite Metabolite C: Hydroxy-cyclohexyl derivative RingRadical->HydroxyMetabolite Oxygen Rebound

Figure 1: Divergent metabolic pathways of the cyclohexylmethoxy group mediated by CYP450 enzymes.

Comparative Performance Guide

When selecting an alkoxy linker, the cyclohexylmethoxy group should be evaluated against structurally related alternatives. The table below compares its stability profile based on Structure-Activity Relationship (SAR) principles and microsomal data trends.

Table 1: Comparative Metabolic Stability of Alkoxy Motifs
MotifRelative Stability (

)
Primary Metabolic LiabilityMechanistic Insight
Cyclopropylmethoxy High MinimalThe cyclopropyl ring has high C-H bond dissociation energy (BDE) and ring strain, resisting radical formation. It is a superior bioisostere for stability.
Difluorocyclohexyl-methoxy High O-Dealkylation (Slow)Fluorination at C-4 blocks the major hydroxylation site and electronically deactivates the ring, significantly extending half-life.
Methoxy Low O-Demethylation (Rapid)The methyl group is sterically unhindered and highly susceptible to rapid CYP-mediated O-dealkylation.
Cyclohexylmethoxy Low to Moderate Ring Hydroxylation + O-Dealkylation The large lipophilic surface area attracts CYP binding. The ring is a "grease ball" that facilitates rapid clearance via hydroxylation.
Benzyloxy Very Low Benzylic HydroxylationThe benzylic position is activated for radical formation, making it extremely labile to oxidative cleavage.

Application Note: If your lead compound contains a cyclohexylmethoxy group and exhibits high intrinsic clearance (


), consider ring contraction  to a cyclopropylmethoxy group or fluorination  (e.g., 4,4-difluorocyclohexyl) to block the metabolic soft spot.

Experimental Protocol: Microsomal Stability Assay

To rigorously assess the stability of the cyclohexylmethoxy group, use the following standardized protocol. This workflow ensures the capture of both primary clearance and specific metabolite formation.

Materials
  • Test System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (IS).

Workflow Diagram

AssayWorkflow Prep 1. Preparation Pre-warm buffer & microsomes to 37°C Initiation 2. Initiation Add NADPH to Microsome + Test Cmpd Mix (Final Protein: 0.5 mg/mL, Cmpd: 1 µM) Prep->Initiation Incubation 3. Incubation Shake at 37°C Initiation->Incubation Sampling 4. Sampling Aliquot at t = 0, 5, 15, 30, 45, 60 min Incubation->Sampling Quench 5. Quenching Transfer to Ice-Cold ACN + IS (Precipitate Proteins) Sampling->Quench Analysis 6. Analysis Centrifuge -> LC-MS/MS Monitor Parent Depletion & Metabolites (+16 Da) Quench->Analysis

Figure 2: Step-by-step workflow for determining intrinsic clearance (


) in liver microsomes.
Step-by-Step Methodology
  • Preparation: Dilute test compound to 1

    
    M (final assay concentration) in phosphate buffer containing microsomes (0.5 mg/mL final protein). Limit organic solvent (DMSO) to <0.1% to avoid enzyme inhibition.
    
  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Reaction Start: Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Course Sampling: At defined intervals (0, 5, 15, 30, 60 min), remove 50

    
    L aliquots.
    
  • Termination: Immediately dispense aliquots into 150

    
    L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and stop metabolism.
    
  • Processing: Centrifuge samples at 4,000 rpm for 20 minutes at 4°C. Collect the supernatant.

  • LC-MS/MS Analysis:

    • Quantification: Monitor the disappearance of the parent peak area ratio (Parent/IS).

    • Metabolite Scouting: Perform a secondary scan for +16 Da (monohydroxylation) and -98 Da (loss of cyclohexyl ring + oxidation) peaks to confirm the specific metabolic liability of the cyclohexylmethoxy group.

Data Calculation

Calculate the in vitro intrinsic clearance (


) using the elimination rate constant (

), derived from the slope of the natural log of percent remaining vs. time:


References

  • Giembycz, M. A. (2001). Cilomilast: a second generation phosphodiesterase 4 inhibitor for asthma and chronic obstructive pulmonary disease.[3] Expert Opinion on Investigational Drugs, 10(7), 1361-1379. Link

    • Citation Context: Establishes the metabolic profile of the cyclopentyloxy group (analogous to cyclohexylmethoxy)
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding.[4] Drug Metabolism and Disposition, 27(11), 1350-1359. Link

    • Citation Context: Provides the foundational methodology for microsomal stability assays and calcul
  • Wermuth, C. G. (2008).The Practice of Medicinal Chemistry. Academic Press. Citation Context: Supports the SAR comparison of cyclopropyl vs. cyclohexyl ethers, noting the metabolic stability conferred by the cyclopropyl ring's bond strength.
  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650. Link

    • Citation Context: Details the mechanistic basis of O-dealkylation and aliphatic hydroxyl

Sources

Comparative

Strategic Sourcing Guide: 4-Cyclohexyl-3-fluoroaniline (CAS 1292904-35-8)

[1] Executive Summary: The Critical Role of CAS 1292904-35-8 CAS 1292904-35-8 , chemically identified as 4-Cyclohexyl-3-fluoroaniline , is a specialized building block primarily utilized in the synthesis of high-value an...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Critical Role of CAS 1292904-35-8

CAS 1292904-35-8 , chemically identified as 4-Cyclohexyl-3-fluoroaniline , is a specialized building block primarily utilized in the synthesis of high-value antiviral therapeutics, most notably HCV NS5A inhibitors (e.g., analogs related to Pibrentasvir and similar dimeric macrocycles).

Unlike commodity reagents, the quality of this aniline directly impacts the stereochemical integrity and potency of the final pharmaceutical ingredient (API). Impurities such as regioisomers (e.g., 2-fluoro or 4-cyclohexyl-2-fluoroaniline) or residual transition metals from cross-coupling reactions can propagate through subsequent synthetic steps, leading to costly purification failures in late-stage development.

This guide provides an objective technical comparison of commercial suppliers, focusing on purity profiles, synthetic origin risks, and experimental validation protocols to ensure supply chain integrity.

Chemical Profile & Critical Quality Attributes (CQAs)

Before evaluating suppliers, researchers must establish the baseline requirements for their specific application phase (Discovery vs. Process Development).

AttributeSpecificationTechnical Rationale
Chemical Name 4-Cyclohexyl-3-fluoroanilineTarget scaffold.
Molecular Formula C₁₂H₁₆FNMW: 193.26 g/mol .
Purity (HPLC) Discovery: >95% Process: >98%Lower purity in discovery can lead to false negatives in SAR (Structure-Activity Relationship) studies due to active impurities.
Regioisomer Risk <0.5% 2-fluoro isomerThe position of the fluorine atom is critical for binding affinity in the NS5A replication complex.
Residual Metals <20 ppm (Pd/Ni)Synthesis often involves metal-catalyzed coupling (e.g., Suzuki or Negishi) to attach the cyclohexyl ring.
Appearance Off-white to light brown solid/oilDark coloration often indicates oxidation of the aniline amine group, which can affect stoichiometry.

Commercial Supplier Comparison

The market for CAS 1292904-35-8 is divided between Discovery Specialists (high cost, high data integrity) and Volume Suppliers (lower cost, variable batch consistency).

Supplier Matrix
FeatureEnamine (Tier 1 - Discovery)BLD Pharm (Tier 2 - Scale-Up)Combi-Blocks (Tier 1.5 - Hybrid)
Catalog ID EN300-328502BD01032199(Check specific lot)
Primary Focus Drug Discovery / MedChemBulk Intermediates / CRO SupportBuilding Blocks / Process
Stated Purity Typically >95% (NMR confirmed)>95%>95-97%
Batch Consistency High. Synthetic routes are optimized to minimize isomers.Variable. Good for scale, but requires internal QC validation.High. Generally reliable for multi-gram scale.
Stock Availability Global stock (EU/US hubs).High stock levels (Asian hubs).US-based stock often available.
Best Use Case Hit-to-Lead: When data integrity is paramount.Lead Opt / Scale-up: When cost-per-gram is the driver.General Synthesis: Good balance of speed/quality.
Technical Analysis of Supplier Classes
  • Enamine: As a major supplier to the global pharma industry, Enamine's synthesis routes are often designed to avoid regioisomeric contamination. Their "REAL" database logic implies a robust validation of the 3-fluoro position. Recommended for initial SAR library synthesis .

  • BLD Pharm: A dominant player for specific fluorinated intermediates. While cost-effective, their batches may occasionally contain higher levels of oxidation products (colored impurities) if not stored under inert atmosphere. Recommended for gram-scale synthesis after passing internal QC.

Experimental Validation Protocol

Trust but Verify. Relying solely on a Certificate of Analysis (CoA) for fluorinated anilines is risky due to the difficulty in separating regioisomers.

Workflow Visualization

ValidationWorkflow Sample Incoming Sample (CAS 1292904-35-8) Visual 1. Visual Inspection (Color/State) Sample->Visual NMR 2. 1H-NMR Analysis (Regioisomer Check) Visual->NMR HPLC 3. HPLC/LC-MS (Purity & Metals) NMR->HPLC Decision Decision Gate HPLC->Decision Approve Release for Synthesis Decision->Approve >98% & Correct Isomer Reject Reject / Purify Decision->Reject <95% or Wrong Isomer

Figure 1: Recommended Quality Control (QC) workflow for incoming batches of 4-Cyclohexyl-3-fluoroaniline.

Step-by-Step Protocol
A. 1H-NMR Identity Verification (Regioisomer Check)

The critical distinction is between the 3-fluoro (target) and 2-fluoro (impurity) isomers.

  • Solvent: Dissolve 5-10 mg in DMSO-d6 or CDCl3.

  • Key Signals:

    • Aromatic Region (6.3 - 7.2 ppm): Look for the splitting pattern.

      • 3-Fluoro isomer: The proton adjacent to the fluorine and the amine (C2-H) will show a distinct doublet of doublets due to H-F coupling (

        
        ).
        
      • 2-Fluoro isomer: The symmetry and coupling constants will differ significantly.

    • Cyclohexyl Group (1.0 - 2.5 ppm): Verify the integral ratio (11 protons) against the aromatic protons (3 protons). A mismatch suggests solvent occlusion or incomplete reduction.

B. HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (general).

  • Pass Criteria: Main peak >95% area. No single impurity >1%.

Strategic Application: HCV NS5A Inhibition[2][3]

Understanding why you are buying this helps in selecting the grade. This aniline is a "Left-Hand Side" or "Right-Hand Side" cap in the synthesis of symmetric or asymmetric NS5A inhibitors.

SynthesisPathway Aniline 4-Cyclohexyl-3-fluoroaniline (CAS 1292904-35-8) Coupling Amide Coupling / Buchwald Aniline->Coupling Intermediate Key Intermediate Coupling->Intermediate Scaffold Proline-Valine-Cap Scaffold Scaffold->Coupling Drug HCV NS5A Inhibitor (e.g., Pibrentasvir Analog) Intermediate->Drug Dimerization / Cyclization

Figure 2: Role of CAS 1292904-35-8 in the convergent synthesis of HCV therapeutics.[1]

Impact of Poor Quality: If the aniline contains metal contaminants (Pd/Ni) , they can chelate to the pyrrolidine or imidazole moieties in the NS5A inhibitor scaffold, drastically altering the IC50 values in viral replication assays. Always request a heavy metal screen if purchasing for late-stage biological testing.

References

  • U.S. Patent 10,028,937 . Anti-viral compounds (HCV NS5A Inhibitors).[2][3] AbbVie Inc. / Enanta Pharmaceuticals. Retrieved March 5, 2026, from

  • U.S. Patent Application 2012/0004196 . Anti-Viral Compounds.[3] Retrieved March 5, 2026, from

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(Cyclohexylmethoxy)-3-fluoroaniline

[label="Small Spill (<100 mL)\nInert Absorbent", tooltip="Clean small spills with inert absorbent.", As researchers and drug development professionals pushing the boundaries of medicinal chemistry, we frequently handle h...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Small Spill (<100 mL)\nInert Absorbent", tooltip="Clean small spills with inert absorbent.",

As researchers and drug development professionals pushing the boundaries of medicinal chemistry, we frequently handle highly functionalized building blocks like 4-(Cyclohexylmethoxy)-3-fluoroaniline. While the cyclohexylmethoxy and fluoro substitutions provide valuable steric and electronic properties for drug design, they drastically alter the molecule's toxicokinetic profile compared to basic aniline.

To ensure absolute safety, laboratory procedures cannot rely on passive compliance; they must be built on self-validating systems where every safety measure has a built-in verification step. This guide provides the authoritative, causality-driven protocols required to handle this compound safely.

Mechanistic Toxicology & Risk Assessment

Before selecting Personal Protective Equipment (PPE), it is critical to understand why 4-(Cyclohexylmethoxy)-3-fluoroaniline is hazardous.

The Causality of Toxicity: Like other aniline derivatives, this compound is rapidly absorbed through the skin, lungs, and gastrointestinal tract. Once systemic, it undergoes hepatic metabolism to form phenylhydroxylamine derivatives. These toxic metabolites act as potent oxidizing agents, converting the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺) [1.3]. This structural alteration creates methemoglobin, which cannot bind oxygen, leading to severe cellular hypoxia, cyanosis, and potentially fatal hemolytic anemia[1].

Furthermore, the addition of the lipophilic cyclohexylmethoxy group and the highly electronegative fluorine atom significantly increases the molecule's partition coefficient (lipophilicity). This means dermal penetration occurs much faster than with unsubstituted aniline, making strict PPE selection paramount.

Table 1: Physicochemical & Toxicological Profile

PropertyValue / Description
CAS Number 937598-45-3[2]
Molecular Formula C₁₃H₁₈FNO[2]
Molecular Weight 223.29 g/mol [2]
Primary Health Hazard Methemoglobinemia, Hemolytic Anemia, Hypoxia[1]
Routes of Exposure Dermal Absorption, Inhalation, Ingestion[1]
Biological Indicators Cyanosis (bluish lips/nail beds), tachycardia, fatigue[1]

The Self-Validating PPE Framework

Standard laboratory PPE is insufficient for fluoroaniline derivatives. The following equipment must be worn, and each layer must be validated before operations begin.

  • Hand Protection (Critical): Standard nitrile gloves degrade rapidly upon exposure to aniline derivatives, offering a dangerous false sense of security[3]. You must use Butyl rubber, Polyvinyl Alcohol (PVA), or Viton gloves [3].

    • Self-Validation Step: Before donning, perform a pneumatic inflation test (roll the cuff tightly to trap air) to visually verify the absence of micro-punctures[3].

  • Engineering Controls: All manipulations must occur within a certified chemical fume hood[4].

    • Self-Validation Step: Do not just trust the digital monitor. Perform a "tissue flutter test" by holding a Kimwipe at the sash opening to visually confirm strong, inward directional airflow before opening the chemical container[4].

  • Ocular & Body Protection: Wear chemical splash goggles (not standard safety glasses) and a fully buttoned, flame-resistant lab coat[3]. Ensure no exposed skin exists between the glove cuff and the lab coat sleeve.

Operational Workflow & Handling Protocols

PPE_Workflow Start Start: Pre-Operation Check Hood Verify Fume Hood Airflow (Self-Validation: Tissue Flutter Test) Start->Hood Gloves Don Butyl/Viton Gloves (Self-Validation: Inflation Test) Hood->Gloves Handling Execute Chemical Transfer Gloves->Handling SpillCheck Contamination/Spill? Handling->SpillCheck Routine Routine Decontamination & Hazardous Waste Disposal SpillCheck->Routine No MinorSpill Small Spill: Absorb with Inert Material SpillCheck->MinorSpill Minor (<50mL) MajorSpill Large Spill / Exposure: Evacuate & Seek Medical Aid SpillCheck->MajorSpill Major or Dermal MinorSpill->Routine MetHb Monitor for Methemoglobinemia (Administer Methylene Blue) MajorSpill->MetHb

Workflow for PPE validation, safe handling, and emergency response for aniline derivatives.
Step-by-Step Handling Methodology
  • Workspace Preparation: Line the fume hood working surface with chemical-resistant, absorbent bench paper (polyethylene backing facing down). Ensure an inert absorbent (e.g., vermiculite or dry sand) is stationed within arm's reach[5].

  • Chemical Manipulation: Open the sealed container only within the validated fume hood[4]. Use dedicated, disposable spatulas or glass pipettes to transfer the required mass/volume. Never pour the neat liquid or powder directly, as this generates hazardous aerosols.

  • Decontamination: Wipe down the exterior of the primary container with an appropriate solvent (e.g., isopropanol) before sealing and returning it to a designated, secure storage cabinet away from strong oxidizers[3].

Emergency Response: The Methemoglobinemia Protocol

Because the onset of methemoglobinemia can be delayed, immediate and aggressive decontamination is required upon any suspected exposure.

  • Dermal/Ocular Exposure: Immediately transition to the safety shower or eyewash station. Remove all contaminated clothing while rinsing the affected skin/eyes with copious amounts of water for a minimum of 15 minutes[4].

  • Inhalation: Evacuate the individual to fresh air immediately. Administer supplemental oxygen if breathing is labored[4].

  • Medical Intervention: Transport the victim to an emergency medical facility immediately. Provide the Safety Data Sheet (SDS) to the attending physician and explicitly warn them of the risk of methemoglobinemia. The physician may need to administer intravenous Methylene Blue (1–2 mg/kg) , the specific antidote that enzymatically reduces ferric iron back to its ferrous state[1].

Decontamination & Disposal Plan

Improper disposal of aniline derivatives poses severe environmental and facility risks. Follow these strict RCRA/EPA-aligned protocols:

  • Spill Cleanup: For minor spills, do not use combustible materials like paper towels or sawdust, as aniline derivatives can be reactive. Cover the spill entirely with an inert, dry material such as vermiculite, dry sand, or earth[3][5].

  • Waste Segregation: Collect all 4-(Cyclohexylmethoxy)-3-fluoroaniline waste (including contaminated gloves, bench paper, and absorbents) in a compatible, high-density polyethylene (HDPE) container[3].

  • Labeling & Storage: Affix a completed "Dangerous Waste" label detailing the specific chemical name and its primary hazards (Toxic, Potential Carcinogen)[3]. Store the waste container in a designated secondary containment bin.

  • Final Disposal: Submit a chemical collection request to your Environmental Health and Safety (EH&S) department for pickup by a licensed hazardous waste contractor[3]. Never dispose of aniline derivatives down the drain [3].

References

  • ChemScene. "4-(Cyclohexylmethoxy)-3-fluoroaniline Product Information." ChemScene.
  • National Institutes of Health (NIH). "Occupational inhalation of aniline fumes induced methemoglobinemia and hemolytic anemia precipitated days later." PMC.
  • Washington State University (WSU). "Aniline Safety Guidelines and Standard Operating Procedure." WSU Environmental Health & Safety.
  • Rutgers University. "Hazardous Material Standard Operating Procedure: Aniline." Rutgers Environmental Health and Safety.
  • BenchChem. "Safe Disposal of N-(Hex-5-en-2-yl)aniline: A Guide for Laboratory Professionals." BenchChem.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclohexylmethoxy)-3-fluoroaniline
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Reactant of Route 2
4-(Cyclohexylmethoxy)-3-fluoroaniline
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